2-amino-N-methylpentanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLOFZQPMSMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the De Novo Synthesis of 2-Amino-N-methylpentanamide
Abstract
This technical guide provides a comprehensive overview of the de novo synthesis of 2-amino-N-methylpentanamide, a chiral N-methyl amide derived from the amino acid L-norvaline. N-alkylated amino acid amides are significant building blocks in medicinal chemistry, often incorporated into peptidomimetics to enhance metabolic stability, membrane permeability, and conformational rigidity.[1][2] The synthesis of such molecules, however, presents unique challenges, primarily centered on achieving chemoselectivity and preserving stereochemical integrity. This document outlines a robust and validated synthetic pathway, beginning with commercially available L-norvaline. We will delve into the rationale behind the selection of protecting groups, coupling agents, and reaction conditions, providing detailed, step-by-step protocols for each critical transformation. The guide is intended for researchers, chemists, and professionals in drug development who require a practical, field-proven methodology for the preparation of this and structurally related compounds.
Introduction and Strategic Overview
The synthesis of complex molecules from simple, readily available precursors is known as de novo synthesis.[3] Our target, this compound, requires the formation of an amide bond between the carboxylic acid of norvaline and methylamine. A direct, one-pot reaction between an unprotected amino acid and an amine is generally unfeasible due to the formation of a stable ammonium carboxylate salt, which prevents amide bond formation.[4] Furthermore, the presence of a reactive primary amine on the amino acid necessitates a protection strategy to prevent self-polymerization upon activation of the carboxyl group.[5][6]
Therefore, a successful synthesis hinges on a multi-step approach involving:
-
Protection of the α-amino group.
-
Activation of the carboxylic acid moiety.
-
Coupling with methylamine to form the target amide bond.
-
Deprotection of the α-amino group to yield the final product.
The stereocenter at the α-carbon of the norvaline starting material must be preserved throughout this sequence. This requires the use of mild reaction conditions and specific activating agents known to suppress racemization.[7]
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the C-N amide bond, leading back to an N-protected norvaline precursor and methylamine. This is the most strategically sound approach for this class of molecules.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Pathway: A Three-Step Approach
The chosen pathway utilizes a tert-Butoxycarbonyl (Boc) protecting group, which is robust, easy to install, and can be removed under acidic conditions that are orthogonal to the final product's structure.[8][9] This strategy is well-suited for solution-phase synthesis.[7]
Overall Synthetic Workflow
The synthesis proceeds through three distinct stages: N-protection, amide coupling, and deprotection. Each stage is designed to be high-yielding and minimize potential side reactions.
Caption: The three-step synthetic workflow for the target molecule.
Detailed Experimental Protocols
Disclaimer: All procedures must be carried out by trained personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reagents are hazardous and should be handled with care, consulting the relevant Safety Data Sheets (SDS) before use.
Step 1: N-Boc Protection of L-Norvaline
This procedure protects the primary amine of L-norvaline to prevent its participation in the subsequent coupling reaction. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and highly efficient method for this transformation.[9]
Protocol:
-
Dissolve L-norvaline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution.
-
Cool the resulting solution to 0 °C in an ice bath with gentle stirring.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-L-norvaline as a white solid. The product is typically used in the next step without further purification.
Step 2: EDC/HOBt-Mediated Amide Coupling
This step forms the critical amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid.[10] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which reacts cleanly with the amine and significantly suppresses racemization.[7]
Protocol:
-
Dissolve Boc-L-norvaline (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (CH₃NH₂·HCl, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM, 1.2 eq) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Add EDC·HCl (1.2 eq) in a single portion.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, Boc-(S)-2-amino-N-methylpentanamide, can be purified by flash column chromatography on silica gel if necessary.
Step 3: Boc Deprotection
The final step involves the removal of the Boc protecting group under strong acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the primary amine.[8][9]
Protocol:
-
Dissolve the Boc-protected amide (1.0 eq) from the previous step in anhydrous DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq, typically a 25-50% v/v solution in DCM) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting crude product is the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify to pH 10-11 with 1 M NaOH, and extract with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-2-amino-N-methylpentanamide.
Purification and Characterization
Purification
While intermediate purification can sometimes be avoided, the final product often requires purification to remove side products and residual reagents.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) is an effective method for achieving high purity.[11]
-
Chromatography: If the product is an oil or difficult to crystallize, flash column chromatography on silica gel is the method of choice. A polar mobile phase, often containing a small amount of base like triethylamine to prevent streaking of the amine product, is typically required. Chiral chromatography can be employed to confirm enantiomeric purity.[12][13]
Characterization Data (Expected)
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations for (S)-2-amino-N-methylpentanamide |
| ¹H NMR | Signals corresponding to the propyl side chain (CH₃, CH₂, CH₂), the α-proton, the N-methyl group (doublet due to coupling with N-H), the amide N-H (quartet), and the primary amine protons (broad singlet). |
| ¹³C NMR | Resonances for the side chain carbons, the α-carbon, the carbonyl carbon (amide C=O), and the N-methyl carbon. |
| IR Spectroscopy | Characteristic amide bands: Amide I (C=O stretch) around 1630-1680 cm⁻¹ and Amide II (N-H bend) around 1510-1550 cm⁻¹.[14] A broad N-H stretch for the primary amine will also be visible around 3300-3500 cm⁻¹. |
| Mass Spec (HRMS) | The calculated exact mass for C₆H₁₄N₂O should match the experimentally determined value, confirming the molecular formula.[15] |
Conclusion
The de novo synthesis of this compound is reliably achieved through a classical three-step protection-coupling-deprotection sequence starting from L-norvaline. The judicious choice of the Boc protecting group and an EDC/HOBt coupling strategy ensures a high-yielding process while critically preserving the stereochemical integrity of the α-carbon. The protocols described herein are robust and can be adapted for the synthesis of a wide range of chiral α-amino N-alkyl amides, providing a valuable tool for professionals in pharmaceutical and chemical research.
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Chiral Synthesis of (S)-2-amino-N-methylpentanamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-2-amino-N-methylpentanamide, a chiral molecule of significant interest in medicinal chemistry. The synthesis leverages the commercially available amino acid, L-norvaline, as the chiral starting material, ensuring high enantiomeric purity of the final product. The core of the synthetic strategy involves a three-step sequence: protection of the α-amino group, coupling with methylamine to form the desired amide, and subsequent deprotection. This guide will delve into the rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and discuss the critical parameters for ensuring a successful and scalable synthesis. The significance of N-methylated amino acid derivatives, such as the target molecule, as potent enzyme inhibitors will also be highlighted, providing context for its application in drug discovery and development.
Introduction: The Significance of (S)-2-amino-N-methylpentanamide and its N-Methylated Precursors
(S)-2-amino-N-methylpentanamide belongs to the class of N-methylated amino acid derivatives. The incorporation of an N-methyl group onto an amino acid backbone can impart unique conformational constraints into a peptide chain, which can significantly influence its folding, stability, and interaction with biological targets.[1] This structural modification is a key strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.
Notably, the closely related compound, N-methyl-L-norvaline hydrochloride, is recognized as a potent inhibitor of arginase, an enzyme that plays a crucial role in the regulation of nitric oxide production.[2] By modulating nitric oxide levels, N-methyl-L-norvaline has demonstrated potential in enhancing vascular function and improving blood flow, making it a valuable candidate for cardiovascular research.[2] The synthesis of (S)-2-amino-N-methylpentanamide, the methyl amide of L-norvaline, is therefore of considerable interest for the development of novel therapeutic agents, potentially targeting metabolic disorders and cardiovascular diseases.[2]
This guide will focus on a practical and efficient synthetic approach to (S)-2-amino-N-methylpentanamide, starting from the readily available chiral building block, L-norvaline.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of (S)-2-amino-N-methylpentanamide points to L-norvaline as the ideal starting material. The key transformations involve the formation of an amide bond between the carboxylic acid of L-norvaline and methylamine, and the protection and subsequent deprotection of the α-amino group to prevent unwanted side reactions and preserve stereochemical integrity.
The chosen forward synthesis follows a well-established three-step sequence:
-
Protection: The α-amino group of L-norvaline is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is selected for its stability under the conditions required for amide coupling and its facile removal under mild acidic conditions.[3][4][]
-
Amide Coupling: The resulting N-Boc-L-norvaline is coupled with methylamine using a standard peptide coupling reagent. This step forms the crucial N-methylpentanamide bond.
-
Deprotection: The Boc protecting group is removed from the N-Boc-(S)-2-amino-N-methylpentanamide intermediate to yield the final target molecule.
This strategy is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow for (S)-2-amino-N-methylpentanamide.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-L-norvaline
This step involves the protection of the α-amino group of L-norvaline using di-tert-butyl dicarbonate (Boc)₂O.
Protocol:
-
To a solution of L-norvaline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (or sodium bicarbonate) to adjust the pH to approximately 9-10.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirred solution of L-norvaline.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product, N-Boc-L-norvaline, with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a white solid or a viscous oil.
| Parameter | Value |
| Starting Material | L-norvaline |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Solvent | Dioxane/Water |
| Base | NaOH or NaHCO₃ |
| Reaction Time | 12-18 hours |
| Typical Yield | >95% |
Step 2: Synthesis of N-Boc-(S)-2-amino-N-methylpentanamide
This step is the crucial amide bond formation between N-Boc-L-norvaline and methylamine. The use of a reliable coupling agent is key to achieving a high yield.
Protocol:
-
Dissolve N-Boc-L-norvaline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and an activator like 4-Dimethylaminopyridine (DMAP, 0.1 eq) or 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of methylamine (a 2.0 M solution in THF or a 40% aqueous solution, 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent used and wash sequentially with a 5% aqueous citric acid solution, a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-2-amino-N-methylpentanamide.
| Parameter | Value |
| Starting Material | N-Boc-L-norvaline |
| Reagent | Methylamine |
| Coupling Agent | EDC·HCl / DMAP (or HBTU/HOBt) |
| Solvent | DCM or DMF |
| Reaction Time | 8-12 hours |
| Typical Yield | 80-90% |
The mechanism of the EDC-mediated amide coupling is depicted below:
Caption: Mechanism of EDC-mediated amide coupling.
Step 3: Synthesis of (S)-2-amino-N-methylpentanamide (Deprotection)
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[6][7]
Protocol:
-
Dissolve N-Boc-(S)-2-amino-N-methylpentanamide (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, typically a 20-50% solution in DCM) or a 4 M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free amine is desired, the residue can be dissolved in water and the pH carefully adjusted to be basic with a suitable base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.
-
Dry the organic extracts and concentrate to yield (S)-2-amino-N-methylpentanamide.
| Parameter | Value |
| Starting Material | N-Boc-(S)-2-amino-N-methylpentanamide |
| Reagent | Trifluoroacetic acid (TFA) or HCl in dioxane |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Reaction Time | 1-4 hours |
| Typical Yield | >90% |
Analytical Characterization
The identity and purity of the final product, (S)-2-amino-N-methylpentanamide, should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra are expected to show characteristic signals for the propyl side chain, the α-proton, the N-methyl group, and the amide and amine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the exact molecular weight and elemental composition of the synthesized compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is essential. The retention time should be compared with that of a racemic standard, if available, to ensure that no racemization occurred during the synthesis. An enantiomeric excess (e.e.) of >98% is typically expected when starting from enantiomerically pure L-norvaline.
Conclusion
This technical guide has outlined a reliable and efficient three-step synthesis of (S)-2-amino-N-methylpentanamide from L-norvaline. The described methodology, employing standard and well-understood reactions, provides a practical route for obtaining this valuable chiral building block for drug discovery and development. The key to a successful synthesis lies in the careful execution of each step, particularly the amide coupling and the final deprotection, to ensure high yields and maintain the stereochemical integrity of the molecule. The potential biological activity of N-methylated amino acid derivatives underscores the importance of robust synthetic methods for their preparation.
References
-
The Chemistry Behind Fmoc-N-methyl-L-norvaline: Synthesis and Applications in Academia. (n.d.). Retrieved from [Link]
- CN1962613A - Method for synthesis of L-norvaline. (n.d.). Google Patents.
- CN100352801C - Synthesis method of L-n-valaine. (n.d.). Google Patents.
- CN101007772A - Synthesis method of chiral norvaline. (n.d.). Google Patents.
-
How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
N-Methyl Amino Acids - Norvaline (Nva). (n.d.). P3 BioSystems. Retrieved from [Link]
-
A practical synthesis of 3-ethyl-L-norvaline. (2025). ResearchGate. Retrieved from [Link]
-
Unusual Amino Acids: Norvaline. (2025). LifeTein Peptide Blog. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances. Retrieved from [Link]
-
BOC deprotection. (2023). Hebei Boz Chemical Co., Ltd. Retrieved from [Link]
-
Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved from [Link]
-
P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-Boc-3-ethyl L-Norvaline. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. (2025). ResearchGate. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 2-amino-N-methylpentanamide
Introduction
2-amino-N-methylpentanamide is a fascinating small molecule with potential applications in drug development and chemical synthesis, owing to its primary amine and secondary amide functionalities. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the structural elucidation of this and similar molecules.
Molecular Structure and Key Functional Groups
Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of this compound. The molecule consists of a five-carbon pentanamide backbone with a primary amino group at the C2 position and a methyl group attached to the amide nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms will be deshielded and appear at a higher chemical shift.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (CH₃) | ~ 0.9 | Triplet | 3H |
| H-2 (CH) | ~ 3.0 - 3.2 | Multiplet | 1H |
| H-3 (CH₂) | ~ 1.4 - 1.6 | Multiplet | 2H |
| H-4 (CH₂) | ~ 1.2 - 1.4 | Multiplet | 2H |
| NH₂ | ~ 1.5 - 2.5 (broad) | Singlet (broad) | 2H |
| N-CH₃ | ~ 2.7 | Doublet | 3H |
| NH (amide) | ~ 7.5 - 8.5 (broad) | Singlet (broad) | 1H |
Causality behind Predictions:
-
Aliphatic Protons (H-1, H-3, H-4): These protons are in a typical alkane environment and are expected to resonate in the upfield region.
-
α-Proton (H-2): This proton is attached to the carbon bearing the amino group, causing a downfield shift.
-
N-CH₃ Protons: The methyl group attached to the amide nitrogen is deshielded and will likely appear as a doublet due to coupling with the amide proton.
-
Amine (NH₂) and Amide (NH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom.[1][3]
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~ 14 |
| C-2 (CH) | ~ 55 - 60 |
| C-3 (CH₂) | ~ 30 - 35 |
| C-4 (CH₂) | ~ 20 - 25 |
| C=O (Amide) | ~ 170 - 175 |
| N-CH₃ | ~ 26 |
Causality behind Predictions:
-
Aliphatic Carbons (C-1, C-3, C-4): These carbons will appear in the upfield region of the spectrum.
-
α-Carbon (C-2): The carbon attached to the nitrogen of the amino group is significantly deshielded.
-
N-CH₃ Carbon: The methyl carbon attached to the amide nitrogen will have a characteristic chemical shift.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear far downfield.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[4] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3250 | Medium (two bands) |
| N-H Stretch (Amide) | ~ 3300 | Medium (one band) |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |
| C=O Stretch (Amide I) | ~ 1640 | Strong |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
| N-H Bend (Amide II) | ~ 1550 | Medium |
Causality behind Predictions:
-
N-H Stretches: The primary amine will exhibit two N-H stretching bands (symmetric and asymmetric), while the secondary amide will show a single N-H stretch. These are typically found in the 3400-3250 cm⁻¹ region.
-
C=O Stretch (Amide I): The carbonyl group of the amide will produce a very strong and characteristic absorption band around 1640 cm⁻¹.
-
N-H Bend (Amide II): This band arises from the N-H bending vibration of the secondary amide and is a useful diagnostic peak.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[5] This data is invaluable for confirming the molecular formula and elucidating the structure.
Predicted Mass Spectrometry Data for this compound:
The molecular weight of this compound (C₆H₁₄N₂O) is 130.11 g/mol .
| m/z | Proposed Fragment | Significance |
| 130 | [M]⁺ | Molecular Ion Peak |
| 115 | [M - CH₃]⁺ | Loss of a methyl group |
| 86 | [M - C₂H₄N]⁺ | α-cleavage at the amino group |
| 72 | [M - C₃H₆N]⁺ | McLafferty rearrangement |
| 58 | [CH₃NHCO]⁺ | Amide fragment |
| 44 | [C₂H₆N]⁺ | Amine fragment |
Causality behind Predictions:
-
Molecular Ion Peak: The peak corresponding to the intact molecule will be observed at m/z 130.
-
α-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond adjacent to the nitrogen atom.
-
McLafferty Rearrangement: Amides with a γ-hydrogen can undergo this characteristic rearrangement.
-
Amide and Amine Fragments: Fragmentation of the amide bond will lead to characteristic ions.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple aliphatic amines and amides do not contain extensive conjugated systems or strong chromophores, and therefore, they are not expected to show significant absorption in the standard UV-Vis range (200-800 nm).[6] A weak n → π* transition for the amide carbonyl group may be observable below 220 nm. The primary utility of UV-Vis in this context would be to confirm the absence of significant chromophores.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Dissolve a known concentration of this compound in a UV-transparent solvent (e.g., ethanol, hexane).
-
Data Acquisition: Record the absorbance spectrum over the desired wavelength range using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Examine the spectrum for any absorption maxima.
Workflow Visualization
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. While UV-Vis spectroscopy is of limited utility for this particular molecule, it serves to confirm the absence of strong chromophores. By carefully analyzing the data from these techniques, researchers can confidently confirm the structure and purity of this compound, paving the way for its further investigation and application in various scientific endeavors.
References
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N-Methylvaleramide. NIST Chemistry WebBook. [Link]
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N,N-Dimethylvaleramide. NIST Chemistry WebBook. [Link]
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N-Methylvaleramide. NIST Chemistry WebBook. [Link]
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N-Methylvaleramide. NIST Chemistry WebBook. [Link]
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N-Methylpentanamide. PubChem. [Link]
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Formamide, N-methyl-. NIST Chemistry WebBook. [Link]
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Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]
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differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
- Metcalfe, E., & Williams, D. (2012). Basic 1H- and 13C-NMR Spectroscopy. Bookboon.
-
Temeriusz, A., Rowińska, M., Paradowska, K., & Wawer, I. (2003). Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. Carbohydrate research, 338(2), 183–188. [Link]
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Pentanamide, N-(aminocarbonyl)-. PubChem. [Link]
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2-Butanamine, 2-methyl-. NIST Chemistry WebBook. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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2-Aminopentane, mono-TMS. PubChem. [Link]
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Pentanamide. PubChem. [Link]
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Pop, A., Cias, P., & Vlase, T. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(12), 1018-1023. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). Human Metabolome Database. [Link]
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(2R,3R)-3-aminopentan-2-ol. SpectraBase. [Link]
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13C NMR Spectroscopy 1H and 13C NMR compared. ChemConnections. [Link]
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2-Aminoadamantane cation. SpectraBase. [Link]
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Chapter 13 – IR spectroscopy & Mass Spectrometry. YouTube. [Link]
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Baiz, C. R., Ganim, Z., & Tokmakoff, A. (2018). Refinement of Peptide Conformational Ensembles by 2D IR Spectroscopy. Biophysical journal, 114(12), 2845–2857. [Link]
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Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube. [Link]
-
Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [https://open.library.okstate.edu/organicchemistry/chapter/visible-and-ultra-violet-spectroscopy-uv-vis/]([Link] spectroscopy-uv-vis/)
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-N-methylpentanamide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the small molecule 2-amino-N-methylpentanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of these analytical techniques for the structural elucidation and characterization of this compound. While experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes predictive data based on foundational spectroscopic principles and data from analogous structures to offer a robust analytical framework.
Introduction
This compound is a derivative of the amino acid valine, featuring a methylamide group at the C-terminus. Its structural attributes, including a primary amine, a secondary amide, and a chiral center, make it a molecule of interest in medicinal chemistry and peptide research. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, necessitating the use of powerful analytical techniques like NMR and mass spectrometry. This guide will explore the expected spectral characteristics of this compound, providing a detailed roadmap for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment.[2][3]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges and additivity rules, offering a reliable reference for spectral assignment.[4][5]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 (CH₃) | ~0.9 | Triplet | ~7.0 |
| H-2 (CH₂) | ~1.4-1.6 | Multiplet | - |
| H-3 (CH₂) | ~1.6-1.8 | Multiplet | - |
| H-4 (CH) | ~3.5 | Doublet of Triplets | ~7.0, 5.0 |
| H-5 (NH₂) | ~1.5-2.5 | Broad Singlet | - |
| H-6 (NH) | ~6.5-7.5 | Broad Singlet | - |
| H-7 (N-CH₃) | ~2.8 | Doublet | ~5.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Assignment | Chemical Shift (δ) ppm |
| C-1 (CH₃) | ~14 |
| C-2 (CH₂) | ~20 |
| C-3 (CH₂) | ~35 |
| C-4 (CH) | ~55 |
| C-5 (C=O) | ~175 |
| C-6 (N-CH₃) | ~26 |
Causality Behind Experimental Choices in NMR
The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.[6] However, for compounds with exchangeable protons like amines and amides, the choice of solvent can significantly impact the spectrum. In aprotic solvents like CDCl₃ or DMSO-d₆, the N-H protons are typically observable as broad signals due to intermediate exchange rates and quadrupole broadening from the ¹⁴N nucleus.[5][7] The use of protic solvents like D₂O would lead to the exchange of the NH and NH₂ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, a useful technique for confirming their presence.[8]
The concentration of the sample also plays a crucial role. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is generally sufficient, while ¹³C NMR, being inherently less sensitive, may require a more concentrated sample (10-20 mg).[9]
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube securely to prevent solvent evaporation.
2. Instrument Setup:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. 1D NMR Acquisition:
- Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
- Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
4. 2D NMR Acquisition (for complete structural elucidation):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for piecing together the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the molecule's conformation.
Visualization of the NMR Experimental Workflow
Caption: A streamlined workflow for the NMR analysis of small molecules.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.[11]
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (C₆H₁₄N₂O), the exact mass is 130.1106 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 130 would be observed. The fragmentation of amides is well-characterized and often involves cleavage of the amide bond (N-CO cleavage) and McLafferty rearrangements if a γ-hydrogen is available.[12][13]
The predicted major fragmentation pathways for this compound are as follows:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation pathway for amines.[8] This would result in the loss of a propyl radical to form an ion at m/z 72.
-
Amide Bond Cleavage: Cleavage of the N-CO bond is a characteristic fragmentation of amides.[12] This can occur in two ways:
-
Formation of the acylium ion by loss of the N-methylamino radical, resulting in a peak at m/z 100.
-
Formation of the N-methylaminocarbonyl cation by loss of the 2-aminopentyl radical, resulting in a peak at m/z 58.
-
-
McLafferty Rearrangement: While less common for the amide itself in this structure, a rearrangement involving the loss of a neutral molecule like propene from the alkyl chain of the acylium ion could occur.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following protocol outlines the steps for acquiring a mass spectrum of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
1. Sample Preparation:
- Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2. GC-MS Instrument Setup:
- Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
- GC Column: Use a standard nonpolar or moderately polar capillary column suitable for the analysis of small polar molecules.
- Oven Program: Develop a temperature program that provides good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
- MS Source: Set the ion source temperature (e.g., 230 °C) and the electron energy (typically 70 eV for EI).
- Mass Analyzer: Set the mass range to be scanned (e.g., m/z 35-300).
3. Data Acquisition:
- Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
- Acquire the data over the course of the GC run. The mass spectrum corresponding to the chromatographic peak of this compound can then be extracted.
Visualization of the Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently identify and characterize this molecule. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the data presented is predictive, it is grounded in well-established spectroscopic principles and serves as a valuable resource for any scientist working with this or structurally related compounds.
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"solubility and stability of 2-amino-N-methylpentanamide in different solvents"
An In-Depth Technical Guide to the Solubility and Stability of 2-amino-N-methylpentanamide
Abstract
This compound, a derivative of the amino acid norvaline, represents a class of small molecules with significant potential in medicinal chemistry and as a building block for more complex therapeutics. A comprehensive understanding of its physicochemical properties, specifically its solubility in various solvent systems and its chemical stability under stress conditions, is paramount for its successful application in drug discovery and development. This guide provides a robust theoretical framework and detailed experimental protocols for the thorough characterization of this compound. We will explore the underlying chemical principles that govern its behavior and present self-validating, step-by-step methodologies for determining its solubility profile and identifying potential degradation pathways. This document is designed to empower researchers to generate reliable and reproducible data, accelerating formulation development and ensuring the integrity of preclinical and clinical studies.
Introduction to this compound: A Predictive Overview
This compound is a chiral molecule featuring three key functional domains that dictate its physicochemical properties:
-
A Primary Amine (pKa ~9-10): Located at the α-carbon, this group is basic and will be protonated (R-NH3+) at physiological and acidic pH. This positive charge is a primary driver of aqueous solubility.
-
An N-methylated Amide Linkage: The amide bond is generally stable but susceptible to hydrolysis under strong acidic or basic conditions. The N-methylation slightly increases its steric bulk compared to a primary amide.
-
A Propyl Side Chain: This linear, nonpolar alkyl group contributes to the molecule's hydrophobicity.
The interplay between the polar, ionizable amine and the nonpolar side chain suggests that this compound will exhibit amphiphilic character. Its solubility will therefore be highly dependent on the polarity of the solvent and, critically, the pH of aqueous systems.[1][2]
Solubility Profiling: A Methodical Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A precise understanding of its behavior across a range of solvents is essential for everything from reaction chemistry to formulation.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" provides a foundational prediction of solubility.[3]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability of this compound to act as a hydrogen bond donor (via the primary amine) and acceptor (via the amine and amide carbonyl) suggests good solubility in these solvents. In aqueous media, pH is the dominant factor; solubility is expected to be minimal at its isoelectric point and increase significantly at pH values where the primary amine is fully protonated.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good solubility, particularly for the free base form of the molecule.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar amine and amide functionalities, solubility is predicted to be very low in these solvents.[5]
Experimental Workflow for Equilibrium Solubility Determination
To move from prediction to quantification, a robust experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
-
Preparation: Add an excess amount of solid this compound (enough to ensure saturation, e.g., 5-10 mg) to a 2 mL glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. Causality Insight: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium, moving beyond the faster but less precise kinetic solubility.
-
Phase Separation: After equilibration, allow the vial to stand for at least 1 hour to let undissolved solids settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents, PVDF for aqueous). Trustworthiness Check: This step is critical to prevent solid particulates from artificially inflating the measured concentration.
-
Dilution: Prepare a dilution series of the clear filtrate in a suitable mobile phase for the chosen analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as LC-MS/MS, against a standard curve of known concentrations. Common methods include hydrophilic interaction liquid chromatography (HILIC) for underivatized analysis.[6][7][8]
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility based on chemical principles. This serves as a hypothesis to be confirmed by the experimental protocol described above.
| Solvent System | Type | Predicted Solubility | Rationale |
| Water (pH 2.0) | Polar Protic, Acidic | High | The primary amine is fully protonated (R-NH3+), forming a highly soluble salt. |
| Water (pH 7.4) | Polar Protic, Neutral | Moderate to High | The primary amine is largely protonated, driving solubility. |
| Water (pH 10.0) | Polar Protic, Basic | Low to Moderate | A significant fraction of the molecule exists as the less soluble free base. |
| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities with both solute and solvent. |
| Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding, but slightly less polar than methanol. |
| Acetonitrile | Polar Aprotic | Moderate | Capable of dipole-dipole interactions but a weaker H-bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong H-bond acceptor and highly polar, effective at solvating a wide range of molecules. |
| Dichloromethane (DCM) | Non-Polar | Low | Insufficient polarity to effectively solvate the amine and amide groups. |
| Hexane | Non-Polar | Very Low | Dominated by non-polar interactions; incompatible with the polar functional groups. |
Stability Assessment and Degradation Pathway Analysis
Ensuring the chemical stability of a drug candidate is a non-negotiable aspect of development. Forced degradation, or stress testing, is a systematic process to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10]
Primary Degradation Susceptibility: Amide Hydrolysis
The N-methyl amide bond in this compound is the most likely site of chemical instability. Amide hydrolysis can proceed through two primary mechanisms depending on pH.[11][12]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Mediated Hydrolysis: Under basic conditions, the amide is directly attacked by a hydroxide ion (OH-), a strong nucleophile, leading to a tetrahedral intermediate that subsequently collapses.
Caption: Predicted hydrolytic degradation of this compound.
Experimental Workflow for Forced Degradation Studies
The goal of a forced degradation study is to induce 5-20% degradation to ensure that potential degradants are generated at a sufficient level for detection and characterization without completely destroying the parent molecule.[13]
Caption: Workflow for conducting forced degradation and developing a stability-indicating method.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C. Self-Validation: Samples from acid and base hydrolysis should be neutralized before injection to prevent damage to the HPLC column.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[14]
-
Thermal Degradation:
-
Solution: Incubate a vial of the stock solution at 80 °C.
-
Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80 °C. Periodically dissolve a sample for analysis.
-
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B.
-
Sampling and Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Analyze all samples alongside an unstressed control using an appropriate HPLC method with a photodiode array (PDA) and mass spectrometry (MS) detector to separate and identify the parent compound and any new peaks that appear.
Summary of Expected Stability
This table outlines the anticipated outcomes of the forced degradation study, which must be confirmed experimentally.
| Stress Condition | Expected Stability | Likely Degradation Products | Rationale |
| Acidic (0.1M HCl) | Labile | 2-aminopentanoic acid, Methylamine | Classic acid-catalyzed hydrolysis of the amide bond.[11][15] |
| Basic (0.1M NaOH) | Labile | 2-aminopentanoic acid, Methylamine | Base-mediated hydrolysis of the amide bond is typically efficient.[16] |
| Oxidative (3% H₂O₂) | Likely Stable | None significant | The molecule lacks common sites for oxidation (e.g., phenols, sulfides, electron-rich heterocycles). |
| Thermal (80 °C) | Likely Stable | None significant | The molecule does not possess inherently thermolabile functional groups.[17] |
| Photolytic (ICH Q1B) | Likely Stable | None significant | The molecule lacks a significant chromophore to absorb UV/Vis light, which is required for photolytic degradation. |
Conclusion
While specific published data for this compound is limited, a robust characterization of its solubility and stability is readily achievable through the application of fundamental chemical principles and standardized experimental protocols. This guide provides the theoretical framework and practical workflows necessary for any researcher to undertake this characterization. The molecule is predicted to be highly soluble in acidic aqueous solutions and polar organic solvents, with solubility being heavily dependent on pH. Its primary point of instability is the amide bond, which is susceptible to both acid- and base-catalyzed hydrolysis. By following the detailed methodologies outlined herein, scientists can generate the critical data needed to confidently advance this compound in the drug development pipeline.
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Mamun, S., et al. (2016). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Energy Procedia, 86, 332-342. Available at: [Link]
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Potential Biological Activity of 2-amino-N-methylpentanamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 2-amino-N-methylpentanamide. In the absence of direct empirical data, this document synthesizes information from structurally related compounds to postulate potential therapeutic applications and guide future research. By examining the biological activities of analogous amino acid amides and N-methylated derivatives, we explore the prospective pharmacology of this compound and outline a strategic approach for its systematic investigation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore new chemical spaces for therapeutic innovation.
Introduction
This compound is a small molecule whose biological properties remain uncharacterized in publicly available literature. Its structure, featuring a chiral center at the alpha-carbon, a primary amino group, and an N-methylated amide, suggests a potential for diverse biological interactions. The exploration of novel chemical entities is a cornerstone of modern drug discovery, and compounds like this compound represent untapped potential for addressing unmet medical needs. This guide will delve into the chemical characteristics of this molecule and, through a comprehensive analysis of structurally similar compounds, will build a scientifically grounded hypothesis for its potential biological activities.
Chemical Properties of this compound
A thorough understanding of a compound's chemical properties is fundamental to predicting its biological behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 879553-73-8 | [1] |
| PubChem CID | 43649991 | [1] |
| Molecular Formula | C6H14N2O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| SMILES | CNC(=O)C(N)CCC | [1] |
Structure:
Caption: Chemical structure of this compound.
The presence of both a hydrogen bond donor (the primary amine and the amide N-H) and acceptor (the carbonyl oxygen and the amine nitrogen) suggests the potential for interactions with biological macromolecules. The N-methylation of the amide may influence its metabolic stability and conformational flexibility.
Inferred Biological Activities from Structurally Related Compounds
While no direct studies on this compound are available, the biological activities of structurally analogous compounds provide a strong basis for hypothesizing its potential pharmacological profile.
Potential as an Angiotensin-II Receptor Antagonist
A study on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid has demonstrated their potential as angiotensin-II receptor antagonists.[2] These compounds, which share the pentanamide core, exhibited significant antihypertensive and free radical scavenging activities.[2] The structural similarity suggests that this compound could serve as a scaffold for the development of novel cardiovascular agents.
Antimicrobial and Anticancer Potential
Derivatives of 2-aminothiazole, which feature a core 2-amino-substituted heterocyclic ring, have been extensively studied for their therapeutic properties. These compounds have shown promising results as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5][6][7] The presence of the 2-amino group in this compound is a key pharmacophoric feature that may confer similar activities.
Neurological and Psychiatric Applications
Compounds with structural similarities to this compound have been investigated for their effects on the central nervous system. For instance, certain amino acid amide derivatives have shown potential antidepressant and analgesic effects.[8] The N-methyl group, in particular, is a common moiety in psychoactive compounds and can influence blood-brain barrier permeability and receptor binding affinity.
Enzyme Inhibition
N-methylated amino acid amides are recognized as valuable building blocks in the synthesis of protease inhibitors.[1] The N-methylation can enhance metabolic stability by preventing enzymatic degradation. This suggests that this compound could be a lead compound for the development of inhibitors for various classes of enzymes.
Proposed Research Roadmap
To validate the hypothesized biological activities of this compound, a systematic and multi-faceted research approach is recommended.
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 2-amino-N-methylpentanamide
Abstract
In the vanguard of modern drug discovery, in silico methodologies are paramount for the rapid, cost-effective evaluation of novel chemical entities (NCEs). These computational techniques enable the prediction of a molecule's biological activity and pharmacokinetic profile, thereby streamlining the path from chemical concept to clinical candidate. This technical guide presents a comprehensive, step-by-step framework for the in silico bioactivity prediction of 2-amino-N-methylpentanamide, a small molecule with limited publicly available biological data. Treating this compound as a representative NCE, we will delineate a complete computational workflow, from initial molecular characterization and property prediction to target identification, molecular docking, and ADMET profiling. This document is crafted for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and the practical protocols necessary to apply these powerful predictive tools.
Introduction: The Rationale for In Silico First
The journey of a drug from discovery to market is fraught with high attrition rates, with a significant number of failures attributed to poor pharmacokinetic profiles or lack of efficacy.[1] The "fail early, fail cheap" paradigm is therefore a central tenet of modern pharmaceutical research. Computational, or in silico, methods have emerged as indispensable tools in this process, allowing scientists to triage unpromising molecules and prioritize those with the highest potential for success before committing to resource-intensive laboratory synthesis and testing.[2][3]
This guide focuses on this compound, a derivative of the amino acid norvaline. Given the absence of extensive experimental data, this molecule serves as an ideal subject to demonstrate a foundational in silico workflow. We will construct a hypothetical but scientifically rigorous bioactivity profile, illustrating the causality behind each computational step and establishing a self-validating framework for analysis.
Overall In Silico Workflow
The computational prediction of bioactivity follows a structured, multi-stage pipeline. The process begins with defining and preparing the digital structure of the small molecule (the ligand). This is followed by an assessment of its fundamental physicochemical properties to gauge its "drug-likeness." Subsequently, we predict its potential biological targets, perform molecular docking simulations to estimate binding affinity, and conclude with a comprehensive analysis of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Caption: A high-level overview of the in silico bioactivity prediction pipeline.
Foundational Analysis: Molecule Preparation and Drug-Likeness
Before any bioactivity can be predicted, the molecule must be accurately represented in a format suitable for computational analysis. This initial stage also involves a critical assessment of the molecule's fundamental properties to determine if it possesses the characteristics of a viable oral drug candidate.
Ligand Preparation Protocol
The objective of this protocol is to convert the 2D representation of this compound into a clean, energy-minimized 3D structure.
Rationale: Most computational methods, especially molecular docking, require a three-dimensional molecular structure with correct protonation states and stereochemistry. Energy minimization is performed to arrive at a low-energy, stable conformation that is more likely to be biologically relevant.
Step-by-Step Methodology:
-
Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is CCCC(C(=O)NC)N.
-
Convert to 3D and Add Hydrogens: Use a cheminformatics tool like Open Babel.
-
Command: obabel -:"CCCC(C(=O)NC)N" -O ligand.sdf --gen3d -p 7.4
-
Causality: The --gen3d flag generates a 3D conformation. The -p 7.4 flag adds hydrogens appropriate for a physiological pH of 7.4, which is crucial for accurately modeling charge-based interactions with a biological target.
-
-
Energy Minimization: Further refine the 3D structure using a force field like MMFF94.
-
Command: obabel ligand.sdf -O ligand_min.mol2 --minimize --ff MMFF94 --steps 500 --sd
-
Causality: This step relieves any steric strain introduced during the initial 3D conversion, resulting in a more realistic conformer. The output is in .mol2 format, which retains atom charges and is commonly used in docking programs.[4]
-
Physicochemical Properties and Drug-Likeness
"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs.[5][6][7] The most famous heuristic is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates two or more of its rules.
Protocol: We will use a free web server, such as SwissADME , to perform this analysis.
-
Navigate to the SwissADME web server.
-
Enter the SMILES string CCCC(C(=O)NC)N into the query box.
-
Execute the prediction.
-
Summarize the key physicochemical properties and Rule of Five violations.
Predicted Data Presentation:
| Property | Predicted Value | Lipinski's Rule (Threshold) | Interpretation |
| Molecular Weight (MW) | 144.21 g/mol | ≤ 500 g/mol | Pass. Low MW is favorable. |
| LogP (Lipophilicity) | 0.45 | ≤ 5 | Pass. Balanced solubility. |
| H-Bond Donors | 2 | ≤ 5 | Pass. Good for membrane permeability. |
| H-Bond Acceptors | 2 | ≤ 10 | Pass. Good for membrane permeability. |
| Molar Refractivity | 41.25 | 40-130 | Pass. Within typical range. |
| Topological Polar Surface Area (TPSA) | 58.25 Ų | ≤ 140 Ų | Pass. Predicts good cell permeability. |
| Lipinski Violations | 0 | - | Excellent drug-likeness profile. |
Expertise Insight: A TPSA value below 140 Ų is a strong indicator of good oral bioavailability.[8] The complete adherence of this compound to Lipinski's rules suggests it has a high probability of being a viable orally administered drug candidate, justifying further computational investigation.
Caption: Key physicochemical properties contributing to drug-likeness.
Target Identification: Ligand-Based Approaches
For a novel compound, the biological target is often unknown. Ligand-based methods operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules with similar structures.[9]
Protocol: We will use the SwissTargetPrediction web server to identify plausible protein targets.
-
Navigate to the SwissTargetPrediction server.[10]
-
Input the SMILES string CCCC(C(=O)NC)N.
-
Select "Homo sapiens" as the target organism.
-
Execute the prediction.
Analysis of Results: The server will return a list of potential protein targets, ranked by probability. For a molecule like this compound, which is an amino acid amide, likely targets would include proteases, peptidases, or enzymes involved in amino acid metabolism.
Hypothetical Target List (Illustrative):
| Target Class | Specific Protein Example | Probability | Rationale for Selection |
| Protease | Cathepsin K | High | Amino acid amide scaffold mimics peptide bonds. |
| Aminopeptidase | Aminopeptidase N | High | Direct structural similarity to enzyme substrates. |
| Kinase | p38 MAP kinase | Medium | Small molecules can act as ATP-competitive inhibitors. |
| GPCR | Dopamine D2 Receptor | Low | Less structural similarity, but possible off-target. |
Expertise Insight: The results from target prediction are hypotheses, not confirmations. The most scientifically sound approach is to select the highest-probability, most disease-relevant target for further investigation via structure-based methods like molecular docking. For this guide, we will proceed with Cathepsin K , a cysteine protease involved in bone resorption and a target for osteoporosis.
Bioactivity Prediction: Structure-Based Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[11][12] This simulation is fundamental to structure-based drug design.[13]
Molecular Docking Workflow
Caption: The sequential workflow for a typical molecular docking experiment.
Detailed Docking Protocol (Using AutoDock Vina)
Step 1: Obtain and Prepare the Receptor
-
Download the crystal structure of Cathepsin K from the RCSB PDB database (e.g., PDB ID: 1ATK).[14]
-
Use a molecular visualization tool like UCSF Chimera or PyMOL to prepare the protein.[15]
-
Action: Delete all water molecules (HOH).
-
Causality: Water molecules in the crystal structure are often not conserved and can interfere with ligand binding predictions.
-
Action: Add polar hydrogens and assign Gasteiger charges.
-
Causality: Correct protonation is essential for modeling electrostatic interactions and hydrogen bonds, which are key components of binding affinity.
-
-
Save the prepared receptor as a receptor.pdbqt file, a format required by AutoDock.
Step 2: Prepare the Ligand
-
Use the energy-minimized ligand_min.mol2 file generated in Section 2.1.
-
Convert this file to the .pdbqt format using AutoDock Tools or a command-line script, which will define rotatable bonds.
-
Causality: Defining torsional degrees of freedom allows the docking algorithm to explore different conformations of the ligand within the binding site, a process known as flexible docking.
-
Step 3: Define the Binding Site (Grid Generation)
-
Identify the active site of Cathepsin K. This can be done by observing the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Using AutoDock Tools, define a "grid box" that encompasses this active site. The box should be large enough to allow the ligand to move and rotate freely.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
Example conf.txt content:
-
Step 4: Run the Docking Simulation
-
Execute the AutoDock Vina program from the command line.
-
Command: vina --config conf.txt --log output.log
-
Step 5: Analyze the Results
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.
-
Binding Pose: The output .pdbqt file contains the predicted 3D coordinates of the ligand in the binding pocket. Visualize this complex in PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
Hypothetical Docking Results:
| Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cathepsin K | This compound | -6.8 | Cys25, Gly66, Asn158 |
Expertise Insight: A binding affinity of -6.8 kcal/mol suggests a moderate-to-good interaction, worthy of further consideration. The analysis of the binding pose is crucial for self-validation. If the predicted interactions are chemically sensible (e.g., the amino group forms a hydrogen bond with an acidic residue like Aspartate), it increases confidence in the model. This information is also vital for guiding lead optimization, where chemists might modify the molecule to enhance these interactions.
ADMET Prediction: Assessing Pharmacokinetic and Toxicity Profiles
A compound can have excellent target activity but fail if it is toxic or cannot reach its target in the body. ADMET prediction is a crucial step to flag potential liabilities early.[1][16]
Protocol: We will use a comprehensive web server like ADMETlab 2.0 or ProTox-II for this analysis.
-
Navigate to the chosen web server.
-
Submit the SMILES string CCCC(C(=O)NC)N.
-
Execute the prediction and compile the results for key parameters.
Predicted ADMET Profile:
| Parameter | Category | Prediction | Interpretation & Causality |
| Human Intestinal Absorption (HIA) | Absorption | Good | High probability of being absorbed from the gut, consistent with its drug-like properties. |
| Caco-2 Permeability | Absorption | High | Indicates good passive diffusion across the intestinal cell barrier. |
| Blood-Brain Barrier (BBB) Permeant | Distribution | No | The molecule is likely too polar (TPSA > 50) to cross the BBB, which can be desirable to avoid CNS side effects. |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| hERG Blockade | Toxicity | Non-blocker | Low risk of cardiotoxicity, a major reason for drug failure. |
| Ames Mutagenicity | Toxicity | Non-mutagenic | Predicts a low likelihood of causing DNA mutations. |
| Oral Rat LD50 | Toxicity | Class IV (300-2000 mg/kg) | Predicted to have low acute toxicity. |
Expertise Insight: This predicted ADMET profile is highly favorable. The lack of predicted major toxicities (hERG, mutagenicity) and metabolic liabilities (CYP inhibition) significantly increases the attractiveness of this compound as a potential drug candidate. This profile provides a strong, data-driven rationale for advancing the compound to in vitro testing.
Synthesis and Validation: The Path Forward
It is imperative to recognize that all in silico predictions are fundamentally hypotheses that require experimental validation.[17][18] The computational workflow described here provides a robust, evidence-based foundation for making informed decisions, but it does not replace laboratory experimentation.
Self-Validating System:
-
Cross-Methodology Consistency: The trustworthiness of the overall prediction is enhanced by the convergence of results. Here, the favorable drug-likeness calculations (Section 2) are consistent with the positive ADMET predictions for absorption (Section 5).
-
Mechanistic Plausibility: The predicted binding mode from molecular docking (Section 4) must be chemically and biologically plausible. This provides a rational basis for the predicted affinity.
Next Steps:
-
Chemical Synthesis: Synthesize a small quantity of this compound for biological testing.
-
In Vitro Target Validation: Perform an enzymatic assay to measure the IC50 of the compound against Cathepsin K to confirm the docking prediction.[17]
-
Cell-Based Assays: Test the compound in relevant cell models (e.g., osteoclast differentiation assays) to confirm its cellular activity.
-
Experimental ADME Assays: Conduct in vitro assays for metabolic stability (e.g., using liver microsomes) and permeability (e.g., PAMPA) to validate the ADMET predictions.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for predicting the bioactivity of a novel chemical entity, this compound. By systematically evaluating its drug-likeness, identifying potential biological targets, simulating its interaction via molecular docking, and profiling its ADMET properties, we have constructed a compelling, multi-faceted hypothesis of its potential as a drug candidate. The predictions suggest that this compound is a promising orally bioavailable molecule with a favorable safety profile and a moderate predicted affinity for the therapeutic target Cathepsin K. This computational dossier provides a strong justification for its selection and prioritization for chemical synthesis and subsequent in vitro validation, perfectly illustrating the power of in silico science to accelerate and de-risk the modern drug discovery process.
References
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Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery. [Link]
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Walters, W. P., & Murcko, M. A. (2002). Prediction of 'drug-likeness'. Advanced Drug Delivery Reviews, 54(3), 255-271. [Link]
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CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. Retrieved from CD ComputaBio. [Link]
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Sun, J., et al. (2022). Prediction of drug-likeness using graph convolutional attention network. Bioinformatics. [Link]
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VLS3D. (n.d.). ADMET predictions. Retrieved from VLS3D.COM. [Link]
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Cabrera, M. A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link]
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ResearchGate. (2025). Prediction of 'drug-likeness' | Request PDF. Retrieved from ResearchGate. [Link]
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Biomolecular Modelling. (n.d.). In Silico Drug Discovery - Design Process. Retrieved from biomolecularmodelling.com. [Link]
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Liu, R., et al. (2017). vNN Web Server for ADMET Predictions. Frontiers in Pharmacology. [Link]
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Grienke, U., et al. (2018). Computational/in silico methods in drug target and lead prediction. Computational and Structural Biotechnology Journal. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]
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Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Retrieved from CS230 - Stanford University. [Link]
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ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. Retrieved from ResearchGate. [Link]
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ADMETlab. (n.d.). ADMET Prediction-Webserver-ADMElab. Retrieved from admet.scbdd.com. [Link]
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PubChem. (n.d.). 2-amino-5-(aminomethylamino)-N-methylpentanamide. Retrieved from PubChem - NIH. [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved from Expasy. [Link]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from YouTube. [Link]
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van de Waterbeemd, H., et al. (2001). Improved Descriptors for the Quantitative Structure–Activity Relationship Modeling of Peptides and Proteins. Journal of Chemical Information and Computer Sciences. [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from YouTube. [Link]
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PubChem. (n.d.). N-methyl-2-(methylamino)pentanamide. Retrieved from PubChem. [Link]
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YouTube. (2021). Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. Retrieved from YouTube. [Link]
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News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. Retrieved from News-Medical.Net. [Link]
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NIH. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from NIH. [Link]
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Semantic Scholar. (n.d.). New descriptors of amino acids and their application to peptide QSAR study. Retrieved from Semantic Scholar. [Link]
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NIH. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Retrieved from PMC - NIH. [Link]
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MDPI. (n.d.). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. Retrieved from MDPI. [Link]
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NIH. (2025). A database for large-scale docking and experimental results. Retrieved from PMC - NIH. [Link]
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PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-. Retrieved from PubChem. [Link]
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ResearchGate. (2025). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 2-Amino-3-methylpentanamide. Retrieved from PubChem - NIH. [Link]
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RCSB PDB. (n.d.). Homepage. Retrieved from RCSB PDB. [Link]
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AlphaFold Protein Structure Database. (n.d.). AlphaFold Protein Structure Database. Retrieved from alphafold.ebi.ac.uk. [Link]
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SwissDock. (n.d.). SwissDock. Retrieved from swissdock.ch. [Link]
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NIH. (2021). QSAR Modeling for Multi-Target Drug Discovery: Designing Simultaneous Inhibitors of Proteins in Diverse Pathogenic Parasites. Retrieved from PMC. [Link]
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"CAS number and IUPAC name for 2-amino-N-methylpentanamide"
Foreword: Navigating the Nomenclature
The compound "2-amino-N-methylpentanamide" represents a derivative of the amino acid norvaline. In the landscape of chemical databases and scientific literature, precision in nomenclature is paramount. A search for this exact name yields ambiguity. However, a closely related and formally cataloged substance is (R)-2-Amino-N-methylpentanamide hydrochloride , assigned the CAS Number 2703748-84-7 [1][2][3]. This guide will focus on this specific, stereochemically defined compound, as it represents the most precise and verifiable subject for a technical discussion. It is crucial for researchers to recognize that properties and reactivity can be significantly influenced by stereochemistry and the presence of a salt form. The parent amino acid, norvaline (2-aminopentanoic acid), exists as two enantiomers, (S)-norvaline and (R)-norvaline, and as a racemic mixture[4][5][6][7]. This guide will presume the (R)-enantiomer as the starting point for the synthesis of the target compound.
Compound Identification and Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. Due to the limited availability of specific experimental data for (R)-2-amino-N-methylpentanamide hydrochloride, this section combines known information with predicted properties based on its structural relationship to norvaline and general principles of amino acid amide chemistry[5].
| Property | Value / Description | Source / Rationale |
| IUPAC Name | (2R)-2-amino-N-methylpentanamide;hydrochloride | Based on standardized nomenclature |
| CAS Number | 2703748-84-7 | Chemical Abstracts Service[1][2][3] |
| Molecular Formula | C₆H₁₅ClN₂O | Calculated from structure |
| Molecular Weight | 166.65 g/mol | Calculated from atomic weights[8] |
| Appearance | White to off-white solid | Predicted based on similar compounds[5] |
| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility. Lower molecular weight amides are generally water-soluble[5]. |
| Melting Point | Not explicitly reported. Likely a crystalline solid with a distinct melting point. | Amine hydrochlorides are typically crystalline solids. |
| pKa | The primary amine (α-amino group) is expected to have a pKa around 9-10, similar to the parent amino acid, norvaline. The amide proton is generally not considered acidic under normal conditions. | Based on the known pKa of norvaline's amino group[5]. |
| Chemical Stability | The amide bond is stable under neutral conditions but susceptible to hydrolysis under strong acidic or basic conditions. The compound is expected to be stable under standard storage conditions (cool, dry place). | General chemical principles of amides. |
Synthesis of (R)-2-amino-N-methylpentanamide: A Methodological Deep Dive
The synthesis of N-alkyl amides of amino acids is a well-established field, crucial for the development of peptidomimetics and other biologically active molecules. N-methylation, in particular, can enhance a peptide's metabolic stability and membrane permeability[9][10]. The synthesis of (R)-2-amino-N-methylpentanamide can be approached through several reliable methods. Below is a detailed, generalized protocol based on common synthetic strategies for forming amide bonds and subsequent N-alkylation or direct amidation with a primary amine.
Conceptual Synthesis Workflow
The synthesis logically proceeds by first protecting the reactive amino group of the starting material, (R)-norvaline. This is followed by activation of the carboxylic acid to facilitate amide bond formation with methylamine. The final step involves the removal of the protecting group to yield the desired product.
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Methodological & Application
Application Note & Protocol Guide: Strategic Incorporation of N-Methylated Amino Acid Derivatives in Solid-Phase Peptide Synthesis
Abstract
The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in medicinal chemistry, often enhancing proteolytic stability, membrane permeability, and receptor selectivity. However, the inherent steric hindrance of the N-methyl group presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-methylated amino acid derivatives in Fmoc-based SPPS. We will use 2-amino-N-methylpentanamide and its parent amino acid, N-methyl-leucine, as illustrative examples to dissect the complexities and provide robust protocols for their successful incorporation.
Introduction: Understanding N-Methylated Residues in SPPS
The term "this compound" describes a molecule that is the N-methyl amide of leucine (leucinamide). While not a direct building block for peptide chain elongation due to the absence of a carboxyl group, its parent amino acid, Fmoc-N-methyl-leucine-OH , is a key reagent in modifying peptide backbones. The N-methylation of the backbone amide bond introduces a conformational constraint and removes the hydrogen bond donor capability, which can have profound effects on the peptide's biological activity and pharmacokinetic properties.
The primary challenge in incorporating N-methylated amino acids is the steric hindrance posed by the N-methyl group. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide.[1] Coupling an N-methylated amino acid to another N-methylated residue is particularly difficult.[1]
This guide will focus on the strategies and optimized protocols required to overcome these hurdles, ensuring high-yield and high-purity synthesis of N-methylated peptides.
The Challenge of Steric Hindrance and Side Reactions
The tertiary nature of the secondary amine in an N-methylated amino acid residue dramatically reduces its nucleophilicity, making peptide bond formation kinetically challenging. This often leads to:
-
Incomplete Couplings: Standard coupling conditions may fail to drive the reaction to completion, leading to deletion sequences.
-
Racemization: Harsher coupling conditions required to overcome steric hindrance can increase the risk of epimerization, particularly for sensitive amino acids.[2][3]
-
Diketopiperazine Formation: The sequence of an N-methylated amino acid followed by a proline or another amino acid is prone to cyclization and cleavage from the resin upon Fmoc deprotection of the second residue.[2][4]
To mitigate these issues, a careful selection of coupling reagents and optimized reaction conditions are paramount.
Recommended Coupling Reagents for N-Methylated Amino Acids
Standard carbodiimide-based coupling reagents like DCC and DIC are often inefficient for N-methylated amino acids. More potent activating reagents are required.
| Coupling Reagent | Class | Key Advantages for N-Methylated AA |
| HATU | Uronium/Aminium | High reactivity, less epimerization.[5][6] |
| PyAOP | Phosphonium | Highly effective for sterically hindered couplings, especially N-Me to N-Me.[2][6] |
| PyBOP/HOAt | Phosphonium | A powerful combination for difficult couplings.[2][3] |
| PyBrOP | Phosphonium | Very high reactivity, but may increase racemization risk.[3][5] |
Experimental Protocols
The following protocols are based on established methods for the incorporation of sterically hindered N-methylated amino acids using Fmoc-SPPS.
General Fmoc-SPPS Workflow
The overall workflow for incorporating an N-methylated amino acid is similar to standard SPPS but with critical modifications in the coupling step.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Coupling of Fmoc-N-Methyl-Leucine-OH using HATU
This protocol is recommended for coupling an N-methylated amino acid to a primary amine on the growing peptide chain.
-
Resin Preparation:
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-methyl-leucine-OH (4 equivalents relative to resin loading) in DMF.
-
Add HATU (4 equivalents) and N,N-diisopropylethylamine (DIEA) (8 equivalents).[5]
-
Allow the activation mixture to pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-4 hours at room temperature.[5][8] Longer coupling times are often necessary for N-methylated residues.
-
-
Monitoring the Coupling Reaction:
-
Post-Coupling:
-
If the coupling is incomplete after 4 hours, a second coupling can be performed with a fresh solution of activated amino acid.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
-
Protocol 2: Cleavage and Deprotection
For peptides containing N-methylated residues, standard cleavage cocktails are generally effective.[9]
-
Resin Washing and Drying:
-
After the final Fmoc deprotection and coupling, wash the resin with DMF (3x), followed by dichloromethane (DCM) (3x), and methanol (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet and purify using reverse-phase HPLC.
-
Visualization of Key Chemical Structures
Caption: Structures of Fmoc-N-methyl-leucine-OH and this compound.
Troubleshooting and Advanced Considerations
-
Consecutive N-Methylated Residues: Coupling two consecutive N-methylated amino acids is extremely challenging. The use of PyAOP or PyBrOP, extended coupling times (up to 24 hours), and microwave-assisted synthesis can improve yields.[2][8]
-
Fragmentation: Acid-labile linkages, particularly between two consecutive N-methylated residues, can be susceptible to fragmentation during TFA cleavage.[2][4] Minimizing cleavage time can help reduce this side reaction.
-
HPLC Analysis: N-methylated peptides can exhibit broad or multiple peaks on HPLC due to the slow interconversion of cis/trans amide bond conformers.[2][4] Running the HPLC at an elevated temperature (e.g., 40-60°C) can often resolve these peaks into a single, sharper peak.
C-Terminal Modification with this compound
While not a standard building block, a molecule like this compound could theoretically be coupled to the C-terminus of a peptide in a solution-phase reaction after the peptide has been cleaved from the resin. This would involve activating the C-terminal carboxyl group of the peptide and reacting it with the primary amine of this compound.
Conclusion
The synthesis of peptides containing N-methylated amino acids requires a departure from standard SPPS protocols. By understanding the inherent challenges of steric hindrance and employing more potent coupling reagents like HATU or PyAOP, along with careful monitoring and optimized reaction times, researchers can successfully synthesize these valuable molecules. The protocols and considerations outlined in this guide provide a robust framework for the incorporation of this compound's parent amino acid, N-methyl-leucine, and other N-methylated derivatives, enabling the development of novel peptide therapeutics with enhanced properties.
References
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. Available at: [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar. Available at: [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Wang, L., & Cole, P. A. (2019). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in enzymology, 626, 49–65. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. Available at: [Link]
-
Morales-Sanfrutos, J., Sal-Ahmad, N., El-Faham, A., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7629. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pentanamide, 2-amino-4-methyl-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-amino-N-methylbutanamide. PubChem Compound Database. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
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- 10. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Incorporation of 2-Amino-N-methylpentanamide into Peptides
Abstract
The incorporation of N-methylated amino acids, such as 2-amino-N-methylpentanamide, into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties.[1][2][3][4][5] N-methylation can significantly improve metabolic stability, membrane permeability, and oral bioavailability by introducing conformational constraints and resistance to enzymatic degradation.[1][5] However, the steric hindrance imposed by the N-methyl group presents a considerable synthetic challenge, often leading to low coupling yields and an increased risk of racemization during solid-phase peptide synthesis (SPPS).[1][6] This guide provides a comprehensive overview of robust coupling protocols, a comparative analysis of coupling reagents, and detailed, field-proven methodologies to successfully incorporate this compound and other N-methylated residues into peptide chains.
The Challenge of N-Methylation in Peptide Synthesis
The primary obstacle in coupling N-methylated amino acids is the steric bulk around the secondary amine. This increased steric hindrance slows down the kinetics of the acylation reaction, making the formation of the peptide bond significantly more difficult than with primary amines.[1][6] Consequently, standard coupling protocols often result in incomplete reactions, leading to truncated or deletion sequences. The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[6][7][8] Therefore, the selection of a highly efficient coupling reagent and optimized reaction conditions are paramount for success.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for the successful incorporation of N-methylated amino acids. High-activity reagents are necessary to overcome the low reactivity of the N-methylated amine.
| Reagent Class | Examples | Activation Mechanism | Suitability for N-Methylated Residues | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Form highly reactive O-acylisourea intermediates. | HATU: Highly recommended. Superior for sterically hindered couplings.[1][9][10] HBTU/HCTU: Generally less effective.[1][9] COMU: A safer, efficient alternative to explosive HOBt/HOAt-based reagents.[11] | Guanidinylation of the N-terminus can be a side reaction if the reagent is used in excess.[12] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Form active esters with HOBt or HOAt analogues. | PyAOP/PyBOP: Promising for difficult couplings.[7][8][13] PyBrOP: More reactive and suitable for very hindered couplings.[13] | Can be more expensive than uronium salts. |
| Carbodiimides | DIC, DCC | Activate the carboxylic acid to form an O-acylisourea intermediate. | Generally require an additive like OxymaPure or HOAt for efficient coupling of N-methylated residues.[11][14] | DCC can form an insoluble urea byproduct, making it less suitable for SPPS.[11] |
| Other | BEP | Forms a highly reactive acylpyridinium salt. | Reported as a powerful and efficient reagent for N-methylated peptide synthesis.[15] | Less commonly used than uronium or phosphonium salts. |
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
This protocol outlines the manual synthesis of a peptide containing this compound on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-2-amino-N-methylpentanamide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution, add a fresh 20% piperidine solution, and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve 4 equivalents of Fmoc-2-amino-N-methylpentanamide and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HATU solution.[1]
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours.[1]
-
-
Monitoring the Coupling:
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.[1]
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Microwave-Assisted Peptide Synthesis (MAPS) Protocol
Microwave irradiation can significantly accelerate the coupling of sterically hindered N-methylated amino acids.[16][17][18][19][20]
Procedure:
The general steps are similar to the standard SPPS protocol. The key difference lies in the coupling step:
-
Microwave Coupling Step: After adding the activated amino acid solution to the resin, place the reaction vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-30 minutes). The optimal time and temperature should be determined empirically for the specific coupling.
Visualization of Key Processes
General SPPS Workflow
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
HATU Activation and Coupling Mechanism
Caption: Mechanism of HATU-mediated peptide coupling.[10][21][22]
Troubleshooting and Best Practices
-
Incomplete Coupling: If the bromophenol blue test indicates an incomplete reaction, perform a second coupling. For particularly difficult sequences, consider switching to a more potent coupling reagent like PyBrOP or using microwave assistance.[13][19]
-
Racemization: Minimize pre-activation times and avoid excess base to reduce the risk of racemization.[13] Using additives like OxymaPure can also suppress this side reaction.[11][14]
-
Aggregation: For hydrophobic or aggregation-prone sequences, using "difficult sequence" protocols, such as incorporating solubilizing agents or performing the synthesis at elevated temperatures, may be necessary.[23][24]
-
Solvent Quality: Use high-purity, anhydrous solvents, as water can hydrolyze the activated species and reduce coupling efficiency.[25]
Conclusion
The successful incorporation of this compound and other N-methylated amino acids is a highly achievable yet nuanced process that requires careful selection of reagents and optimization of reaction conditions. By leveraging highly active coupling reagents like HATU, employing advanced techniques such as microwave-assisted synthesis, and adhering to rigorous monitoring and washing protocols, researchers can effectively overcome the synthetic challenges posed by steric hindrance. These strategies enable the synthesis of novel, N-methylated peptides, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.
References
- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141–149.
-
PubMed. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690.
-
PubMed. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Retrieved from [Link]
- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
- Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis.
-
PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]
-
ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]
-
Biosynthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
PubMed. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from [Link]
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- 9. peptide.com [peptide.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. bachem.com [bachem.com]
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- 25. pubs.acs.org [pubs.acs.org]
Application Note: A Strategic Guide to HPLC Purification of 2-Amino-N-methylpentanamide Derivatives
Abstract
This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) purification methods for 2-amino-N-methylpentanamide derivatives. This class of small molecules presents a trio of common purification challenges: high polarity, the presence of a basic primary amine, and a chiral center. We will dissect these challenges and present detailed, field-proven strategies encompassing modified Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and both direct and indirect Chiral HPLC. Each section explains the causal science behind methodological choices, offering step-by-step protocols and troubleshooting guidance to empower researchers in drug discovery and development to achieve optimal purity and stereoisomeric separation.
Introduction: Deconstructing the Purification Challenge
This compound and its derivatives are valuable chiral building blocks in medicinal chemistry. Their successful synthesis is only half the battle; efficient purification is critical for advancing compounds to subsequent biological assays. The molecular structure, while seemingly simple, presents significant hurdles for conventional chromatographic purification.
-
High Polarity: The combination of a primary amine and a secondary amide group renders these molecules highly polar. In standard RP-HPLC, this leads to minimal interaction with non-polar stationary phases (e.g., C18), often causing the compound to elute with the solvent front, precluding effective separation from polar impurities.[1][2]
-
Basic Amine Functionality: The primary amine (pKa ~9-10) is basic and readily protonated. In RP-HPLC, this cationic species can engage in secondary ionic interactions with residual acidic silanol groups on the silica backbone of the stationary phase.[3] This phenomenon is a primary cause of severe peak tailing, which compromises resolution and purity.[4]
-
Chirality: The C2 carbon is a stereocenter, meaning these derivatives exist as enantiomers. As enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, typically achieved with a Chiral Stationary Phase (CSP).[5][6] Failure to separate enantiomers can have profound implications, as they often exhibit different pharmacological and toxicological profiles.[6]
This application note will address these challenges systematically, providing actionable protocols for both achiral and chiral purification workflows.
Part 1: Strategies for Achiral Purification
Before attempting chiral separation, it is essential to resolve the target compound from achiral impurities (e.g., starting materials, reagents, by-products). The choice between RP-HPLC and HILIC depends primarily on the compound's retention characteristics.
Modified Reversed-Phase HPLC: Enhancing Retention and Peak Shape
While standard RP-HPLC is often inadequate, its performance can be dramatically improved through strategic mobile phase modification. The goal is twofold: increase retention of the polar analyte and mitigate peak tailing from the basic amine.
-
Column Selection: Always choose a high-quality, end-capped C18 or C8 column. End-capping is a chemical process that silylates most of the residual silanol groups on the silica surface, significantly reducing the sites available for secondary interactions with basic analytes and thus minimizing peak tailing.[3]
-
Mobile Phase pH Control: Maintaining a low mobile phase pH (typically 2-3) is the most effective strategy for achieving sharp, symmetrical peaks for basic compounds.[7] At this pH, the primary amine is fully and consistently protonated (R-NH3+). Simultaneously, the low pH suppresses the ionization of residual silanol groups (Si-O-), effectively neutralizing the column surface and preventing ionic interactions.[4] Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are essential.
-
Ion-Pairing Chromatography (IPC): For derivatives that still exhibit insufficient retention even with low pH, IPC is a powerful tool. An anionic ion-pairing reagent is added to the mobile phase.[8] This reagent, typically an alkyl sulfonate or a perfluorinated carboxylic acid, has a hydrophobic "tail" and a negatively charged "head." It forms a neutral, hydrophobic complex with the protonated amine analyte, dramatically increasing its affinity for the non-polar stationary phase and thus enhancing retention.[9][10]
This protocol is the first-line approach for purifying basic, polar compounds like this compound derivatives.
1. System Preparation:
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
- Thoroughly degas both mobile phases.
- Purge the HPLC system with the new mobile phases.
2. Column Equilibration:
- Install a suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
- Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes, or until the baseline is stable.
3. Sample Preparation:
- Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase, such as water or a small amount of DMSO, and then dilute with Mobile Phase A. Note: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7]
- Filter the sample through a 0.45 µm syringe filter.
4. Gradient Elution & Fraction Collection:
- Inject the sample.
- Run a linear gradient optimized based on an analytical scout run. A typical starting gradient is shown in the table below.
- Monitor the elution profile using a UV detector (e.g., at 210-220 nm for the amide bond).
- Collect fractions corresponding to the target peak.
5. Post-Run:
- Wash the column with a high percentage of Mobile Phase B to elute any strongly retained compounds.
- Store the column in a suitable solvent (e.g., 80:20 ACN:Water).
| Parameter | Recommended Setting | Rationale |
| Column | End-capped C18, 5-10 µm, ≥150 Å | Minimizes silanol interactions; suitable for preparative scale. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for peak shape control.[11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for 21.2 mm ID) | Adjust for optimal pressure and resolution. |
| Detection | 210-220 nm | Wavelength for detecting peptide/amide bonds.[12] |
| Gradient | 5% to 50% B over 30 minutes (starting point) | A broad gradient is a good starting point for method development. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar derivatives that are unretainable in even the most aggressive modified RP-HPLC methods, HILIC is the ideal alternative.[13] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer from the less polar mobile phase.[1]
-
Column Selection: Bare silica columns are commonly used for HILIC.[2] Other options include amide or diol-bonded phases, which can offer different selectivity and are sometimes more robust than bare silica.[13]
-
Mobile Phase Selection: The mobile phase composition is inverse to RP-HPLC. Acetonitrile is the typical weak, organic solvent, while water is the strong, eluting solvent. The inclusion of a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) is critical. The buffer ions compete for active sites on the stationary phase and control the mobile phase pH, leading to improved peak shapes and reproducible retention times.
1. System Preparation:
- Mobile Phase A: 10 mM Ammonium Acetate in 95:5 (v/v) Acetonitrile:Water, pH adjusted to ~5.0.
- Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) Acetonitrile:Water, pH adjusted to ~5.0.
- Degas mobile phases and purge the system.
2. Column Equilibration:
- Install a preparative HILIC column (e.g., Silica, Amide).
- Equilibration in HILIC is critical and can be slow. Equilibrate with 100% Mobile Phase A for at least 15-20 column volumes.
3. Sample Preparation:
- Dissolve the crude sample in the initial mobile phase (Mobile Phase A) or pure acetonitrile. Crucially, avoid dissolving the sample in pure water or buffer , as this will cause severe peak distortion and poor retention.
4. Gradient Elution & Fraction Collection:
- Inject the sample.
- Run a gradient by increasing the percentage of Mobile Phase B.
- Collect fractions corresponding to the target peak.
| Parameter | Recommended Setting | Rationale |
| Column | Bare Silica or Amide-bonded phase, 5 µm | Polar stationary phase for retaining hydrophilic analytes. |
| Mobile Phase A | ACN/Water (e.g., 95:5) with buffer | High organic content for analyte retention. |
| Mobile Phase B | ACN/Water (e.g., 50:50) with buffer | Higher water content to elute the analyte.[1] |
| Buffer | 10-20 mM Ammonium Acetate/Formate | Improves peak shape and reproducibility. |
| Flow Rate | Dependent on column diameter | Adjust for optimal pressure. |
| Gradient | 0% to 60% B over 30 minutes (starting point) | Elution is achieved by increasing the aqueous content. |
Part 2: Chiral Separation Strategies
Once achiral purity is established, the next step is to separate the enantiomers. This requires creating a chiral environment where the two enantiomers can be distinguished.
Direct Method: Chiral Stationary Phases (CSPs)
The most common and efficient method for enantiomeric separation is using a column packed with a chiral stationary phase (CSP).[14] The CSP forms transient, diastereomeric complexes with the enantiomers of the analyte. Due to differences in steric and electronic interactions, one enantiomer forms a slightly more stable complex with the CSP, causing it to be retained longer on the column.[6]
CSP selection is largely an empirical process, but for amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[5][15]
-
Polysaccharide-based CSPs (e.g., Chiralpak® series): These are broadly applicable and can be used in normal-phase, polar organic, or reversed-phase modes.
-
Macrocyclic Glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® V): These are particularly effective for amines and amino acids due to their ability to form multiple hydrogen bonds, ionic, and inclusion complexes.[15]
Screening is key. The same analyte may be resolved on different columns but under entirely different mobile phase conditions.
Caption: Workflow for Indirect Chiral Separation.
This method's main advantage is that it doesn't require investment in expensive chiral columns. However, it involves additional chemical synthesis and purification steps, and the derivatization and cleavage reactions must proceed without causing racemization.
Method Selection and Troubleshooting
Decision-Making Flowchart
Caption: Guide for Selecting the Appropriate Purification Strategy.
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing (RP-HPLC) | 1. Secondary interactions with silanols. 2. Mobile phase pH is too high. | 1. Use a modern, fully end-capped column. 2. Decrease mobile phase pH to 2-3 with TFA or Formic Acid. [7] 3. Add a competing base (e.g., triethylamine) to the mobile phase (less common now). |
| No Retention (RP-HPLC) | 1. Analyte is too polar. [2] 2. Mobile phase is too strong. | 1. Switch to a HILIC method (Protocol 2). 2. Consider Ion-Pairing Chromatography. [8] 3. Decrease the initial %B in your gradient. |
| Broad Peaks (HILIC) | 1. Insufficient column equilibration. 2. Sample solvent is too strong (contains too much water). | 1. Equilibrate the column for at least 15-20 column volumes. 2. Dissolve the sample in a high concentration of acetonitrile. |
| Poor Chiral Resolution | 1. Incorrect CSP/mobile phase combination. 2. Column temperature fluctuations. | 1. Screen a wider range of chiral columns and mobile phases. [5] 2. Use a column oven to maintain a constant temperature. |
Conclusion
The successful purification of this compound derivatives is readily achievable through a systematic and informed approach to HPLC method development. By understanding the underlying chemical principles—the need to control amine protonation and suppress silanol interactions in RP-HPLC, the alternative partitioning mechanism of HILIC for highly polar compounds, and the specific requirements of chiral recognition—researchers can overcome the inherent challenges posed by these molecules. Starting with a robust achiral purification followed by a systematic screening for chiral separation provides a reliable pathway to obtaining high-purity materials essential for drug discovery and development.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Element Lab Solutions. (n.d.).
- Buchi.com. (n.d.).
- Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Welch Materials. (2024).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- YMC. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Chromatography Forum. (2007). Amines-Ion Pairing.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Creative Peptides. (n.d.).
- ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?.
- Phenomenex. (n.d.).
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- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
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"chiral separation of 2-amino-N-methylpentanamide enantiomers by HPLC"
Application Note & Protocol
A Robust HPLC-Based Strategy for the Enantioselective Separation of 2-amino-N-methylpentanamide
Abstract
The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive framework and a detailed protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. We explore the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and key analytical parameters. The protocol detailed herein utilizes a polysaccharide-based CSP under normal phase conditions, a widely successful strategy for resolving chiral primary amines and their derivatives.[1][2] This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and efficient method for the enantiomeric purity assessment of this and structurally related compounds.
Introduction: The Imperative of Chiral Separation
In pharmaceutical development, more than half of all drugs in use are chiral compounds, many of which are marketed as racemic mixtures.[2] However, regulatory agencies worldwide now emphasize the need to study the effects of individual enantiomers, as one may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects.[3][4] this compound, a chiral amino acid amide, serves as a key building block in the synthesis of various pharmaceutical agents. Its primary amine and amide functionalities make it a polar molecule whose enantiomeric purity must be rigorously controlled.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for enantioselective analysis, offering high resolution, sensitivity, and reproducibility.[4][5] The direct approach, where enantiomers are separated on a CSP, is often preferred over indirect methods (pre-column derivatization) as it simplifies sample preparation and avoids potential racemization or kinetic resolution issues.[3][6]
The Scientific Rationale: A Logic-Driven Approach to Method Development
Developing a successful chiral separation method is often an empirical process, but it can be guided by a deep understanding of the underlying separation mechanisms.[5][7] Our strategy focuses on exploiting the specific chemical features of this compound—a primary amine and an amide group—to achieve optimal interaction with the CSP.
Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in a chiral separation. For primary amines and amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and success.[1][6]
-
Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, are exceptionally versatile.[1][2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into chiral grooves or cavities on the polysaccharide polymer.[8] For small primary amines, columns like Chiralpak® IA, IB, or IC (amylose or cellulose tris(phenylcarbamate) derivatives) are excellent starting points.[1][2]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin (V2) or teicoplanin (CHIROBIOTIC T) are particularly effective for polar and ionizable compounds like underivatized amino acids.[6] They offer multi-modal interactions due to their complex structures containing peptide, carbohydrate, and ionic functionalities.[6]
For this application, we will focus on a polysaccharide-based CSP , specifically an amylose tris(3,5-dimethylphenylcarbamate) phase, due to its proven high success rate in resolving primary amines in normal phase or polar organic modes.[1][9]
Choosing the Chromatographic Mode
The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Normal Phase (NP) Mode: This mode, using a nonpolar solvent like hexane with a polar modifier (e.g., ethanol or isopropanol), is highly effective for polysaccharide CSPs. The polar groups of the analyte (the amine and amide) can hydrogen bond directly with the carbamate groups on the chiral selector.[3]
-
Polar Organic (PO) Mode: Using polar organic solvents like acetonitrile with an alcohol modifier, this mode is also suitable for polysaccharide CSPs and can be beneficial for analytes with limited solubility in hexane.[1]
-
Reversed-Phase (RP) Mode: While possible, RP mode with aqueous mobile phases is often less selective for small, polar amines on polysaccharide CSPs unless the analyte possesses a significant hydrophobic region.[3]
Given the structure of this compound, the Normal Phase mode is selected as the primary approach for this protocol. It provides the strongest potential for the specific hydrogen bonding interactions required for chiral recognition.
The Role of Mobile Phase Additives
The primary amine in this compound is basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and band broadening. To mitigate this, a small amount of a basic additive is incorporated into the mobile phase.[1]
-
Diethylamine (DEA) or Butylamine (BA): Adding 0.1% (v/v) of a basic modifier like DEA or BA is standard practice for analyzing basic compounds in normal phase on polysaccharide columns.[1][3] This additive competes with the analyte for active silanol sites, resulting in symmetrical and sharper peaks.
Experimental Protocol: HPLC Separation of this compound Enantiomers
This protocol provides a robust starting point for the method development process. Optimization may be required to achieve baseline resolution depending on the specific HPLC system and column used.
Recommended Equipment and Reagents
-
HPLC System: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA, Lux® Amylose-1, or equivalent), 5 µm particle size, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).
-
Additive: Diethylamine (DEA), purity >99.5%.
-
Sample: Racemic standard of this compound (1 mg/mL) and individual enantiomers, if available.
Initial Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6x250 mm | Proven high success rate for primary amine enantiomers.[1][2] |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v) | Standard starting condition for screening basic compounds in normal phase.[3] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Provides stable and reproducible retention times. |
| Detection | UV at 210 nm | Amide and amine groups have UV absorbance at low wavelengths. |
| Injection Volume | 5 µL | Adjust as needed based on detector response and sample concentration. |
| Sample Preparation | Dissolve sample in mobile phase to 1 mg/mL. | Ensures sample solvent is compatible with the mobile phase. |
Step-by-Step Protocol
-
Mobile Phase Preparation: Precisely prepare the mobile phase. For 1 L, combine 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of DEA. Mix thoroughly and degas.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Injection: Inject 5 µL of the 1 mg/mL racemic this compound standard.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomers to elute (e.g., 20-30 minutes).
-
Analysis: Evaluate the chromatogram for the separation of the two enantiomer peaks. Calculate the retention times (t R1, t R2), selectivity (α), and resolution (Rs).
Method Development and Optimization Workflow
If the initial conditions do not yield baseline separation (Rs ≥ 1.5), a systematic optimization strategy should be employed.
Caption: Workflow for Chiral HPLC Method Development.
Optimization Steps:
-
Change the Alcohol Modifier: Substitute 2-Propanol with Ethanol. Ethanol can offer different selectivity and may improve resolution.[3]
-
Vary Mobile Phase Composition: Adjust the ratio of n-Hexane to the alcohol. Increasing the alcohol percentage typically reduces retention times, while decreasing it may improve selectivity. Test compositions from 95:5 to 80:20 (Hexane:Alcohol).
-
Adjust Additive Concentration: Vary the DEA concentration between 0.05% and 0.2%. This can significantly impact peak shape and, consequently, resolution.[9]
Representative Data & Performance
The following tables summarize hypothetical but realistic data for the separation of this compound enantiomers based on the optimized protocol.
Table 1: Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6x250 mm |
| Mobile Phase | n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Table 2: Expected Performance Characteristics
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t R) | ~ 8.5 min | ~ 9.9 min | - |
| Tailing Factor (T f) | 1.1 | 1.2 | T f ≤ 1.5 |
| Selectivity (α) | \multicolumn{2}{c | }{1.20} | α > 1.05 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} | Rs ≥ 1.5 |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the chiral separation of this compound enantiomers by HPLC. By starting with a polysaccharide-based chiral stationary phase in normal phase mode with a basic additive, researchers can establish a robust and reliable analytical method. The outlined workflow for screening and optimization offers a systematic approach to achieving baseline separation, which is essential for the accurate determination of enantiomeric purity in pharmaceutical research and quality control environments.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Ismail, O. S., Anton, N., Vandamme, T., & Ennaceur, J. (2018). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC, NIH. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Ali, I., Al-Othman, Z. A., & Farha, W. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, NIH. [Link]
-
(PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. The Journal of Organic Chemistry. [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. [Link]
-
Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. Pacifichem 2021. [Link]
-
Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. PubMed. [Link]
-
Gilon, C., Leshem, R., & Grushka, E. (1980). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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- 7. hplc.today [hplc.today]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Robust Quantitative Assay for 2-amino-N-methylpentanamide using LC-MS/MS and HPLC with Pre-Column Derivatization
Abstract
This document provides a comprehensive guide for the development and validation of a quantitative assay for 2-amino-N-methylpentanamide, a small polar molecule that presents challenges for traditional reversed-phase chromatography. We present two robust analytical approaches: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative High-Performance Liquid Chromatography (HPLC) method with UV-Fluorescence detection following pre-column derivatization. This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar compounds. All protocols are designed to be validated in accordance with ICH Q2(R2) guidelines.[1][2][3][4]
Introduction: The Analytical Challenge
This compound is a primary amine and an amide derivative of an amino acid. Its molecular formula is C₆H₁₄N₂O with a molecular weight of approximately 130.19 g/mol . Due to its polar nature, it is poorly retained on conventional C18 reversed-phase HPLC columns, making accurate quantification challenging. Furthermore, it lacks a strong native chromophore, necessitating either derivatization for UV-Vis or fluorescence detection or the use of a more universal detection method like mass spectrometry.
This application note addresses these challenges by providing detailed protocols for two distinct, yet complementary, analytical strategies. The choice between the two methods will depend on the required sensitivity, selectivity, and the available instrumentation.
-
LC-MS/MS Method: The gold standard for bioanalytical and pharmaceutical quantification, offering high selectivity and sensitivity.[5][6][7]
-
HPLC with Pre-Column Derivatization: A widely accessible method that enhances both chromatographic retention and detection sensitivity.[8][9][10][11]
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation, coupled with tandem mass spectrometry for detection. HILIC is particularly well-suited for polar compounds, as it promotes retention through a partitioning mechanism between a water-enriched layer on the stationary phase and a high-organic mobile phase.[12][13][14][15][16]
Principle
The analyte is separated on a HILIC column and subsequently ionized using an electrospray ionization (ESI) source. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d3) or a structurally similar compound (e.g., 2-amino-N-methylpropanamide[17]).
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Instrumentation
-
HPLC or UHPLC system
-
Tandem Mass Spectrometer with an ESI source
-
HILIC column (e.g., Amide-bonded silica, 2.1 x 100 mm, 1.7 µm)
Experimental Workflow Diagram
Caption: LC-MS/MS quantitative workflow for this compound.
Detailed Protocol
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (from a biological matrix like plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Amide-bonded silica (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
Time (min) %B 0.0 95 3.0 50 3.1 95 | 5.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS/MS Parameters (to be optimized):
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
This compound: Q1 m/z 131.1 -> Q3 m/z (optimize for a stable product ion)
-
IS (e.g., 2-amino-N-methylpropanamide): Q1 m/z 103.1 -> Q3 m/z (optimize)
-
-
Collision Energy and other source parameters: Optimize for maximum signal intensity.
-
-
Data Analysis and Validation
The assay must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with analyte and IS, and matrix with potential interferences. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | Analyze calibration standards in triplicate over at least 5 concentration levels. Plot the peak area ratio (analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Analyze QC samples at three concentrations against a calibration curve (n=5). | Mean concentration within ±15% of the nominal value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) assessed from QC samples (n=5). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Signal-to-noise ratio > 10. Accuracy within ±20%, Precision ≤ 20%. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |
Method 2: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
This method is a cost-effective alternative to LC-MS/MS and is suitable for laboratories without mass spectrometry capabilities. It involves a chemical reaction to attach a chromophoric or fluorophoric tag to the primary amine of the analyte, enhancing its detectability and hydrophobicity, which improves retention on reversed-phase columns.[9][11][18]
Principle
Dansyl chloride reacts with the primary amine of this compound under alkaline conditions to form a highly fluorescent and UV-active derivative. This derivative is then separated by reversed-phase HPLC and quantified.
Materials and Reagents
-
This compound reference standard
-
Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ammonia solution (to quench the reaction)
Instrumentation
-
HPLC system with a gradient pump and autosampler
-
Fluorescence detector (FLD) and/or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow Diagram
Caption: HPLC with pre-column dansylation workflow.
Detailed Protocol
-
Preparation of Reagents:
-
Dansyl Chloride Solution: Prepare a 2 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily.
-
Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate solution and adjust the pH to 9.5.
-
-
Derivatization Procedure: [9][19]
-
In a microcentrifuge tube, mix 100 µL of the sample or standard with 200 µL of bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution and vortex.
-
Incubate the mixture in a water bath at 40°C for 45 minutes in the dark.
-
Add 50 µL of ammonia solution to quench the reaction by consuming excess dansyl chloride. Vortex and let it stand for 15 minutes.
-
The sample is now ready for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient:
Time (min) %B 0.0 30 20.0 90 22.0 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 525 nm.
-
UV: 254 nm.
-
-
Data Analysis and Validation
Validation for this method follows the same principles as the LC-MS/MS method, adhering to ICH Q2(R2) guidelines.[20] The primary difference is the use of peak area instead of peak area ratio for quantification, as an internal standard that undergoes the derivatization reaction with identical efficiency can be difficult to find.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a derivatized blank and a derivatized sample spiked with the analyte. | The analyte peak should be well-resolved from the reagent peaks and any matrix components. |
| Linearity & Range | Analyze derivatized calibration standards in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze derivatized QC samples at three concentrations (n=5). | Mean concentration within ±15% of nominal; RSD ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve meeting accuracy and precision criteria. | Signal-to-noise ratio > 10. |
Conclusion
This application note provides two validated methods for the quantitative analysis of this compound. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification. The HPLC method with pre-column derivatization provides a reliable and accessible alternative. The choice of method should be based on the specific requirements of the analysis and the instrumentation available. Both methods, when properly validated, will yield accurate and reproducible results for drug development and research applications.
References
- Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
-
Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
IntechOpen. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpentanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-5-(aminomethylamino)-N-methylpentanamide. Retrieved from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-methylpropanamide. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Bio-Synthesis. (2012). Amino Acid Analysis Overview. Retrieved from [Link]
-
Protein Chemistry Lab. (n.d.). N Amino Acid Analysis. Retrieved from [Link]
-
SciSpace. (n.d.). Revised Sections F7.5 (Quantitative Amino Acid). Retrieved from [Link]
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"mass spectrometry fragmentation pattern of 2-amino-N-methylpentanamide"
An Application Note on the Mass Spectrometry Fragmentation of 2-amino-N-methylpentanamide
Abstract
This application note provides a detailed guide to understanding and predicting the fragmentation pattern of this compound using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). As a molecule combining features of both an amino acid and a secondary amide, its fragmentation behavior offers insights applicable to the analysis of small peptides, metabolites, and drug candidates. We present a theoretical framework for its fragmentation, a detailed experimental protocol for data acquisition, and expected results to guide researchers in their analytical workflows.
Introduction: The Analytical Significance of this compound
This compound is a derivative of the amino acid valine, featuring a methylamide group in place of the carboxylic acid. This structure serves as an excellent model compound for understanding the fragmentation of more complex molecules, such as peptide fragments or pharmacologically active compounds containing similar functional groups. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful tool for structural elucidation[1]. Understanding the specific fragmentation pathways of this molecule is crucial for its unambiguous identification in complex matrices, whether in drug metabolism studies, environmental analysis, or metabolomics research.
The principles guiding its fragmentation are rooted in the well-established gas-phase chemistry of protonated amino acids and amides[2][3]. Protonation, typically facilitated by an acidic mobile phase in ESI, occurs at the most basic sites: the primary α-amino group and the amide group. The subsequent fragmentation upon collisional activation is a charge-directed process, often described by the "mobile proton" model in peptide analysis, where the proton's location dictates the cleavage sites[1][4].
Theoretical Fragmentation Pathways
Under positive-ion ESI, this compound (C₆H₁₄N₂O, Monoisotopic Mass: 130.11 Da) readily forms a protonated molecule, [M+H]⁺, with a theoretical m/z of 131.12. The fragmentation of this precursor ion is expected to proceed through several key pathways, primarily involving cleavages around the two amide-like bonds and the amino acid side chain.
Key Fragmentation Mechanisms:
-
Amide Bond Cleavage (N-CO): Cleavage of the amide bond is a common pathway for amides, resulting in the loss of the amine as a neutral species and the formation of a stable acylium ion[3][5].
-
Peptide-like Fragmentation: Analogous to peptide fragmentation, we can anticipate the formation of b- and y-type ions.
-
y-type ions: Cleavage of the C-terminal amide bond (CH(NH₂)-CO) results in a C-terminal fragment containing the N-methylamide group.
-
b-type ions: Cleavage of the N-terminal amide bond results in an N-terminal fragment containing the α-amino group.
-
-
Loss of Ammonia (NH₃): A common neutral loss from the α-amino group of protonated amino acids and related compounds[2].
-
Side Chain Fragmentation: Loss of the propyl side chain (C₃H₇) from the α-carbon.
-
Immonium Ion Formation: A characteristic fragmentation for amino acids, resulting from cleavage of bonds to the α-carbon, produces an ion of the form [H₂N=CHR]⁺[6].
The predicted major fragmentation pathways are visualized in the diagram below.
Caption: Predicted CID fragmentation pathways for protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines the direct infusion analysis of this compound using a standard tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Part A: Sample and Mobile Phase Preparation
-
Rationale: Proper sample preparation is critical to ensure efficient ionization and prevent contamination. The use of HPLC- or MS-grade reagents minimizes background noise and adduct formation[7]. Formic acid is added to the mobile phase to lower the pH, which promotes protonation of the analyte in the ESI source, thereby enhancing signal intensity[8].
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard. Dissolve in 1 mL of MS-grade methanol.
-
Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of MS-grade 50:50 acetonitrile/water.
-
Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution into 990 µL of the infusion solvent.
-
Infusion Solvent: Prepare a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
Part B: Mass Spectrometer Setup and Data Acquisition
-
Rationale: The parameters below are a starting point for a typical high-resolution mass spectrometer. The capillary voltage creates the electric field necessary for electrospray, while the cone/orifice voltage can be adjusted to control the degree of in-source fragmentation[9]. A ramped collision energy in the MS/MS experiment ensures that a wide range of fragment ions, requiring different activation energies, are generated and detected[6].
Caption: Experimental workflow for MS/MS analysis.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.
-
Infusion Setup: Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
MS1 Full Scan:
-
Acquire a full scan mass spectrum to confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 131.12.
-
Observe for potential adducts (e.g., [M+Na]⁺ at m/z 153.10). If sodium adducts are high, it may indicate a need for sample cleanup or use of higher purity solvents[10].
-
-
MS/MS Product Ion Scan:
-
Set the instrument to MS/MS mode.
-
Select m/z 131.12 as the precursor ion for fragmentation.
-
Apply a ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Table 1: Suggested Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The presence of basic amine groups makes the molecule ideal for positive ionization. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume for stable ion generation. |
| Cone/Orifice Voltage | 20 - 30 V | A lower voltage minimizes in-source fragmentation, preserving the precursor ion. |
| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Aids in solvent evaporation and ion desolvation. |
| Desolvation Temp. | 350 - 450 °C | Ensures complete desolvation of ions entering the mass analyzer. |
| MS1 Scan Range | m/z 50 - 250 | Covers the mass of the precursor and expected low-mass fragments. |
| MS/MS Precursor Ion | m/z 131.12 | The protonated molecular ion. |
| Collision Gas | Argon (Ar) | Inert gas used to induce fragmentation through collisions. |
| Collision Energy (CE) | Ramped 10 - 40 eV | A range of energies ensures both low-energy and high-energy fragments are observed. |
Data Interpretation: Expected Fragmentation Spectrum
The resulting MS/MS spectrum should display a series of fragment ions corresponding to the pathways outlined in Section 2. The relative abundance of these fragments provides clues about the stability of the ions and the lability of the corresponding bonds.
Table 2: Summary of Predicted Fragment Ions for [M+H]⁺ at m/z 131.12
| Observed m/z (Theoretical) | Proposed Structure / Formula | Ion Type | Neutral Loss (Formula) |
| 114.09 (114.0919) | [C₆H₁₂NO]⁺ | [M+H-NH₃]⁺ | 17.03 (NH₃) |
| 102.09 (102.0919) | [C₅H₁₂NO]⁺ (Acylium ion) | Acylium | 29.04 (CH₃NH) |
| 86.10 (86.0964) | [C₅H₁₂N]⁺ (Immonium ion) | Immonium / b₁-type | 45.02 (CO + NH₃) |
| 58.04 (58.0449) | [C₂H₆NO]⁺ (N-methylacetamide) | y₁-type | 73.07 (C₅H₉N) |
-
Expert Insight: The most intense peaks are often the most stable fragment ions. In this case, the acylium ion at m/z 102.09 and the immonium ion at m/z 86.10 are expected to be prominent. The cleavage of the amide bond to lose methylamine is a very favorable pathway for N-alkyl amides[6]. The subsequent loss of carbon monoxide (CO) from the acylium ion to form the immonium ion is a classic fragmentation pathway for α-amino acids and their derivatives[11]. The y₁-ion at m/z 58.04 is also highly diagnostic, confirming the N-methylamide moiety.
Conclusion
The mass spectrometric fragmentation of this compound under ESI-CID conditions is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The primary fragmentation pathways involve the characteristic cleavage of the amide bond, loss of ammonia, and formation of diagnostic immonium and y-type ions. This application note provides researchers with a robust theoretical framework and a practical experimental protocol to confidently identify and characterize this molecule and other structurally related compounds.
References
-
O'Hair, R. A. J., & Vrkic, A. K. (2005). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. Available at: [Link]
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Kruve, A., et al. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. core.ac.uk. Available at: [Link]
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Kruve, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]
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Orton, D. J., et al. (2021). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. mSystems. Available at: [Link]
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Sun, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]
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Rebane, R., et al. (2012). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. ResearchGate. Available at: [Link]
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Wang, R., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Fuchs, B., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Ohio State University Department of Chemistry. Available at: [Link]
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Vèkey, K., et al. (1994). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society. Available at: [Link]
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IO, P. (2023). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. Protocols.io. Available at: [Link]
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Jones, A. W., et al. (2013). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Mikheenkov, A. V., et al. (2018). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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da Silva, J. K., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
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da Silva, J. K., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
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Colantonio, S., & Brouwers, J. F. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3866017, 2-Amino-3-methylpentanamide. Available at: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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"derivatization of 2-amino-N-methylpentanamide for GC-MS analysis"
An Application Guide: Strategic Derivatization of 2-amino-N-methylpentanamide for Robust GC-MS Analysis
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical note provides a detailed guide for the chemical derivatization of this compound, a compound possessing both a primary amine and a secondary amide. Due to its high polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible. Derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby enabling sharp chromatographic peaks and reliable mass spectral data. This document presents two robust protocols—silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using pentafluoropropionic anhydride (PFPA)—and explains the chemical principles, procedural details, and expected outcomes for each method.
Introduction: The Rationale for Derivatization
This compound is a polar molecule characterized by two functional groups containing active hydrogens: a primary amine (-NH₂) and a secondary amide (-NH-CH₃). These groups readily form hydrogen bonds, which significantly elevates the molecule's boiling point and causes it to adsorb onto active sites within the GC system, leading to poor peak shape and low sensitivity.
Chemical derivatization addresses this challenge by replacing the active hydrogens with nonpolar functional groups.[1][2] This transformation achieves three critical objectives:
-
Reduces Polarity: It disrupts hydrogen bonding capabilities.
-
Increases Volatility: The resulting derivative has a lower boiling point, allowing it to transition into the gas phase at typical GC oven temperatures.[3]
-
Enhances Thermal Stability: The derivatives are less prone to degradation in the hot GC injector and column.[4]
This guide focuses on silylation and acylation, two of the most effective and widely adopted derivatization strategies for amines and amides in GC-MS applications.[5][6]
Principles of Selected Derivatization Strategies
Silylation
Silylation is the most versatile and common derivatization technique in gas chromatography.[7] It involves the reaction of a compound containing an active hydrogen with a silylating reagent to form a trimethylsilyl (TMS) or other silyl derivative.[2][7]
-
Mechanism: The reaction is a nucleophilic attack by the nitrogen of the amine/amide on the silicon atom of the silylating reagent. A leaving group is displaced, forming a stable N-Si bond.
-
Reagent of Choice: BSTFA + 1% TMCS.
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and volatile trimethylsilyl donor that reacts effectively with primary amines.[7][8] Its byproducts are neutral and volatile, minimizing interference.[7]
-
TMCS (Trimethylchlorosilane): Added as a catalyst, TMCS increases the reactivity of BSTFA, ensuring the complete and rapid derivatization of more sterically hindered or less reactive sites, such as the secondary amide.[2][7][9]
-
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. For GC-MS, perfluoroacyl derivatives are particularly advantageous.
-
Mechanism: The amine and amide groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the anhydride. This results in the formation of a stable amide derivative and a carboxylic acid byproduct.
-
Reagent of Choice: PFPA (Pentafluoropropionic Anhydride).
-
Volatility: The resulting derivatives are more volatile than their parent compounds.[2]
-
Mass Spectrometry: The presence of the pentafluoropropionyl group yields characteristic fragmentation patterns in the mass spectrum, aiding in structural confirmation. The fluorine atoms also significantly increase sensitivity for electron capture detection (ECD), though this is less critical for MS.[2]
Experimental Workflow Overview
The overall process for derivatization and analysis follows a consistent series of steps, regardless of the chosen reagent. This workflow is designed to ensure anhydrous conditions and maximize reaction yield.
Caption: General experimental workflow for derivatization.
Detailed Application Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are corrosive, moisture-sensitive, and potentially toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol yields a di-trimethylsilyl (di-TMS) derivative of this compound.
-
This compound sample or standard
-
BSTFA + 1% TMCS (silylation grade)[9]
-
Anhydrous Pyridine or Acetonitrile (solvent)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Microsyringes
-
Sample Preparation: Place an aliquot of the sample solution (containing approximately 10-100 µg of the analyte) into a 2 mL GC vial.
-
Drying: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. This step is critical as silylation reagents are highly sensitive to moisture.[12][9]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly. Vortex briefly to mix. Place the vial in a heating block set to 70°C for 30 minutes . The heat ensures the reaction goes to completion, especially for the secondary amide.
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
Sources
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- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Note: A Strategic Framework for the Biological Screening of 2-amino-N-methylpentanamide and Other Novel Amino Acid Derivatives
Abstract
The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic candidate is underpinned by a rigorous and strategically designed screening cascade. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a comprehensive biological screening program for 2-amino-N-methylpentanamide, a novel amino acid derivative. Moving beyond rigid templates, this guide emphasizes a logical, tiered approach, explaining the causality behind experimental choices to ensure scientific integrity and generate reliable, decision-driving data. We will cover foundational cytotoxicity profiling, the strategic choice between phenotypic and target-based primary screens, and the crucial roles of secondary and counter-screens in validating hits and eliminating artifacts.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a small molecule amino acid derivative. As with any NCE, its biological properties are initially unknown. Therefore, the primary objective is to systematically investigate its effects on biological systems to identify any potential therapeutic activity. The initial screening strategy is a critical decision point that profoundly influences the entire discovery program. The two dominant philosophies are target-based discovery (TDD) and phenotypic drug discovery (PDD).[1][2]
-
Target-Based Drug Discovery (TDD): This hypothesis-driven approach begins with a known biological target (e.g., a specific enzyme or receptor) implicated in a disease.[3] Compounds are then screened for their ability to modulate this single target. Its advantages include a clear mechanism of action (MoA) from the outset and more straightforward, less costly assays.[3]
-
Phenotypic Drug Discovery (PDD): This approach is target-agnostic. It involves screening compounds for their ability to produce a desired change in the phenotype (an observable characteristic) of a cell, tissue, or organism, without a preconceived notion of the target.[4] PDD is particularly powerful for discovering first-in-class drugs and for diseases with complex or poorly understood pathologies.[2][3][4]
This guide will present a workflow applicable to both scenarios, allowing researchers to tailor the strategy based on their specific goals and knowledge of the therapeutic area.
The Integrated Screening Cascade: A Multi-Tiered Strategy
A robust screening cascade is designed to efficiently filter a large number of compounds down to a small number of high-quality, validated leads. It is a sequential process where each stage increases in biological complexity and resource intensity, ensuring that only the most promising compounds advance.
Caption: The tiered drug discovery screening cascade.
Phase 1: Foundational Profiling - Cytotoxicity
Before assessing for specific biological activity, it is imperative to determine the concentration range at which this compound exhibits general cytotoxicity. Screening at highly toxic concentrations will lead to non-specific cell death being misinterpreted as specific activity, generating a high number of false positives.[5]
Rationale for Assay Selection: ATP Quantification
Cell viability can be measured through various markers, including metabolic activity (tetrazolium salt reduction, e.g., MTT, MTS) or plasma membrane integrity.[6] However, a superior method for high-throughput applications is the quantification of intracellular ATP.[7] ATP is a direct indicator of metabolically active, viable cells, and assays like CellTiter-Glo® offer a rapid, highly sensitive, and robust "add-mix-measure" format.[8] The luminescent readout is less prone to interference from colored or fluorescent compounds compared to colorimetric (MTT) or fluorescence-based assays.[9][10]
Protocol 1: General Cytotoxicity using CellTiter-Glo®
Principle: This homogeneous assay quantifies ATP, an indicator of viable cells.[8] A reagent containing a thermostable luciferase and its substrate, luciferin, is added to the cells. In the presence of ATP released from lysed cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the ATP concentration and thus the number of viable cells.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HEK293 for general toxicity, or a disease-relevant line)
-
Complete cell culture medium
-
White, opaque 96-well or 384-well microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or similar)
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a white, opaque-walled microplate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range is a 10-point, 3-fold dilution series starting from 100 µM. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.
-
Compound Addition: Remove the old medium from the cell plate and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your planned primary screen (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the reagent according to the manufacturer's instructions.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add the CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Interpretation:
-
Subtract the average background signal ("no cells" wells) from all other measurements.
-
Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle control signal (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity).
| Parameter | Description | Example Value |
| Top Concentration | Highest concentration of compound tested. | 100 µM |
| Dilution Factor | Serial dilution factor used. | 3-fold |
| Incubation Time | Duration of compound exposure. | 48 hours |
| CC₅₀ | Concentration causing 50% reduction in cell viability. | > 100 µM (non-toxic) |
For subsequent assays, all concentrations of this compound should be kept well below the determined CC₅₀ value (e.g., at or below CC₁₀) to avoid confounding results from general toxicity.
Phase 2: Primary Screening - Identifying Biological Activity
This is the first test of the compound's potential biological effect. The choice of assay is the most critical strategic decision.
Strategy A: Target-Based Screening
This approach is used when there is a specific, known protein target you hypothesize the compound might modulate. Assays can be biochemical (using purified protein) or cell-based (measuring target activity within a cell).[11]
Rationale: Target-based assays are typically more direct, have a clearer endpoint, and are often easier to optimize for high-throughput screening (HTS).[3] Success provides immediate insight into the compound's MoA.
Example Protocol 2: Generic Kinase Activity Assay (Biochemical) Principle: This assay measures the ability of a compound to inhibit a specific kinase from phosphorylating its substrate. A common format is an antibody-based detection system like HTRF® or a luminescence-based system like ADP-Glo™, which quantifies ADP produced during the kinase reaction.
-
Methodology: A specific kinase, its substrate, and ATP are incubated in a microplate well. This compound is added at a single, high concentration (e.g., 10 µM). After incubation, a detection reagent is added to measure either the amount of phosphorylated substrate or the amount of ADP produced. A decrease in signal (for phospho-substrate) or an increase (for ADP) relative to the vehicle control indicates inhibition.
Strategy B: Phenotypic Screening
This approach is used when the target is unknown, or the goal is to find compounds that correct a disease-relevant cellular phenotype.[4]
Rationale: Phenotypic screening allows for the discovery of compounds with novel mechanisms of action, as it does not rely on prior knowledge of a specific target.[2][4] It assesses the compound's effect in a more biologically relevant context.[12]
Example Protocol 3: Reporter Gene Assay for Signaling Pathway Modulation Principle: This cell-based assay is used to screen for compounds that activate or inhibit a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a transcriptional response element that is activated by the pathway of interest. Modulation of the pathway by a compound results in a measurable change in reporter protein expression.
Caption: A hypothetical signaling pathway for a reporter assay.
-
Methodology: The engineered reporter cell line is plated and treated with this compound. If screening for inhibitors, cells are also stimulated with a known agonist for the pathway. After incubation, cells are lysed, and the reporter signal (e.g., luminescence) is measured. An increase or decrease in signal compared to controls indicates a "hit."
Phase 3: Hit Validation - From Activity to Credibility
A "hit" from a primary screen is simply a compound that shows activity in a single-point assay. It is not a lead. The goal of hit validation is to confirm this activity and rule out common sources of error and assay artifacts.[5]
Hit Confirmation: Dose-Response Analysis
Rationale: Genuine biological activity should be concentration-dependent. Re-testing primary hits in a dose-response format (like the cytotoxicity assay) confirms their activity and determines their potency (EC₅₀ or IC₅₀). A classic sigmoidal curve provides strong evidence that the observed effect is not random.[13] Compounds that are not reproducible or show poor potency are deprioritized.
Counter-Screening: Eliminating False Positives
Rationale: Many compounds can interfere with assay technologies, leading to "false positives" that appear active but do not actually engage the biological target.[14] Counter-screens are designed specifically to identify these interfering compounds.[15]
Common Counter-Screens:
-
Technology-Specific Screens: If the primary assay used luciferase, a counter-screen would test the compound's ability to directly inhibit or activate the luciferase enzyme itself.[14][16]
-
Promiscuity Screens: The compound is tested in an unrelated assay to check for non-specific activity. For example, a hit from a kinase screen might be tested against an unrelated enzyme like a protease.[5]
-
Cytotoxicity: The initial cytotoxicity data is re-evaluated. A compound that is only "active" at concentrations that are also cytotoxic is likely a false positive.[15]
| Hit Category | Dose-Response Confirmed? | Active in Counter-Screen? | Cytotoxic at Active Conc.? | Decision |
| True Hit | Yes | No | No | Advance |
| Artifact | Yes | Yes (e.g., inhibits luciferase) | No | Discard |
| Cytotoxic Hit | Yes | No | Yes | Discard |
| False Positive | No | N/A | N/A | Discard |
Phase 4: Secondary Assays & Lead Characterization
Validated, specific hits advance to secondary screening. The goal here is to gain deeper biological understanding and build a structure-activity relationship (SAR).[17][18]
Rationale: Secondary assays use different, often more physiologically relevant, technologies or systems to confirm the compound's effect.[13][18] This process, known as using an orthogonal assay , is critical for building confidence in a hit.[5]
Types of Secondary Assays:
-
Orthogonal Assays: Confirming a hit from a biochemical kinase assay with a cell-based assay that measures the phosphorylation of a downstream target in live cells.[19]
-
Target Engagement Assays: These assays directly measure whether the compound binds to its intended target within a cellular environment.[20][21][22] Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can provide definitive proof of on-target activity.[20]
-
Mechanism of Action (MoA) Studies: Further experiments to understand how the compound works, such as determining if it is a competitive or allosteric inhibitor.
Conclusion
Screening a novel compound like this compound requires a dynamic and logical approach rather than a one-size-fits-all protocol. By starting with a solid foundation of cytotoxicity profiling, making a strategic choice of primary screening modality, and rigorously validating hits through dose-response, counter-screening, and orthogonal secondary assays, researchers can efficiently navigate the complexities of early-stage drug discovery. This tiered cascade maximizes the probability of identifying genuine, high-quality lead compounds while minimizing the resources wasted on pursuing artifacts and false positives. This framework provides the self-validating system necessary for making confident, data-driven decisions in any drug discovery program.
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Application Note: A Guide to Cell Permeability Assays for 2-amino-N-methylpentanamide
Introduction: The Permeability Question in Early Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its ability to traverse biological membranes to reach its site of action. This characteristic, known as permeability, is a critical determinant of a drug's oral bioavailability and overall efficacy.[1] For novel chemical entities, such as 2-amino-N-methylpentanamide , an early and accurate assessment of permeability is indispensable for making informed decisions and mitigating late-stage attrition.
This compound, as a modified amino acid, presents a unique permeability profile. Its structure suggests a small, potentially polar molecule. While its small size may favor paracellular transit, the presence of polar amino and amide groups could hinder passive diffusion across lipid bilayers—a phenomenon critical for absorption.[2][3] Furthermore, its resemblance to endogenous amino acids raises the possibility of interactions with membrane transporters, leading to active uptake or efflux.
This comprehensive guide provides a strategic framework and detailed protocols for characterizing the membrane permeability of this compound. We will progress from high-throughput, simplified models to more complex, biologically relevant cell-based systems. This tiered approach, often called a permeability screening cascade, ensures an efficient allocation of resources while building a holistic understanding of the compound's absorption potential. We will detail the principles and methodologies for three industry-standard assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion.
-
Caco-2 Permeability Assay: The gold standard for modeling human intestinal absorption, including passive and active transport mechanisms.[4][5][6]
-
Madin-Darby Canine Kidney (MDCK) Assay: To specifically investigate the role of efflux transporters.[5][7][8]
The Permeability Screening Cascade: A Strategic Approach
A tiered strategy is the most effective way to approach permeability screening. It begins with a rapid, cost-effective assay to weed out compounds with poor passive permeability before moving to more resource-intensive assays that provide deeper mechanistic insights.
Caption: A tiered workflow for assessing compound permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle and Application
The PAMPA model is a non-cell-based, high-throughput assay that isolates and measures a compound's ability to passively diffuse across a lipid bilayer.[9] A filter plate's membrane is coated with a lipid-in-dodecane solution, creating an artificial barrier between a donor and an acceptor well.[10] This assay is an excellent first-pass screen for this compound because it is rapid, cost-effective, and provides a clean measure of its intrinsic passive permeability without confounding factors like transporters or metabolism.[10]
Data Presentation: PAMPA Parameters
| Parameter | Recommended Value | Rationale |
| Test Article Concentration | 10 µM | Balances analytical sensitivity with solubility considerations. |
| Replicates | n=4 | Ensures statistical robustness. |
| Membrane Composition | Phospholipid/Dodecane | Mimics the core lipid composition of a cell membrane.[10] |
| Incubation Time | 5 - 18 hours | Allows sufficient time for equilibrium to be approached for a range of compound permeabilities.[9][11] |
| Integrity Marker | Lucifer Yellow | A fluorescent molecule that cannot cross an intact membrane, used to check for artificial leaks.[9] |
| Analysis Method | LC-MS/MS or UV-Vis | Provides sensitive and specific quantification of the compound in donor and acceptor wells. |
Detailed Protocol: PAMPA
-
Prepare Solutions:
-
Coat the Donor Plate:
-
Using a pipette, carefully dispense 5 µL of the lipid/dodecane solution onto the membrane of each well in the 96-well donor plate.[10]
-
-
Set up the Assay:
-
Add 300 µL of buffer to each well of the 96-well acceptor plate.
-
Add 150-200 µL of the compound solutions to the corresponding wells of the lipid-coated donor plate.[10]
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the artificial membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS or UV-Vis spectroscopy method.
-
Data Analysis and Interpretation
The effective permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time in seconds, [CA] is the compound concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
| PAMPA Controls | Expected Permeability (Pe) | Purpose |
| Atenolol | Low | Validates the barrier function for poorly permeable compounds. |
| Propranolol | High | Validates the system for highly permeable compounds. |
| This compound | Test | The compound of interest. |
| Permeability Class | Pe (x 10⁻⁶ cm/s) | Predicted Absorption |
| Low | < 1 | Poor |
| Medium | 1 - 10 | Moderate |
| High | > 10 | Good |
A high Pe value suggests that this compound can passively cross lipid membranes and is a candidate for further testing. A low Pe value indicates that passive diffusion is not a primary absorption mechanism, and alternative strategies (e.g., formulation changes, pro-drug approaches) may be needed unless an active uptake mechanism is discovered.
Caco-2 Permeability Assay
Principle and Application
The Caco-2 permeability assay is the industry gold standard for predicting in vivo oral drug absorption.[4] Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports.[12][13] These monolayers form functional tight junctions and express a variety of transporters and enzymes found in the human small intestine.[13] This assay is crucial for this compound to move beyond passive diffusion and investigate potential interactions with uptake and efflux transporters, providing a more accurate prediction of its fate in the human gut.[6]
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Detailed Protocol: Caco-2 Assay
-
Cell Culture and Seeding:
-
Monolayer Integrity Verification (Self-Validation):
-
Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this indicates the formation of robust tight junctions.[14]
-
Lucifer Yellow Leakage: After the transport experiment, add Lucifer Yellow to the apical side and measure its appearance in the basolateral side. The leakage should be <1% per hour, confirming that monolayer integrity was maintained throughout the assay.[13]
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For A→B transport (Absorption): Add the test compound (this compound) and controls to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
For B→A transport (Efflux): Add the test compound and controls to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from the receiver chambers (basolateral for A→B, apical for B→A) and the donor chambers.
-
-
Quantification:
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation (amount of compound in the receiver chamber per unit time), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated to identify active efflux:
ER = Papp(B→A) / Papp(A→B)
| Caco-2 Controls | Expected Papp (A→B) | Expected Efflux Ratio | Purpose |
| Atenolol | Low (<1) | ~1 | Low permeability control. |
| Propranolol | High (>20) | ~1 | High permeability, passive transport control. |
| Talinolol | Low-Medium | >2 | Known P-glycoprotein (P-gp) substrate control.[12] |
| This compound | Test | Test | The compound of interest. |
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation for this compound |
| < 1 | N/A | Low absorption predicted. |
| 1 - 20 | < 2 | Moderate to high absorption, likely via passive diffusion. |
| > 1 | > 2 | Compound is a substrate of an efflux transporter (e.g., P-gp, BCRP), which may limit its net absorption.[12] |
| > 20 | < 2 | High absorption predicted, primarily via passive diffusion. |
If the Caco-2 assay reveals an efflux ratio greater than 2, it strongly suggests that this compound is actively transported out of the cell. The next logical step is to identify the specific transporter involved.
MDCK-MDR1 Permeability Assay
Principle and Application
The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening.[8] Its key advantage is the low expression of endogenous transporters, making it an excellent background for overexpressing a single, specific human transporter. The MDCK-MDR1 cell line is engineered to overexpress human P-glycoprotein (P-gp/MDR1), the most common efflux transporter responsible for poor oral bioavailability and drug-drug interactions.[7]
This assay is used to confirm if the efflux observed in the Caco-2 assay is specifically mediated by P-gp. The experiment is designed to measure the efflux ratio of this compound in the presence and absence of a known P-gp inhibitor.
Detailed Protocol: MDCK-MDR1 Assay
The protocol is similar to the Caco-2 assay, with a few key differences:
-
Cell Culture: MDCK-MDR1 cells form a confluent monolayer more rapidly than Caco-2 cells, typically within 4-5 days.[7][15]
-
Experimental Design: The bidirectional transport experiment (A→B and B→A) is run in parallel under two conditions:
-
Condition 1: Without a P-gp inhibitor.
-
Condition 2: With a P-gp inhibitor (e.g., 10 µM Verapamil) added to both apical and basolateral chambers.
-
-
Monolayer Integrity: TEER and Lucifer Yellow leakage should be monitored as with the Caco-2 assay.
Data Analysis and Interpretation
The Papp and Efflux Ratio (ER) are calculated for both conditions. The key is to observe the effect of the P-gp inhibitor.
| Parameter | Interpretation |
| ER without inhibitor > 2 | Confirms the compound is transported by the overexpressed P-gp in this system. |
| ER with inhibitor ≈ 1 | A significant reduction (typically >50%) in the efflux ratio in the presence of a specific inhibitor confirms that this compound is a substrate of P-gp. |
| ER without inhibitor > 2 ER with inhibitor > 2 | The efflux is likely mediated by a different transporter not present in this cell line, or the compound is not a P-gp substrate. |
Conclusion and Path Forward
By systematically applying this tiered assay cascade, researchers can build a comprehensive permeability profile for this compound. The initial PAMPA screen provides a rapid assessment of passive permeability. The Caco-2 assay then offers a more biologically relevant prediction of human intestinal absorption, flagging potential involvement of active transport mechanisms. Finally, the MDCK-MDR1 assay provides definitive, mechanistic insight into whether the compound is a substrate for the critical efflux transporter P-gp.
The integrated data from these assays will empower drug development professionals to confidently decide the path forward for this compound, whether that involves advancing the compound, considering formulation strategies to overcome poor absorption, or redesigning the molecule to avoid efflux transporter interactions.
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]
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Application Notes & Protocols: The Use of 2-Amino-N-methylpentanamide as a Chiral Building Block
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-methylpentanamide, a specialized chiral building block derived from the non-proteinogenic amino acid norvaline. We explore its synthesis, physicochemical properties, and critical applications in asymmetric synthesis and drug discovery. The strategic incorporation of the N-methyl group offers distinct advantages, including enhanced proteolytic stability and conformational control when integrated into peptide-based therapeutics.[1][2] Detailed, field-proven protocols for its synthesis, deprotection, and quality control are provided to guide researchers, scientists, and drug development professionals in leveraging this versatile synthon for the creation of novel, high-value molecules.
Introduction: The Strategic Value of N-Methylated Amino Amides
In modern drug discovery, the development of molecules with precise three-dimensional structures is paramount for achieving high target affinity and specificity.[3][4] Chiral building blocks, particularly amino acid derivatives, are foundational to this endeavor, serving as key components in a vast array of pharmaceuticals.[5][6] Among these, N-methylated amino acids and their derivatives represent a critical class of tools for medicinal chemists.[1][7]
The introduction of a methyl group onto the amide nitrogen of an amino acid backbone imparts several profound and advantageous changes to its physicochemical properties:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the metabolic stability and in-vivo half-life of peptide-based drugs.[2][8]
-
Conformational Constraint: N-methylation restricts rotation around the peptide backbone's dihedral angles (Φ/Ψ) and can favor the formation of cis-amide bonds. This pre-organization can lock a peptide into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[2]
-
Improved Membrane Permeability: The replacement of the amide N-H proton, a hydrogen bond donor, with a lipophilic methyl group can enhance a molecule's ability to cross cellular membranes, thereby improving oral bioavailability.[8]
This compound, as a chiral derivative of norvaline, combines these benefits with a versatile primary amine and a chiral center, making it an invaluable synthon for constructing complex, stereochemically defined molecules.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are essential for its effective use in synthesis, including reaction setup, purification, and characterization.
| Property | Value | Data Source/Analogy |
| Molecular Formula | C₆H₁₄N₂O | Calculated |
| Molecular Weight | 130.19 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number (R-enantiomer HCl) | 2703748-84-7 | Supplier Data[9] |
| Appearance | White to off-white solid (as HCl salt) | Typical for amino acid derivatives |
| Solubility | Soluble in water, methanol | Expected for a hydrophilic hydrochloride salt |
| Predicted LogP | ~ -1.0 to 0.5 | Analogous to similar amino amides[10] |
| ¹H NMR, ¹³C NMR, MS | See Section 5.3 for QC data interpretation | Spectroscopic analysis is required for confirmation |
Synthesis and Stereochemical Integrity
The synthesis of optically pure this compound is a critical first step. The most reliable pathway involves the coupling of a protected amino acid with methylamine, followed by deprotection. This ensures the preservation of the stereocenter.
Synthetic Workflow
The overall process is a two-step sequence designed for high fidelity and yield. It begins with an N-protected norvaline to prevent self-coupling and racemization, proceeds through a robust amide bond formation, and concludes with a clean deprotection step.
Caption: Synthetic workflow for this compound HCl.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices.
Protocol 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)-N-methylpentanamide
Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes the risk of racemization at the α-carbon, and is well-suited for coupling primary amines.[11][12] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of methylamine and facilitate the reaction.
Materials:
-
Boc-L-Norvaline (1.0 eq)
-
Methylamine hydrochloride (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-L-Norvaline (1.0 eq) and dissolve in anhydrous DMF (approx. 0.2 M concentration).
-
Add methylamine hydrochloride (1.2 eq) and HATU (1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture. The multiple equivalents of base are necessary to neutralize the methylamine salt and drive the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, unreacted starting materials, and coupling byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure protected intermediate as a white solid.
Protocol 2: Deprotection to (S)-2-amino-N-methylpentanamide hydrochloride
Rationale: The tert-butoxycarbonyl (Boc) protecting group is efficiently cleaved under acidic conditions. Using a solution of HCl in an anhydrous solvent like 1,4-dioxane provides the final product as its hydrochloride salt, which is typically more stable, crystalline, and easier to handle than the free base.
Materials:
-
Boc-(S)-2-amino-N-methylpentanamide (1.0 eq)
-
4M HCl in 1,4-dioxane (10 eq)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of anhydrous dioxane or methanol in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (10 eq) and stir the mixture at room temperature for 1-2 hours. Effervescence (isobutylene gas) should be observed.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add anhydrous diethyl ether to the residue and triturate to precipitate the hydrochloride salt. Diethyl ether is used as an anti-solvent to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-2-amino-N-methylpentanamide hydrochloride.
Protocol 3: Quality Control - Determination of Enantiomeric Purity
Rationale: Verifying the enantiomeric purity is a non-negotiable step for any chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard method.[13] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective at separating enantiomers of amino acid derivatives.[14][15]
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H or equivalent amylose-based CSP)
-
HPLC-grade hexane and isopropanol
-
Trifluoroacetic acid (TFA, optional modifier)
-
Sample of synthesized (S)-2-amino-N-methylpentanamide HCl
-
Racemic standard (if available)
Procedure:
-
Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of ~1 mg/mL.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). A small amount of TFA (0.1%) can be added to improve peak shape for amine-containing compounds.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard first (if available) to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 A successful synthesis should yield an enantiomeric excess >99%.
Applications in Asymmetric Synthesis & Drug Design
The true value of this compound lies in its application as a versatile synthon.
Caption: Key applications and resulting benefits of the title building block.
Incorporation into Peptidomimetics
As a direct replacement for a natural amino acid residue, it can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. The primary amine is coupled to the growing peptide chain, introducing the N-methylated amide bond and the norvaline side chain. This is a primary strategy for creating drug candidates with improved pharmacokinetic profiles.[8]
Diastereoselective Reactions
The free primary amine is a nucleophilic handle for a wide range of transformations. For example, it can be reacted with aldehydes or ketones to form Schiff bases, which can then undergo diastereoselective reduction or addition reactions. The existing stereocenter at C2 directs the stereochemical outcome of the newly formed center, a foundational principle in asymmetric synthesis.[16][17]
Synthesis of Chiral Ligands
The amine functionality can be used to construct more complex chiral ligands for asymmetric catalysis. By reacting it with appropriate electrophiles (e.g., phosphine chlorides, salicylaldehydes), novel ligands can be synthesized where this compound serves as the chiral backbone, influencing the enantioselectivity of metal-catalyzed reactions.
References
-
Vertex AI Search Result[18] : Synthesis of 2-amino-N5 -methyl-N1,N1 -di(n-propyl)-pentane-1,5-diamide hydrochloride. Google Patents.
-
Vertex AI Search Result[19] : 2-amino-2,4-dimethylpentanamide synthesis. ChemicalBook.
-
Vertex AI Search Result[20] : 2-amino-N,3-dimethylpentanamide|C7H16N2O|RUO. Benchchem.
-
Vertex AI Search Result[21] : 1307135-80-3|(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide. BLDpharm.
-
Vertex AI Search Result[11] : Amide Synthesis. Fisher Scientific.
-
Vertex AI Search Result[22] : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
-
Vertex AI Search Result[10] : 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493. PubChem - NIH.
-
Vertex AI Search Result[16] : Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate | Request PDF. ResearchGate.
-
Vertex AI Search Result[23] : A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
-
Vertex AI Search Result[12] : Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Vertex AI Search Result[1] : N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
-
Vertex AI Search Result[9] : (R)-2-Amino-N-methylpentanamide hydrochloride (CAS No. 2703748-84-7) Suppliers. GuideChem.
-
Vertex AI Search Result[2] : The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
-
Vertex AI Search Result[5] : Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University.
-
Vertex AI Search Result[13] : Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide. Benchchem.
-
Vertex AI Search Result[3] : Unnatural amino acids in drug discovery. ResearchGate.
-
Vertex AI Search Result[14] : (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.
-
Vertex AI Search Result[6] : The Role of Amino Acid Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Vertex AI Search Result[7] : 6 Synthesis of N-Alkyl Amino Acids. Monash University.
-
Vertex AI Search Result[4] : New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
-
Vertex AI Search Result[15] : Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate.
-
Vertex AI Search Result[17] : Stereoselective synthesis of perillaldehyde-based chiral β-amino acid derivatives through conjugate addition of lithium amides. PMC - NIH.
-
Vertex AI Search Result[8] : Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
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- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common side reactions in the synthesis of 2-amino-N-methylpentanamide"
Welcome to the technical support center for the synthesis of 2-amino-N-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during this specific amide synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when synthesizing this compound?
The synthesis of this compound, a derivative of the amino acid valine, involves the formation of an amide bond. This process is susceptible to several side reactions that can impact yield and purity. The most critical to monitor are:
-
Racemization: The stereochemical integrity of the α-carbon is paramount. During the activation of the carboxylic acid, the chiral center can epimerize, leading to a mixture of diastereomers that are often difficult to separate.[1][2][3]
-
Guanidinylation: If using uronium or aminium-based coupling reagents (like HBTU or HATU), the N-terminal amine of your starting material or product can react with the coupling agent to form an irreversible guanidinium byproduct, terminating the desired reaction.[3]
-
N-acylurea Formation: When using carbodiimide coupling reagents such as DCC or DIC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is a common and often difficult-to-remove impurity.[4]
-
Incomplete or Over-N-methylation: If the N-methylation is performed as a separate step, achieving selective mono-methylation without di-methylation or leaving starting material unreacted can be challenging.[5][6][7]
-
Side Reactions from Protecting Groups: The choice of protecting groups for the α-amino group (e.g., Boc or Fmoc) is crucial. Their application and removal can introduce side reactions if not performed under optimal conditions.[8][9][10]
Q2: Why is racemization such a significant issue, and what is the fundamental way to prevent it?
Racemization is a major concern because it compromises the stereochemical purity of the final product. For pharmaceutical applications, a specific stereoisomer is often the active compound, while others may be inactive or even harmful. The mechanism of racemization during amide bond formation typically involves the formation of a planar oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of an N-protected amino acid is activated. The planar structure of the oxazolone allows for the loss of stereochemical information at the α-carbon.
The most effective way to suppress racemization is to add a coupling additive to the reaction.[2][3] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated carboxylic acid to form an active ester.[2] This active ester is more reactive towards the amine and less prone to forming the oxazolone intermediate, thus preserving the stereochemistry.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues with in-depth explanations and actionable protocols.
Problem 1: My final product shows two distinct spots on TLC or two peaks in my HPLC analysis, suggesting a diastereomeric mixture. What went wrong?
Plausible Cause: You are likely observing racemization of the α-carbon of the pentanamide backbone during the coupling step. Activation of the N-protected amino acid's carboxyl group makes the α-proton acidic and susceptible to abstraction by a base, leading to the formation of a planar intermediate and loss of stereochemical integrity.[1][2][9] Histidine, cysteine, and serine are particularly prone to this, but it can occur with other amino acids as well.[3][9]
Recommended Solutions & Preventative Measures:
-
Incorporate a Racemization Suppressor: The most reliable solution is the addition of an agent like HOBt or Oxyma. These additives form active esters that react rapidly with the amine, outcompeting the oxazolone formation pathway.[2]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. While carbodiimides like DCC can be effective, they often require an additive to prevent epimerization.[1][11] Uronium/aminium salts like HATU can also cause racemization with certain bases.[9] The combination of DIC with Oxyma or HOAt is often a good choice for minimizing this side reaction.[2][9]
-
Base Selection: The choice and amount of base are critical. A strong, non-nucleophilic base is preferred. N,N-Diisopropylethylamine (DIPEA) is commonly used, but in cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[1] Use the minimum necessary amount of base.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.
Experimental Protocol: Minimized Racemization Coupling
| Step | Action | Rationale |
| 1 | Dissolve the N-protected 2-aminopentanoic acid and a racemization suppressor (e.g., Oxyma, 1.1 eq.) in an aprotic solvent (e.g., DMF or DCM). | Pre-mixing ensures the suppressor is available to form the active ester immediately upon activation. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature slows down the rate of the racemization side reaction. |
| 3 | Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution and stir for 10-15 minutes. | This is the activation step, forming the active ester in situ. |
| 4 | Add the amine (N-methylamine, 1.2 eq.) and the base (e.g., DIPEA, 1.5 eq.) to the reaction mixture. | The amine displaces the activating group to form the desired amide bond. |
| 5 | Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. | Ensures the reaction goes to completion while minimizing thermal contributions to racemization. |
Troubleshooting Workflow for Racemization
Caption: Decision tree for troubleshooting racemization.
Problem 2: My N-methylation step is inefficient. I'm seeing incomplete reaction or the formation of a di-methylated byproduct.
Plausible Cause: Achieving selective mono-N-methylation can be challenging. Common methods like reductive amination with formaldehyde and a reducing agent can be difficult to control.[7] Using a strong base and methyl iodide can also lead to over-methylation or other side reactions.[6]
Recommended Solutions & Preventative Measures:
-
Use a Two-Step Sulfonamide Method: A robust method involves protecting the amine as a sulfonamide (e.g., with 2-nitrobenzenesulfonyl chloride, o-NBS-Cl), followed by methylation of the sulfonamide, and then removal of the protecting group. This approach offers excellent control over mono-methylation.
Experimental Protocol: Controlled Mono-N-Methylation via Sulfonamide Intermediate
| Step | Action | Rationale |
| Part A: Sulfonamide Formation | ||
| 1 | Dissolve the starting amine in a suitable solvent (e.g., DCM) with a base (e.g., 2,6-lutidine). | The base neutralizes the HCl generated during the reaction. |
| 2 | Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) dropwise at 0 °C. | This forms the o-NBS protected amine. |
| Part B: Methylation | ||
| 3 | To the crude sulfonamide, add a non-nucleophilic base (e.g., DBU) and a methylating agent (e.g., dimethyl sulfate). | The sulfonamide proton is acidic, allowing for clean methylation. |
| Part C: Deprotection | ||
| 4 | Remove the o-NBS group by treating with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in DMF. | This cleanly cleaves the sulfonamide to reveal the desired mono-N-methylated amine. |
Mechanism of N-Methylation Control
Caption: Workflow for controlled mono-N-methylation.
Problem 3: I am observing a significant byproduct that corresponds to the guanidinylation of my amine.
Plausible Cause: This side reaction is characteristic of using uronium/aminium-based coupling reagents like HBTU, TBTU, or HATU.[3] In these reagents, the reactive species can react directly with the nucleophilic amine of your substrate, transferring a guanidinium moiety and capping the amine, thus preventing the desired amide bond formation.
Recommended Solutions & Preventative Measures:
-
Pre-activation of the Carboxylic Acid: The order of addition is critical. Never add the coupling reagent to a mixture of the acid and the amine. Instead, pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Experimental Protocol: Pre-activation to Prevent Guanidinylation
| Step | Action | Rationale |
| 1 | Dissolve the N-protected 2-aminopentanoic acid, the coupling reagent (e.g., HATU, 1.05 eq.), and a base (e.g., DIPEA, 2.0 eq.) in DMF. | This allows the coupling reagent to activate the carboxylic acid first. |
| 2 | Stir the mixture for 5-10 minutes at room temperature. | This "pre-activation" time is crucial for the formation of the active ester. |
| 3 | Add the N-methylamine to the pre-activated mixture. | The amine now reacts preferentially with the active ester, not the coupling reagent. |
| 4 | Stir for 1-3 hours until the reaction is complete. | The desired amide bond is formed without the guanidinylation side reaction. |
-
Switch to a Different Class of Coupling Reagent: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based method (e.g., DIC/Oxyma), which do not have this specific side reaction pathway.
References
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Kaljuste, K., & Unden, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Sage, C., & Tona, V. (2011). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Aurelio, L., & various authors. (2019). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. [Link]
Sources
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- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
Technical Support Center: Synthesis of 2-Amino-N-Methylpentanamide
Introduction
Welcome to the technical support guide for the synthesis of 2-amino-N-methylpentanamide. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this N-methylated amino acid amide. This compound, a derivative of the amino acid norvaline, presents unique synthetic hurdles primarily centered on the crucial amide bond formation step.[1][2] N-methylation of peptide backbones is a key strategy for improving the pharmacokinetic properties of peptide-based therapeutics, such as enhancing metabolic stability and membrane permeability.[3][4]
This guide provides a structured, question-and-answer-based approach to troubleshoot common problems. We will delve into the causality behind experimental choices, from selecting the appropriate protecting groups and coupling reagents to optimizing reaction conditions and purification strategies. Our goal is to provide not just protocols, but a robust framework for understanding and resolving the underlying chemical challenges.
Troubleshooting Guide & FAQs
Q1: My overall yield for the synthesis of this compound is consistently low. What are the primary areas I should investigate?
Low overall yield is a frustrating but common issue. The problem can typically be traced to one of three stages of the synthesis: (1) Incomplete amide coupling, (2) Formation of side products, or (3) Product loss during workup and purification.
A logical diagnostic workflow is essential. Before altering the protocol, verify the purity and integrity of your starting materials (e.g., Boc-L-norvaline, methylamine, coupling reagents, and anhydrous solvents). Even trace amounts of water can hydrolyze activated intermediates and significantly reduce yield.[5]
Below is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm using a standard carbodiimide like EDC with poor results. Why is this happening and what is a better alternative?
This is a classic challenge. While carbodiimides like dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are common, they are often suboptimal for achieving high yields in sensitive amide couplings.[6][7]
The Causality: The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine (methylamine). However, it is prone to two significant side reactions:
-
Racemization: The activated carbonyl can promote the deprotonation of the adjacent alpha-carbon, leading to a loss of stereochemical integrity at the chiral center of norvaline.
-
N-Acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable N-acylurea byproduct.[6] This byproduct is an amide and is unreactive towards your amine, effectively consuming your starting material.
The Solution: Additives & Superior Reagents Adding a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can intercept the O-acylisourea intermediate to form a more stable activated ester.[8][9] This new intermediate is less prone to racemization and does not rearrange, leading to a cleaner reaction.
However, for maximizing yield, we strongly recommend switching to a modern phosphonium or uronium/aminium-based coupling reagent. These reagents form the active ester in situ and are generally more efficient with fewer side reactions.[9][10]
| Reagent Class | Example(s) | Mechanism & Advantages | Disadvantages |
| Carbodiimide | EDC, DCC | Inexpensive and widely available. | High risk of racemization and N-acylurea formation without additives. Byproducts can be difficult to remove.[6][8] |
| Uronium/Aminium | HBTU, HATU | Fast reaction times and high efficiency. HATU incorporates a HOAt moiety, making it exceptionally effective at suppressing racemization.[8][9] | More expensive than carbodiimides. Byproducts are water-soluble and easily removed. |
| Phosphonium | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. PyAOP is noted for its utility in coupling N-methyl amino acids.[8][11] | Can be sensitive to moisture. Generally reserved for difficult couplings. |
Recommendation: For the synthesis of this compound from a protected norvaline, HATU is an excellent first choice due to its high reactivity and built-in ability to minimize racemization.[8]
Q3: What is the optimal synthetic route and what protecting group should I use for the norvaline?
A robust and reliable synthesis requires a logical workflow that protects the reactive amino group of norvaline before attempting the amide coupling. The choice of protecting group is critical and depends on the stability of your final molecule and the desired deprotection conditions.
Recommended Synthetic Workflow:
Caption: General Synthetic Workflow.
Protecting Group Selection: The two most common and practical choices for protecting the α-amino group are Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[12]
-
Boc (tert-butyloxycarbonyl):
-
Installation: React norvaline with Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
-
Removal: Cleaved with strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12]
-
Advantages: Very reliable, high-yielding installation. Deprotection conditions are metal-free and the byproducts (isobutene and CO₂) are volatile. This is the most common and often preferred choice.
-
-
Cbz (Benzyloxycarbonyl):
-
Installation: React norvaline with Benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Removal: Cleaved by catalytic hydrogenation (H₂ gas with a palladium catalyst, e.g., Pd/C).[13][14]
-
Advantages: Stable to acidic and mildly basic conditions. The deprotection is very clean.
-
Disadvantages: Requires hydrogenation equipment and is incompatible with other functional groups that can be reduced (e.g., alkynes, some aromatic systems).
-
Recommendation: For general laboratory synthesis, the Boc group is highly recommended due to the simplicity and reliability of its removal with TFA.[12]
Q4: I'm seeing multiple peaks on my HPLC after the reaction. What are the likely side products?
If your coupling reaction is not optimized, you may generate several impurities that complicate purification and reduce yield.
-
Diastereomer (Epimer): This is the product where the stereocenter at the α-carbon has inverted from L to D configuration. This is a direct result of racemization during the carboxylic acid activation step, especially when using carbodiimides without additives.[8] It will likely have a very similar mass spec but a different retention time on a chiral HPLC column.
-
N-Acylurea: As discussed in Q2, this is a common byproduct with EDC or DCC. It will have a distinct mass corresponding to [Boc-Norvaline + EDC - H₂O]. It is often less polar than the desired product.
-
Unreacted Starting Material: Incomplete conversion will leave you with unreacted Boc-L-norvaline. This can be identified by its mass and retention time.
-
Diketopiperazine: While less common in solution-phase synthesis, if any premature deprotection of the Boc group occurs, the free amine can attack the activated ester of another molecule, eventually leading to a cyclic dipeptide.[11]
Diagnostic Action: Use LC-MS to analyze your crude reaction mixture. This will allow you to identify peaks by their mass-to-charge ratio, helping you distinguish between unreacted starting material, product, and potential byproducts like N-acylurea. Chiral HPLC is necessary to quantify the extent of racemization.
Recommended Experimental Protocol
This protocol outlines the synthesis of L-2-amino-N-methylpentanamide hydrochloride using a high-efficiency HATU-mediated coupling reaction.
Part 1: Protection of L-Norvaline (Boc-L-Norvaline)
-
Dissolution: Dissolve L-Norvaline (1 eq.) in a 1:1 mixture of Dioxane and water. Add Sodium Hydroxide (NaOH, 2.5 eq.) and stir until a clear solution is formed. Cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in Dioxane. Add this solution dropwise to the stirring L-Norvaline solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Remove the Dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M HCl solution. A white precipitate should form.
-
Extraction & Drying: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Norvaline as a white solid.
Part 2: HATU-Mediated Amide Coupling
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-L-Norvaline (1 eq.) and dissolve it in anhydrous DMF.[10]
-
Activation: Add HATU (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).[9] Stir the mixture at room temperature for 20-30 minutes. This pre-activation step is crucial for forming the activated HOAt ester.[15]
-
Amine Addition: Add a solution of Methylamine (1.2 eq., e.g., 2.0 M in THF) dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS. It is typically complete within 2-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution (to remove DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude Boc-2-amino-N-methylpentanamide can be purified by silica gel column chromatography.
Part 3: Boc Deprotection and Salt Formation
-
Deprotection: Dissolve the purified Boc-protected amide from Part 2 in dichloromethane (DCM). Add an excess of 4M HCl in Dioxane (or bubble HCl gas through the solution).[16]
-
Reaction: Stir at room temperature for 1-2 hours. Monitor deprotection by TLC/LC-MS.
-
Isolation: The product, L-2-amino-N-methylpentanamide hydrochloride, will often precipitate from the solution. If not, remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to remove non-polar impurities and induce solidification.
-
Final Product: Filter the solid and dry under vacuum to obtain the final hydrochloride salt.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Fukuda, N., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Angewandte Chemie International Edition, 59(31), 12925-12930. Retrieved from [Link]
-
Li, G., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Retrieved from [Link]
-
Molteni, M., & Gude, M. (n.d.). Synthesis of 2-amino-N5 -methyl-N1,N1 -di(n-propyl)-pentane-1,5-diamide hydrochloride. Molbase. Retrieved from [Link]
-
Sagan, S., et al. (2015). Synthetic Preparation of N-Methyl-α-amino Acids. Request PDF on ResearchGate. Retrieved from [Link]
- Gaehde, S. A., & Matsueda, G. R. (1986). Synthesis of N-substituted peptide amides. U.S. Patent No. 4,569,967. Google Patents.
-
Kaljuste, K., & Unden, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 260-6. Retrieved from [Link]
-
Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12845. Retrieved from [Link]
-
Loido, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 23(15), 5880-5884. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. Retrieved from [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Retrieved from [Link]
-
Reddit User Discussion. (2024). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemhelp on Reddit. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Reddit User Discussion. (2023). What are some common causes of low reaction yields?. r/Chempros on Reddit. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). DL-norvaline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Norvaline. Wikipedia. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
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- 1. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norvaline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. prepchem.com [prepchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"optimizing coupling efficiency of 2-amino-N-methylpentanamide in peptide synthesis"
Welcome to the technical support center for optimizing the incorporation of 2-amino-N-methylpentanamide (N-methyl-norvaline) in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing this and other sterically hindered N-methylated residues.
The N-methylation of a peptide backbone is a powerful strategy to enhance metabolic stability and membrane permeability.[1][2] However, the substitution of a hydrogen atom with a methyl group on the amide nitrogen introduces significant steric hindrance, which can drastically slow reaction kinetics, leading to incomplete couplings and an increased risk of epimerization.[1][3] This guide offers field-proven insights and detailed protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete Coupling and Low Peptide Yield
Question: "My analysis shows a significant deletion sequence corresponding to the failed incorporation of this compound. The coupling reaction seems to be extremely inefficient. What is causing this and how can I fix it?"
Answer:
This is the most common problem when working with N-methylated amino acids. The primary cause is the steric hindrance from the N-methyl group, which impedes the approach of the activated amino acid and reduces the nucleophilicity of the secondary amine.[3] Standard coupling conditions are often insufficient to drive the reaction to completion.
Core Causality:
-
Steric Hindrance: The methyl group on the nitrogen of the growing peptide chain physically blocks the incoming activated carboxyl group. This effect is magnified when coupling two consecutive N-methylated residues.[3][4]
-
Reduced Nucleophilicity: Secondary amines are inherently less nucleophilic than primary amines, slowing the rate of amide bond formation.
-
Insufficient Reagent Activity: Standard coupling reagents like HBTU may not be potent enough to overcome the high activation energy of this reaction.[5]
Recommended Solutions:
-
Upgrade Your Coupling Reagent: Switch to a more potent "third-generation" uronium salt or a phosphonium salt. Reagents based on OxymaPure (like COMU) or HOAt (like HATU) are highly recommended as they form more reactive esters and are known to reduce racemization.[6][7] COMU, in particular, has shown excellent performance for hindered couplings, often requiring only one equivalent of a base.[6][8][9]
-
Employ a Double Coupling Strategy: After the initial coupling reaction, filter the resin, wash, and re-expose it to a fresh solution of activated amino acid and coupling reagents. This is a highly effective method to push the reaction towards completion.
-
Optimize Reaction Conditions:
-
Extend Coupling Time: For difficult couplings, extend the reaction time from the standard 1-2 hours to 4 hours or even overnight at room temperature.[10]
-
Increase Temperature: Applying controlled heat via microwave-assisted peptide synthesis (MW-SPPS) can dramatically accelerate coupling rates for hindered residues.[11][12][13][14][15] A typical condition might be 20 minutes at 75°C.[15] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be beneficial.
-
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent. A common starting point for difficult couplings is 3-4 equivalents of each.[5]
| Strategy | Coupling Reagent | Equivalents (AA:Reagent:Base) | Time | Temperature | Expected Outcome |
| Standard | HBTU / DIC | 2 : 1.9 : 4 (DIPEA) | 2 hours | Room Temp | Low efficiency, significant deletion product likely. |
| Optimized | HATU | 3 : 2.9 : 6 (DIPEA) | 4 hours | Room Temp | Improved efficiency, may still require double coupling. |
| High-Efficiency | COMU | 3 : 2.9 : 3 (DIPEA) or 6 (Collidine) | 2 hours | Room Temp | High efficiency, lower racemization risk.[6][8] |
| Accelerated | COMU / HATU | 4 : 3.9 : 8 (DIPEA) | 5-20 min | 75°C (Microwave) | Very high efficiency, rapid synthesis.[15] |
Below is a decision-making workflow to systematically address incomplete coupling reactions.
Issue 2: Epimerization at the N-Methylated Residue
Question: "My peptide purification is difficult, and the final product shows a diastereomeric impurity. I suspect epimerization of the this compound residue. How can I minimize this?"
Answer:
Epimerization, or racemization, is a significant risk during the coupling of any amino acid, but the threat is elevated for N-methylated residues.[16][17] The stronger activation and longer reaction times required to overcome steric hindrance create conditions that favor the loss of stereochemical integrity at the α-carbon.[18][19]
Core Causality:
-
Over-activation: Highly reactive intermediates, especially when their subsequent reaction with the amine is slow, have a longer lifetime during which the α-proton can be abstracted by a base.
-
Base-Mediated Proton Abstraction: The tertiary amine base (e.g., DIPEA) used in the coupling step can directly abstract the α-proton, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.[18]
-
Oxazolone Formation: The activated amino acid can cyclize to form an oxazolone intermediate. This intermediate is prone to racemization, and its formation is a common pathway for this side reaction.[16][20]
Recommended Solutions:
-
Choose a Low-Racemization Reagent: Reagents based on OxymaPure (like COMU) or HOAt (like HATU) are designed to suppress racemization compared to older HOBt-based reagents.[6][21] COMU is particularly noted for its ability to reduce epimerization.[6][9]
-
Use a Sterically Hindered Base: Replace N,N-diisopropylethylamine (DIPEA) with a bulkier, less nucleophilic base like 2,4,6-collidine. Collidine is less efficient at abstracting the α-proton, thereby minimizing the primary pathway for racemization.
-
Control Base Stoichiometry: Avoid using a large excess of base. For uronium reagents like COMU, as little as one equivalent of base can be sufficient for activation, reducing exposure of the activated acid to basic conditions.[9][22]
-
Pre-activation Time: Keep the pre-activation time (the period where the amino acid, coupling reagent, and base are mixed before adding to the resin) to a minimum (e.g., 1-2 minutes). This reduces the time the highly reactive species exists in solution before it can react with the peptide-resin.
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove all residual piperidine.
-
In a separate vessel, prepare the activation solution:
-
Dissolve 3 equivalents of Fmoc-2-amino-N-methylpentanoic acid and 2.9 equivalents of COMU in DMF.
-
Add 6 equivalents of 2,4,6-collidine.
-
-
Mix the activation solution for 1-2 minutes.
-
Immediately add the activation solution to the drained resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF and perform a chloranil test to confirm completion.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the coupling reaction? The Kaiser test doesn't work for my N-methylated residue.
A1: You are correct; the Kaiser test is specific for primary amines and will give a false negative result with the secondary amine of this compound.[23][24] You should use a colorimetric test designed for secondary amines, such as the Chloranil test .[25][26] A positive result (free secondary amine present) is indicated by the resin beads turning a dark blue or green color.[23][27] A completed coupling will result in the beads remaining yellow or colorless.[25][27]
Q2: What is the best solvent for coupling N-methylated amino acids?
A2: While DMF is the most common solvent, N-methyl-2-pyrrolidinone (NMP) can be a better choice for difficult sequences as it has superior solvating properties and can help disrupt peptide aggregation.[15] For sequences prone to aggregation, adding chaotropic salts or using a mixed solvent system like DMSO/NMP can also be beneficial.[28][29]
Q3: How does incorporating this compound affect the final peptide?
A3: N-methylation has profound structural and energetic consequences.[1] It removes a hydrogen bond donor, which disrupts the formation of secondary structures like β-sheets that often drive aggregation.[30][31][32] This can increase solubility.[30] It also adds steric bulk that restricts the conformational freedom of the peptide backbone, potentially locking it into a more bioactive conformation.[2] These effects are key reasons why N-methylation is used to improve the pharmacokinetic properties of therapeutic peptides.[11][12]
Q4: Can I use pre-formed acid chlorides or fluorides for this coupling?
A4: Yes, converting the Fmoc-2-amino-N-methylpentanoic acid to its acid chloride or fluoride is an excellent strategy for extremely difficult couplings. These are highly reactive species that can overcome significant steric hindrance. Reagents like TFFH can be used to generate the acid fluoride in situ.[21] This approach should be reserved for the most challenging cases, such as coupling two adjacent N-methylated residues, and care must be taken to control conditions to prevent side reactions.
This diagram illustrates the activation of the carboxylic acid by COMU and the subsequent nucleophilic attack by the N-methylated amine, highlighting the steric clash.
References
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141–149. [Link]
-
PubMed. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology. [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Colorimetric Reagents in SPPS. Retrieved January 19, 2026, from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]
-
Semantic Scholar. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
National Institutes of Health. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2017). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters. [Link]
-
ResearchGate. (2020). Qualitative Colorimetric Tests for Solid Phase Synthesis. Methods and Protocols. [Link]
-
Jensen, K. J. (2013). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 667-675. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Ontores. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 19, 2026, from [Link]
-
ResearchGate. (1995). Procedures to Improve Difficult Couplings. Methods in Molecular Biology. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
Mesa Labs. (2016). SPPS Tips For Success Handout. Retrieved January 19, 2026, from [Link]
-
Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(34), 10529-10540. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved January 19, 2026, from [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. [Link]
-
University of Bath. (2006). N-methylated peptide inhibitors of β-amyloid aggregation. Alzheimer's & Dementia. [Link]
-
PubMed. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]
-
ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
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- 15. luxembourg-bio.com [luxembourg-bio.com]
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- 17. researchgate.net [researchgate.net]
- 18. Epimerisation in Peptide Synthesis [mdpi.com]
- 19. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mesalabs.com [mesalabs.com]
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- 22. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
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- 25. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
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- 27. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 29. blog.mblintl.com [blog.mblintl.com]
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- 32. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Amino-N-methylpentanamide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 2-amino-N-methylpentanamide and other polar, amine-containing compounds. As your virtual application scientist, I will walk you through a logical, in-depth troubleshooting process, explaining the science behind each step to empower you to solve not just this problem, but future chromatographic challenges.
Understanding the Culprit: Why Does this compound Tail?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is most often a symptom of undesirable secondary interactions between the analyte and the stationary phase. The primary amine in your molecule is the key player here.
At a typical mid-range pH, two things happen:
-
Analyte Protonation: The primary amine group (with an estimated pKa of ~10-11) becomes protonated, carrying a positive charge (R-NH₃⁺).[1]
-
Silanol Ionization: Residual silanol groups (Si-OH) on the surface of the silica-based stationary phase become deprotonated (ionized), carrying a negative charge (Si-O⁻).
This creates a strong ionic interaction, a secondary retention mechanism, that holds back a portion of the analyte molecules, causing them to elute later than the main band and creating a characteristic "tail". Our goal is to minimize this interaction to achieve a sharp, symmetrical Gaussian peak.
Level 1 Troubleshooting: The Low-Hanging Fruit
Before making significant changes to your method, let's rule out common system and consumable issues.
Is your column hardware compromised?
Question: My peaks, including the this compound, are all tailing or broad. What should I check first?
Answer: When all peaks in a chromatogram exhibit poor shape, the issue is often physical rather than chemical. This points to problems that disrupt the flow path, causing band broadening.
-
Column Void: A void at the head of the column can occur from pressure shocks or dissolution of the silica bed at high pH.[2] This creates an empty space where the sample can spread out before entering the packed bed, leading to distorted peaks.
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing poor peak shape and high backpressure.
-
Extra-Column Volume: Excessive tubing length or using tubing with a large internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.
Protocol 1: Diagnosing Hardware Issues
-
Systematic Check:
-
Disconnect the column and replace it with a zero-dead-volume union.
-
Run the system at your method's flow rate. If the pressure is normal, the blockage is likely in the column.
-
If the pressure is still high, systematically check components (detector, injector) to isolate the blockage.
-
-
Column Inspection & Reversal:
-
Carefully disconnect the column and inspect the inlet frit for discoloration, which might indicate contamination.
-
If the manufacturer's instructions permit, try reversing and flushing the column (disconnected from the detector) with a strong solvent to dislodge particulates from the frit.
-
-
Guard Column:
-
If you are using a guard column, replace it with a new one. A fouled guard column is a very common source of peak shape problems.
-
Level 2 Troubleshooting: Chemical and Methodological Solutions
Question: Only my this compound peak is tailing. What's the most likely cause and how do I fix it?
Answer: This strongly suggests a chemical interaction, specifically the silanol interaction discussed earlier. The following strategies are designed to mitigate this effect.
Strategy 1: Mobile Phase pH Adjustment
This is the most powerful tool for improving the peak shape of ionizable compounds.[3] The goal is to shift the equilibrium of either the analyte or the silanol groups to a non-ionized state.
-
Low pH (Recommended First Approach): By lowering the mobile phase pH to 2.5-3.0, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge. Your amine will be fully protonated (R-NH₃⁺), but the strong ionic interaction site on the stationary phase is now masked.
-
High pH (Requires a pH-stable column): At a pH of 10 or higher (at least 2 units above the silanol pKa and near the analyte's pKa), your amine will be in its neutral, free-base form (R-NH₂).[4] This eliminates the ionic interaction. Caution: Standard silica columns are not stable above pH 8. This approach requires a specialized hybrid or polymer-based column designed for high pH work.[5]
Protocol 2: Mobile Phase pH Optimization
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. A buffer is most effective within +/- 1 pH unit of its pKa.
-
Low pH Mobile Phase Preparation (Target pH ~2.8):
-
Aqueous Component: Prepare a 10-25 mM solution of phosphate buffer. For example, dissolve the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous portion before adding the organic modifier, using a calibrated pH meter. Use dilute phosphoric acid to lower the pH to ~2.8.
-
Final Mobile Phase: Mix with your organic solvent (e.g., acetonitrile) to the desired percentage.
-
-
Experiment: Run your analysis with the low pH mobile phase and observe the peak shape. You should see a significant reduction in tailing.
Strategy 2: Employing Mobile Phase Additives (Competing Bases)
Question: I've adjusted the pH, but there's still some residual tailing. What else can I do?
Answer: Adding a small, basic mobile phase additive, often called a "competing base" or "silanol blocker," can further improve peak shape. These additives, typically amines themselves, compete with your analyte for the active silanol sites.
-
Triethylamine (TEA): A classic choice. TEA is a small amine that adsorbs to the silanol sites, effectively shielding your analyte from these secondary interactions.[6]
-
Other Amines: Studies have shown that other amines, such as hexylamine, can also be effective masking agents.[7][8]
Protocol 3: Using a Competing Base
-
Starting Concentration: Add 0.1% (v/v) triethylamine (TEA) to your mobile phase (both aqueous and organic components to ensure consistent concentration during a gradient).
-
Optimization: If tailing persists, you can cautiously increase the concentration, but be aware that high concentrations can alter selectivity and retention times.
-
Caution: TEA can be difficult to remove from an HPLC system and column. Dedicate a column to methods using TEA if possible.
Strategy 3: Column Selection and Alternative Chromatography Modes
Question: My compound is very polar and still difficult to analyze even with pH and additive adjustments. Are there other column technologies I should consider?
Answer: Yes. If standard C18 columns are not providing adequate results, consider these alternatives:
-
Base-Deactivated Columns: Modern columns are often "end-capped" and made with high-purity silica to minimize the number of accessible silanol groups. If you are using an older column, simply switching to a modern, high-quality, base-deactivated C18 or C8 column can solve the problem.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[9] In HILIC, you use a polar stationary phase (like bare silica, amide, or amino-phases) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer.[10] This mode provides an orthogonal separation mechanism and can yield excellent peak shapes for polar amines.
Protocol 4: Initial HILIC Method
-
Column: Use a HILIC column (e.g., Amide or Silica phase).
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: Start with 100% A and gradient to 100% B over 10-15 minutes.
-
Rationale: The high organic mobile phase in HILIC allows for the retention of polar compounds. The ammonium formate buffer helps to control the pH and provides ions that can improve peak shape.
Summary and Logical Troubleshooting Workflow
Below is a diagram outlining the logical progression for troubleshooting peak tailing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer concentration? A1: For UV detection, a buffer concentration of 10-50 mM is generally sufficient to control the mobile phase pH.
Q2: Can I use trifluoroacetic acid (TFA) as a mobile phase additive? A2: Yes, 0.1% TFA is a common additive for lowering pH and acting as an ion-pairing agent, which can improve peak shape for basic compounds. However, TFA can cause ion suppression if you are using a mass spectrometer (MS) detector and can be difficult to flush from the system.
Q3: My sample is dissolved in a solvent stronger than the mobile phase. Could this cause tailing? A3: Yes, this is known as solvent mismatch. If the sample solvent is much stronger (e.g., high organic content) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted or fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: What is an acceptable tailing factor? A4: An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is acceptable. Values above 2.0 indicate a significant problem that needs to be addressed.
Q5: Could I be overloading my column? A5: Yes, injecting too much mass of your analyte can saturate the stationary phase, leading to peak tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]
-
Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Available from: [Link]
-
OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Available from: [Link]
-
Crawford Scientific. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
PubChem. (n.d.). Leucinamide. Available from: [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available from: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups. Available from: [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Leucine. Available from: [Link]
-
PubChem. (n.d.). L-Leucinamide, D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-. Available from: [Link]
-
Al-Rimawi, F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(39), 25368–25375. Available from: [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available from: [Link]
-
Khan, I., et al. (2016). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 23(11), 1339-1344. Available from: [Link]
-
Gasco-López, A. I., et al. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science, 35(11), 525-535. Available from: [Link]
-
ResearchGate. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Available from: [Link]
Sources
- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tosohbioscience.com [tosohbioscience.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
Technical Support Center: Resolution of 2-amino-N-methylpentanamide Enantiomers
Welcome to the dedicated technical support center for the enantiomeric resolution of 2-amino-N-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical chiral building blocks. Here, we synthesize technical expertise with field-proven insights to help you navigate the complexities of chiral resolution.
Introduction: The Challenge of Resolving this compound
This compound is a chiral amine derivative whose stereochemistry is crucial for its biological activity and function in pharmaceutical applications. The presence of a primary amine, an N-methyl group, and an amide functionality presents unique challenges and opportunities for enantiomeric separation. This guide focuses on the three most effective and commonly employed resolution strategies:
-
Diastereomeric Salt Crystallization: A classical, robust method ideal for scalable resolutions.
-
Chiral High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC): High-precision analytical and preparative separation techniques.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic approach.
Each section that follows is structured as a troubleshooting guide and FAQ, directly addressing specific issues you may encounter in your experimental work.
Section 1: Diastereomeric Salt Crystallization
This technique relies on the reaction of the racemic this compound with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q1: My diastereomeric salt will not crystallize, or I'm getting an oil instead of a solid. What should I do?
A1: This is a common and frustrating issue, often related to solvent choice and supersaturation.
-
Causality: The solubility of both diastereomeric salts in your chosen solvent may be too high, or the mixture may be forming a eutectic. The N-methyl group and the pentyl chain in your molecule increase its lipophilicity, which can affect its crystallization behavior compared to simpler amino amides.[4]
-
Solutions:
-
Solvent Screening: This is the most critical step. Create a solvent screening panel. Since your compound has both polar (amine, amide) and non-polar (pentyl chain) characteristics, consider a range of solvents and mixtures. Good starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or anti-solvents like heptane or MTBE.[5]
-
Increase Concentration: If the solution is too dilute, carefully remove the solvent under reduced pressure until you observe turbidity, then add a small amount of solvent back to redissolve and allow it to cool slowly.
-
Introduce an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (e.g., hexane, diethyl ether) to a solution of the salt in a good solvent (e.g., methanol) until persistent cloudiness is observed.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.[1]
-
Temperature Cycling: Cool the solution slowly (e.g., in a controlled water bath or by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight). If that fails, try cooling to lower temperatures (4 °C or -20 °C). Sometimes, cycling the temperature (warming to dissolve, then slow cooling) can promote nucleation.[1]
-
Q2: I've isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?
A2: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent system, leading to co-crystallization.
-
Causality: The efficiency of resolution is directly tied to the solubility difference between the two diastereomers. Even small structural changes can impact this. The flexibility of the pentyl chain might allow for similar crystal packing between the two diastereomers.
-
Solutions:
-
Recrystallization: This is the most common method to improve purity. Dissolve the isolated salt in a minimum amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired purity is achieved.[2]
-
Optimize the Solvent System: A different solvent or solvent mixture may increase the solubility difference between the diastereomers. For instance, a more polar solvent might favor the solubility of one diastereomer over the other.
-
Change the Resolving Agent: Not all chiral acids are equally effective. If tartaric acid gives poor results, consider other options like (+)-dibenzoyl-D-tartaric acid (DBTA), (1S)-(+)-10-camphorsulfonic acid (CSA), or (R)-mandelic acid.[3][6]
-
Adjust Stoichiometry: While a 1:1 molar ratio of amine to a monobasic acid is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the initially crystallized salt.
-
Q3: The yield of my desired enantiomer is very low, even though the purity is high.
A3: This typically means that the desired diastereomeric salt is the more soluble one, remaining in the mother liquor, or that significant material is lost during recrystallization.
-
Causality: In fractional crystallization, the less soluble diastereomer crystallizes first. If your target enantiomer forms the more soluble salt, it will be left in the solution.
-
Solutions:
-
Isolate from the Mother Liquor: Concentrate the mother liquor (the solution left after filtering the first crop of crystals) to try and crystallize the second, more soluble diastereomer. This may require changing the solvent system.
-
Use the Opposite Enantiomer of the Resolving Agent: If you used (+)-tartaric acid and the (R)-amine salt crystallized, using (-)-tartaric acid will cause the (S)-amine salt to be the less soluble one, allowing you to isolate it directly.
-
Racemization and Recycling: For industrial applications, the unwanted enantiomer remaining in the mother liquor can be racemized and recycled back into the resolution process, a strategy known as Resolution-Racemization-Recycle (RRR).
-
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general starting point for the resolution of (±)-2-amino-N-methylpentanamide using (+)-tartaric acid.
-
Salt Formation:
-
In a flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Gently heat the combined solution to ensure everything is dissolved.
-
Allow the solution to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process.
-
If no crystals form, consider scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, allow the flask to stand undisturbed for several hours, or overnight, to maximize crystal growth. Further cooling in a refrigerator (4 °C) may improve the yield.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove residual mother liquor.
-
Dry the crystals.
-
-
Analysis:
-
Determine the diastereomeric purity of the crystalline salt using NMR or chiral HPLC on a small sample after liberating the free amine.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base, such as 2M sodium hydroxide solution, until the pH is >11 to break the salt.[1][3]
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Diagram: Diastereomeric Salt Crystallization Workflow
Sources
Technical Support Center: Addressing Poor Solubility of 2-amino-N-methylpentanamide in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2-amino-N-methylpentanamide. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility issues in your experiments.
Introduction: Understanding the Challenge
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?
At neutral pH, the primary amine group of this compound is likely to be partially protonated. However, the overall molecule may still possess significant hydrophobicity, leading to low aqueous solubility. Molecules with both polar and non-polar regions can exhibit complex solubility behavior.[1]
Q2: What is the first step I should take to improve the solubility of my compound?
The initial and often most effective step is to assess the impact of pH on solubility.[2][3] Since your compound has a basic amino group, decreasing the pH of the buffer should increase its solubility.
Q3: Are there any quick screening methods to find a suitable solvent system?
A small-scale solubility screen using a panel of pharmaceutically acceptable solvents and excipients can be highly informative. This can help you quickly identify promising avenues for formulation development.
Q4: Can I use organic solvents to dissolve my compound for an in vitro assay?
While organic solvents can readily dissolve non-polar compounds, their use in biological assays must be carefully controlled. High concentrations of solvents like DMSO or ethanol can be toxic to cells and may interfere with your experimental results. It is crucial to determine the maximum tolerable solvent concentration for your specific assay.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic workflow for addressing the poor aqueous solubility of this compound.
Caption: A systematic workflow for enhancing compound solubility.
Step 1: pH Modification
Causality: The primary amine in this compound is a basic functional group. In an acidic environment, this amine will become protonated (R-NH3+), leading to a charged species that is generally more soluble in polar solvents like water.[1][4]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.4).
-
Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of this compound (enough so that undissolved solid remains).
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the data: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.
| pH | Expected Solubility of a Basic Compound |
| 2.0 | High |
| 4.0 | Moderate to High |
| 6.0 | Low to Moderate |
| 7.4 | Low |
Troubleshooting:
-
Precipitation upon pH adjustment: If you dissolve the compound at a low pH and then adjust it to a higher pH for your experiment, it may precipitate. In this case, consider the other strategies outlined below.
-
Compound instability at extreme pH: Assess the stability of your compound at low pH values over the duration of your experiment.
Step 2: Utilize Co-solvents
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[5][6][7][8] This makes the solvent system more favorable for dissolving molecules with hydrophobic regions.
Commonly Used Co-solvents:
-
Polyethylene Glycols (PEGs), especially PEG 300 and PEG 400[9][10][11]
-
Dimethyl Sulfoxide (DMSO) - primarily for in vitro use
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare co-solvent mixtures: Prepare various concentrations of each co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Determine solubility: Following the same procedure as the pH-solubility profile, determine the solubility of this compound in each co-solvent mixture.
-
Assess tolerability: If for use in biological systems, determine the maximum concentration of the co-solvent that does not adversely affect your experimental model (e.g., cell viability assay).
Troubleshooting:
-
Precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate when the formulation is diluted into a larger volume of aqueous buffer.[12]
-
Viscosity: High concentrations of some co-solvents (e.g., PEGs) can significantly increase the viscosity of the solution, which may be problematic for certain applications.
Step 3: Incorporate Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[2][7][12][13]
Commonly Used Surfactants:
Experimental Protocol: Surfactant Solubility Screen
-
Prepare surfactant solutions: Prepare a series of surfactant concentrations in your chosen buffer, ensuring some concentrations are above the known CMC of the surfactant.
-
Determine solubility: Measure the solubility of your compound in each surfactant solution.
-
Plot data: Plot solubility as a function of surfactant concentration. A sharp increase in solubility is often observed above the CMC.
Troubleshooting:
-
Cell toxicity: Surfactants can be cytotoxic, so it is essential to determine the non-toxic concentration range for your specific application.
-
Foaming: Surfactant solutions can foam upon agitation, which may complicate handling.
Step 4: Employ Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its aqueous solubility.[15][16][17][18][19]
Commonly Used Cyclodextrins:
Experimental Protocol: Cyclodextrin Complexation
-
Prepare cyclodextrin solutions: Prepare a range of cyclodextrin concentrations in your aqueous buffer.
-
Determine solubility: Measure the solubility of this compound in each cyclodextrin solution.
-
Analyze the complex: Techniques such as phase solubility studies can be used to determine the stoichiometry and binding constant of the inclusion complex.
Troubleshooting:
-
Competition: Other molecules in your experimental system could potentially compete with your compound for the cyclodextrin cavity.
-
Renal toxicity: At high concentrations, some cyclodextrins can be associated with renal toxicity, which is a consideration for in vivo studies.[20]
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the basic amine group.[1] | Simple, cost-effective, often highly effective for ionizable compounds. | Risk of precipitation upon pH change, potential for compound degradation at extreme pH. |
| Co-solvents | Reduces the polarity of the solvent system.[5][6] | Effective for a wide range of compounds, well-established method. | Potential for precipitation upon dilution, can be toxic to biological systems at high concentrations.[12] |
| Surfactants | Forms micelles that encapsulate hydrophobic molecules.[12][13] | High solubilization capacity, can improve wetting.[7] | Potential for cytotoxicity, can cause foaming. |
| Cyclodextrins | Forms inclusion complexes with hydrophobic molecules.[15][16][19] | Can improve stability, low toxicity for many derivatives.[18] | Can be a more expensive option, potential for competitive binding. |
Advanced Strategies
For particularly challenging compounds or specific delivery requirements, more advanced strategies can be considered:
-
Lipid-Based Formulations: For highly lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can be employed.[12][21][22] These systems form fine emulsions or microemulsions in the gastrointestinal tract, enhancing solubilization and absorption.[23]
-
Nanotechnology: Techniques like nanosuspension, where the drug is formulated as nanoparticles, can significantly increase the surface area for dissolution.[22][24]
-
Amorphous Solid Dispersions: Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can lead to higher apparent solubility and faster dissolution rates.[12][20][22]
Logical Decision-Making in Formulation Development
Caption: A decision tree for selecting a solubility enhancement strategy.
By following this structured approach, researchers can systematically and effectively address the poor aqueous solubility of this compound and other challenging compounds, enabling successful experimental outcomes.
References
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Thorsteinn Loftsson, Marcus E. Brewster. (n.d.). Cyclodextrins in drug delivery. PubMed. [Link]
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Ibolya Puskás, et al. (2021). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. [Link]
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Rajeswari Challa, et al. (n.d.). Cyclodextrins in drug delivery: An updated review. PMC - NIH. [Link]
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Serena Carosso, et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). [Source URL not available]
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (n.d.). [Source URL not available]
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Cosolvent. (n.d.). Wikipedia. [Link]
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Excipients for Small Molecule Delivery. (n.d.). Croda Pharma. [Link]
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Wiebke Döpke, et al. (2022). Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients. PubMed. [Link]
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Dave, V. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
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Solubilizer Excipients. (n.d.). Protheragen. [Link]
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Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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Robert G. Strickley. (n.d.). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
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2-amino-5-(aminomethylamino)-N-methylpentanamide. (n.d.). PubChem - NIH. [Link]
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2-Amino-4-methylpentanamide hydrochloride. (n.d.). PubChem. [Link]
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Pentanamide, 2-amino-4-methyl-. (n.d.). PubChem. [Link]
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2-amino-N-methyl-N-(2-methylbutan-2-yl)pentanamide. (n.d.). PubChem. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. [Link]
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(SOLUBILITY ENHANCEMENT TECHNIQUES). (n.d.). Jetir.Org. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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2-Amino-3-methylpentanamide. (n.d.). PubChem - NIH. [Link]
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N-methyl-2-(methylamino)pentanamide. (n.d.). PubChem. [Link]
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Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025). ResearchGate. [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF. [Link]
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2-Amino-N-methylpropanamide. (n.d.). PubChem - NIH. [Link]
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Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
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Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
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- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Stabilizing 2-Amino-N-methylpentanamide Solutions
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and best practices for the long-term storage and stabilization of 2-amino-N-methylpentanamide in solution.
Core Stability Profile of this compound
This compound is a small molecule characterized by two key functional groups that dictate its stability in solution: a primary amine at the C2 position and an N-methylated secondary amide. The long-term stability of this compound in solution is primarily threatened by two chemical degradation pathways: hydrolysis of the amide bond and oxidation of the primary amine.[1][2] Understanding these pathways is critical for designing an effective storage strategy.
Primary Degradation Pathways
The principal mechanisms of degradation are illustrated below. These reactions are influenced by pH, temperature, oxygen exposure, and the presence of catalytic species.
Caption: Primary degradation pathways for this compound in solution.
Frequently Asked Questions (FAQs) for Storage & Handling
Q1: What is the optimal pH for long-term storage of this compound in an aqueous solution?
Answer: The optimal pH for storage is in the near-neutral range, typically pH 6.0 - 7.5 .
-
Causality: The amide bond is susceptible to both acid- and base-catalyzed hydrolysis.[3][4][5] The rate of this hydrolysis reaction is typically at its minimum in the neutral to slightly acidic pH range.[3] At pH < 5, acid-catalyzed hydrolysis accelerates, while at pH > 8, base-catalyzed hydrolysis becomes dominant.[6][7] Therefore, maintaining a pH between 6.0 and 7.5 is the most critical factor for preventing hydrolytic degradation.
Q2: Which buffer system should I use and at what concentration?
Answer: A phosphate or citrate buffer system at a concentration of 10-50 mM is recommended.
-
Expertise & Rationale: Buffers are essential for resisting pH changes that can occur from atmospheric CO₂ absorption or interactions with container surfaces.[8][9]
-
Phosphate Buffers (e.g., PBS): Excellent choice due to their buffering capacity in the physiological range (pKa₂ ≈ 7.2) and general compatibility with biological assays.[10]
-
Citrate Buffers: Useful for a slightly more acidic range (pKa₂ ≈ 4.76, pKa₃ ≈ 6.40) and can also chelate metal ions, which helps reduce the risk of metal-catalyzed oxidation.
-
-
Concentration: A concentration of 10-50 mM is generally sufficient to provide adequate buffering capacity without significantly increasing the ionic strength of the solution, which could affect solubility or stability.[10]
Q3: What is the ideal storage temperature? Should I refrigerate or freeze my samples?
Answer: For long-term storage (> 1 month), freezing at -80°C is strongly recommended. For short-term storage (< 1 month), -20°C is acceptable. Refrigeration at 2-8°C is suitable only for very short-term use (a few days).
-
Causality: Chemical reaction rates, including degradation, are highly dependent on temperature. Lowering the temperature dramatically slows down the kinetics of both hydrolysis and oxidation.[11]
-
Freeze-Thaw Cycles: It is critical to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[12] Freezing can cause cryo-concentration of solutes, leading to localized pH shifts and potential precipitation. Thawing should be done quickly (e.g., in a room temperature water bath) and the vial should be vortexed gently to ensure homogeneity before use.[13]
Q4: My compound is dissolved in an organic solvent like DMSO. Do these same principles apply?
Answer: While hydrolysis is negligible in anhydrous DMSO, degradation can still occur.
-
DMSO Storage: DMSO is hygroscopic and will absorb atmospheric water over time, which can then enable hydrolysis. Oxidation can still occur. Therefore, for stock solutions in DMSO, it is recommended to overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly, and store at -20°C or -80°C.[12]
-
Aqueous Dilutions: When diluting a DMSO stock into an aqueous buffer for an experiment, the principles of pH control and temperature become immediately relevant for the stability of the working solution.
Q5: Should I be concerned about oxidation? When should I use antioxidants?
Answer: Yes, the primary amine is a site for potential oxidative degradation.[2][14] The use of antioxidants is a prudent measure, especially if a forced degradation study indicates susceptibility to oxidation.
-
When to Use: Consider adding antioxidants if your solution will be handled frequently in air, if trace metal contamination is possible, or if long-term stability is paramount.
-
Recommended Agents:
-
EDTA (0.1-1 mM): Acts as a chelating agent to sequester metal ions that can catalyze oxidation reactions.
-
Ascorbic Acid or Sodium Metabisulfite (0.01% - 0.1% w/v): Act as sacrificial scavengers of oxygen and free radicals.
-
-
Trustworthiness: Always test the compatibility of any antioxidant with your downstream application to ensure it does not interfere with your assay.
Experimental Protocols & Workflows
Protocol 1: Initial Stability Assessment via Forced Degradation
A forced degradation study is essential to identify the intrinsic stability of this compound and its likely degradation products.[15][16] This study deliberately stresses the compound under various conditions to accelerate degradation.[17][18] The goal is to achieve 5-20% degradation of the parent compound.[18]
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like 50:50 acetonitrile/water.
-
Aliquot for Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
-
Apply Stress:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[17]
-
Thermal: Dilute an aliquot with the initial solvent (50:50 ACN:H₂O). Incubate at 80°C.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each condition. For acid/base samples, neutralize them immediately before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid) coupled with UV and Mass Spectrometry (MS) detection.
-
Data Evaluation: Calculate the percentage of the parent compound remaining. The MS data will help in the tentative identification of degradation products.
Protocol 2: Recommended Long-Term Storage
-
Solubilization: Dissolve the solid this compound to the desired concentration in a pre-chilled (4°C) buffer solution (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
(Optional) Add Excipients: If required, add EDTA to a final concentration of 0.5 mM to chelate metal ions.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container to remove particulates and potential microbial contamination.
-
Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 5-10 minutes to displace dissolved oxygen.
-
Aliquoting: Immediately dispense the solution into single-use, cryo-rated vials (e.g., polypropylene). The aliquot volume should correspond to the amount needed for a single experiment.
-
Sealing and Labeling: Securely cap the vials, sealing with paraffin film for extra protection against air ingress. Label clearly with compound name, concentration, solvent/buffer, and date.
-
Flash Freezing: Rapidly freeze the aliquots by placing them in a -80°C freezer or by first snapping them in liquid nitrogen.
-
Storage: Store the frozen aliquots at -80°C in an organized freezer box, protected from light.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Loss of Potency / Appearance of New Peaks in HPLC | Amide Hydrolysis: The pH of the solution may have shifted outside the optimal 6.0-7.5 range. | Verify the pH of your stock solution. Ensure you are using a buffer of adequate concentration (10-50 mM). Store at -80°C.[8][19] |
| Oxidative Degradation: Exposure to atmospheric oxygen or contamination with metal ions. | Purge solutions with an inert gas (N₂ or Ar) before sealing and freezing. Consider adding a chelating agent like EDTA (0.5 mM).[2] | |
| Precipitation Upon Thawing | Cryo-concentration: Slow freezing can cause the compound and buffer salts to concentrate and precipitate. | Thaw the aliquot quickly in a room temperature water bath, then vortex gently but thoroughly to ensure all components are redissolved before use.[13] |
| Poor Solubility: The concentration may be too high for the aqueous buffer, especially at low temperatures. | Re-evaluate the solubility limit in your chosen buffer. Consider adding a small percentage of a co-solvent like DMSO or ethanol if compatible with your assay. | |
| Color Change in Solution (e.g., Yellowing) | Oxidative Degradation: Oxidation of the amine or other trace impurities can often lead to colored byproducts. | This is a strong indicator of degradation. Discard the solution. For future preparations, rigorously de-oxygenate the buffer and handle the compound under an inert atmosphere. |
Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (<1 Month) | Long-Term Storage (>1 Month) | Rationale |
| Temperature | -20°C | -80°C | Dramatically slows degradation kinetics.[11][12][20] |
| Solvent | Aqueous Buffer (preferred) or Anhydrous DMSO | Aqueous Buffer (preferred) or Anhydrous DMSO | Aqueous systems require strict pH control; DMSO must be kept dry. |
| pH (Aqueous) | 6.0 - 7.5 | 6.0 - 7.5 | Minimizes the rate of both acid and base-catalyzed amide hydrolysis.[1][3] |
| Buffer System | 10-50 mM Phosphate or Citrate | 10-50 mM Phosphate or Citrate | Maintains optimal pH and prevents shifts due to environmental factors.[10] |
| Additives | Optional (EDTA for metal chelation) | Recommended: EDTA (0.5 mM), Inert Gas Overlay | Provides additional protection against oxidative degradation pathways. |
| Handling | Aliquot to avoid >3 freeze-thaw cycles | Single-use aliquots | Prevents degradation from repeated temperature cycling and cryo-concentration.[12] |
References
Sources
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 9. scribd.com [scribd.com]
- 10. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 11. Research on the Management and Preservation Strategies of Laboratory Chemical Reagents' Shelf Life - Oreate AI Blog [oreateai.com]
- 12. captivatebio.com [captivatebio.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation Studies - STEMart [ste-mart.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. quora.com [quora.com]
- 20. gmpplastic.com [gmpplastic.com]
Technical Support Center: Minimizing Degradation of 2-Amino-N-methylpentanamide During Workup
Welcome to the technical support center for 2-amino-N-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this N-alkylated amino acid amide. Our focus is to provide you with field-proven insights and robust protocols to minimize degradation during experimental workup, ensuring the integrity and purity of your final compound.
Introduction: The Challenge of Stabilizing this compound
This compound, a derivative of the amino acid norvaline, possesses structural features that make it susceptible to degradation under common workup conditions. The presence of a secondary amide, a primary amine, and a chiral center necessitates careful control of pH, temperature, and reagent choice to prevent hydrolysis, racemization, and other side reactions. This guide provides a structured approach to troubleshooting and optimizing your workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation routes are hydrolysis of the N-methyl amide bond and racemization at the alpha-carbon (α-carbon).
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, particularly with heating.[1][2][3] This reaction is often catalyzed by acid or mediated by hydroxide ions, leading to the formation of 2-aminopentanoic acid and methylamine.[2][3] While amides are generally stable, prolonged exposure to harsh pH conditions during aqueous extractions can lead to significant product loss.[1]
-
Racemization: The stereochemical integrity of the α-carbon is at risk, especially under basic conditions. The hydrogen on the α-carbon can be abstracted by a base, leading to the formation of a planar carbanion intermediate.[4] Reprotonation can then occur from either face, resulting in a loss of enantiomeric purity.[4] This is a critical concern in peptide synthesis and for chiral molecules where biological activity is dependent on a specific stereoisomer.[5]
Q2: My reaction is complete, but I'm seeing significant product loss during aqueous workup. What's happening?
A2: Significant product loss during aqueous workup is most likely due to hydrolysis of the amide bond. This is exacerbated by:
-
Extreme pH: Both strong acids (e.g., concentrated HCl) and strong bases (e.g., NaOH) can catalyze hydrolysis, especially if the workup is prolonged or involves heating.[1][2]
-
Emulsion Formation: If your product is causing emulsions during extraction, the extended contact time between the organic and aqueous phases increases the opportunity for hydrolysis at the interface.
To mitigate this, use mild acids and bases for pH adjustment (e.g., dilute citric acid, saturated sodium bicarbonate), keep the temperature low (perform extractions with cold solutions), and work efficiently to minimize contact time.
Q3: I'm observing a new, more polar spot on my TLC plate after workup. What could it be?
A3: A new, more polar spot is likely the hydrolysis product, 2-aminopentanoic acid. Due to the presence of both a free carboxylic acid and an amine, this byproduct is significantly more polar than the parent amide and will have a lower Rf value on silica gel TLC plates. To confirm, you can co-spot your sample with an authentic sample of norvaline, if available.
Q4: How can I avoid racemization of the chiral center during workup?
A4: Racemization is primarily a concern under basic conditions.[4] To preserve stereochemical integrity:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for neutralization or extraction. Opt for milder bases such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) in organic solvents.[5]
-
Control Temperature: Keep the temperature as low as possible during any steps involving bases.
-
Limit Exposure Time: Minimize the duration of contact with any basic solution.
-
Consider an "Acidic" Workup: If your synthesis allows, maintaining a slightly acidic pH throughout the workup can help protect against racemization.
Q5: What are the optimal pH conditions for extracting my product?
A5: The optimal pH for extraction depends on the pKa values of the primary amino group. The goal is to have the molecule in a neutral, uncharged state to maximize its solubility in organic solvents.
-
The primary amino group will be protonated (R-NH₃⁺) at acidic pH, making the molecule water-soluble.
-
At a pH above the pKa of the ammonium group (typically around 9-10), the amine will be in its free base form (R-NH₂).
Therefore, for extraction into an organic solvent like dichloromethane or ethyl acetate, the aqueous layer should be adjusted to a pH of 9-10 using a mild base like sodium bicarbonate or dilute ammonium hydroxide. Be mindful that this basic condition slightly increases the risk of racemization, so the extraction should be performed quickly and at a low temperature.
Troubleshooting Guides
Guide 1: Minimizing Hydrolysis during Aqueous Extraction
-
Problem: Loss of this compound due to amide bond cleavage.
-
Symptoms: Low isolated yield; presence of 2-aminopentanoic acid in NMR or LC-MS analysis.
Visualizing the Problem: Hydrolysis Pathway
Caption: Amide hydrolysis under acidic or basic workup conditions.
Step-by-Step Protocol: pH-Controlled Extraction
-
Initial Quench: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (to remove basic impurities):
-
Wash the organic layer with a cold, dilute solution of a weak acid, such as 5% citric acid or 1 M KHSO₄.[6] This will protonate your product, moving it temporarily to the aqueous layer while removing non-basic organic impurities.
-
Separate the aqueous layer containing the protonated product.
-
-
Basification and Extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a cold, saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH reaches 9-10.
-
Immediately extract the now-neutral product into a fresh portion of organic solvent. Repeat the extraction 2-3 times.
-
-
Final Wash and Drying:
-
Combine the organic extracts and wash with cold brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
-
Guide 2: Preventing Racemization During Workup
-
Problem: Loss of enantiomeric purity.
-
Symptoms: Chiral HPLC analysis shows the presence of the undesired enantiomer; changes in optical rotation.
Visualizing the Problem: Racemization Mechanism
Caption: Base-catalyzed racemization via a planar carbanion intermediate.
Recommended Workup Strategies Avoiding Strong Bases
-
Strategy A: Bicarbonate Wash
-
This is the most common and generally safe method. As described in Guide 1, use cold, saturated sodium bicarbonate to neutralize acidic reaction mixtures and for extraction. Its basicity is generally insufficient to cause significant racemization if used quickly and at low temperatures.
-
-
Strategy B: Amine Base in Organic Solvent
-
If the reaction is run in an organic solvent and needs a base for neutralization or to free the amine, use a sterically hindered organic base like N,N-diisopropylethylamine (DIPEA).[5] These bases are less likely to abstract the α-proton due to steric bulk.
-
After neutralization, the resulting ammonium salt can often be removed by washing with water or dilute acid, or by silica gel chromatography.
-
-
Strategy C: Solid-Phase Extraction (SPE)
-
For small-scale reactions, SPE can be an excellent way to purify the product while avoiding aqueous extractions altogether.
-
Choose a cartridge (e.g., silica, C18, or an ion-exchange resin) based on the properties of your product and impurities. Elute with a suitable solvent system to isolate the desired compound.
-
Guide 3: Removing Residual Coupling Reagents
-
Problem: Contamination with reagents (e.g., EDC, DCC, HOBt) and their byproducts (e.g., DCU).
-
Symptoms: Complex NMR spectra; multiple spots on TLC; difficulty in purification.
Data Table: Common Coupling Reagents and Byproduct Removal
| Coupling Reagent | Byproduct | Solubility of Byproduct | Recommended Removal Method |
| EDC (Water-soluble carbodiimide) | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Wash organic layer with dilute acid (e.g., 1 M HCl or 5% citric acid) and water.[6][7] |
| DCC (Dicyclohexylcarbodiimide) | Dicyclohexylurea (DCU) | Insoluble in many organic solvents (e.g., DCM, EtOAc) | Filter the crude reaction mixture. DCU precipitates out. |
| HATU/HBTU | Tetramethylurea, HOBt/HOAt derivatives | Water-soluble | Wash organic layer with water and/or 5% NaHCO₃ solution. |
Step-by-Step Protocol: Post-Coupling Workup
-
Initial Filtration (if using DCC): If DCC was used, cool the reaction mixture and filter to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Redissolve and Wash: Redissolve the crude residue in an organic solvent like ethyl acetate.
-
Acid Wash: Wash the organic solution sequentially with:
-
1 M HCl (or 5% citric acid) (2x) - to remove unreacted amines and EDC/EDC-urea.[8]
-
-
Base Wash: Wash with:
-
Saturated NaHCO₃ solution (2x) - to remove unreacted carboxylic acids and additives like HOBt.[8]
-
-
Brine Wash: Wash with brine (1x) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can then be further purified by chromatography.
References
-
Biotage. (2023). Post synthesis workup: What steps are necessary and what aren't? Biotage. [Link]
-
Biology LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. [Link]
-
National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
ResearchGate. (2012). Synthesis of N-methylated cyclic peptides. [Link]
-
University of Groningen Research Portal. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
- Google P
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
National Institutes of Health (NIH). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. [Link]
-
Chemguide. the hydrolysis of amides. [Link]
-
Wikipedia. Coffee bean. [Link]
- Google Patents.
-
ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
National Institutes of Health (NIH). (2011). A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]
-
ResearchGate. Acidic and Basic Amide Hydrolysis. [Link]
-
YouTube. (2016). Amino acids and amide bond formation. [Link]
-
National Institutes of Health (NIH). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]
-
ResearchGate. (2017). Racemization in amino acids?[Link]
-
National Institutes of Health (NIH). (2023). Total wash elimination for solid phase peptide synthesis. [Link]
-
University of Manchester Research Explorer. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. [Link]
-
YouTube. (2016). Amino Acids 4. Formation of a Dipeptide. [Link]
-
University of the Incarnate Word - The Athenaeum. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]
-
BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]
-
Save My Exams. (2025). Reactions of Amides. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]
-
Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]
-
Khan Academy. Preparation of amides using DCC. [Link]
-
Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
"refining purification protocols for high-purity 2-amino-N-methylpentanamide"
Welcome to the technical support center for the purification of 2-amino-N-methylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining purification protocols to achieve high-purity material. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Section 1: Foundational Knowledge - FAQs on this compound and its Impurity Profile
This section addresses the most common initial questions regarding the target molecule and the challenges associated with its purification.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A: Understanding the molecule's structure is paramount. This compound is a chiral, small molecule featuring a primary amine (a basic center, pKa ~9-10) and a secondary amide. Its properties are:
-
Basicity: The primary amine is the most reactive site and will readily protonate in acidic conditions. This property is crucial for purification techniques like ion-exchange chromatography and for understanding its behavior on silica gel.
-
Polarity: The presence of both amine and amide groups makes it a polar molecule, generally soluble in polar solvents like water, methanol, and ethanol.
-
Chirality: It possesses at least one stereocenter at the alpha-carbon (C2). Synthetic routes may produce a racemic mixture or diastereomers, which are often the most challenging impurities to remove.[1][2]
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A: Impurities are typically process-related and depend on the synthetic route. Common synthetic methods, such as the amidation of the corresponding amino acid, can introduce specific impurities.[3][4] A general impurity profile is summarized below.
| Impurity Type | Specific Example(s) | Reason for Presence | Recommended Analytical Method |
| Unreacted Starting Materials | 2-aminopentanoic acid, methylamine | Incomplete reaction or use of excess reagents. | HPLC-MS, GC-MS[5] |
| Reagent-Related Impurities | Coupling reagents (e.g., HATU, HOBt), residual solvents | Carry-over from the reaction and work-up steps. | HPLC-UV, GC-Headspace |
| Side-Reaction Products | Di-acylated species, over-methylated products | Non-specific reactivity of reagents. | HPLC-MS, NMR[6] |
| Stereoisomers | Enantiomers or diastereomers | Non-stereoselective synthesis or racemization during the process. | Chiral HPLC, Chiral GC[2][7] |
| Degradation Products | Oxidized species, hydrolysis products (back to the amino acid) | Instability under certain pH, temperature, or atmospheric conditions.[8][9] | HPLC-MS, LC-MS/MS |
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A: A combination of orthogonal analytical techniques is recommended for a comprehensive purity assessment.[7] No single method can provide a complete picture.
-
High-Performance Liquid Chromatography (HPLC-UV/MS): This is the workhorse technique for purity assessment. A reversed-phase method can quantify most organic impurities. Mass spectrometry (MS) detection is invaluable for identifying unknown peaks.
-
Gas Chromatography (GC-FID/MS): Useful for detecting volatile impurities and residual solvents.
-
Chiral HPLC: Indispensable for determining the stereoisomeric purity (enantiomeric or diastereomeric excess), which is a critical quality attribute for chiral molecules.[2][7]
-
Nuclear Magnetic Resonance (qNMR): Quantitative NMR can determine the absolute purity of the compound against a certified reference standard and is excellent for structural confirmation.
Section 2: Troubleshooting Common Purification Protocols
This section provides solutions to specific problems you may encounter during purification, explaining the underlying science for each recommendation.
Troubleshooting Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids.[10] For amides and amines, selecting the right solvent system is key.
Q4: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute (or its eutectic mixture with the solvent).
Causality: The high concentration of impurities can significantly depress the melting point of your compound. Additionally, cooling the solution too quickly prevents the molecules from orienting into an ordered crystal lattice.
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling is critical for forming well-ordered crystals.
-
Use a Different Solvent System: Your current solvent may be too good a solvent, or you may be using too little of it. Try a solvent pair: dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., ether, hexane, toluene) until the solution becomes turbid.[11] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
"Seed" the Solution: Add a tiny crystal of pure this compound to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.
-
Increase Purity Before Recrystallization: If the impurity load is very high, the compound may never crystallize. Consider a preliminary purification step, like a quick filtration through a silica plug, to remove gross impurities before attempting recrystallization.
Q5: My recrystallization yield is very low. How can I improve it?
A: Low yield is often a trade-off for high purity. However, you can optimize the process.
Causality: This can be due to using too much solvent, premature crystallization during a hot filtration step, or incomplete recovery of the crystals from the mother liquor.
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Cool the Mother Liquor Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., 0 °C or -20 °C) and has been held there for sufficient time to maximize crystal formation.[11]
-
Concentrate the Mother Liquor: You can often recover a second, albeit less pure, crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
Troubleshooting Column Chromatography
For non-crystalline materials or when recrystallization fails, flash column chromatography is the next logical step. However, the basic nature of this compound presents a specific challenge with standard silica gel.
Q6: My compound is streaking or tailing badly on my silica gel column, leading to poor separation. Why is this happening?
A: This is a classic problem when purifying amines on silica gel.
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic amine group of your compound undergoes a strong acid-base interaction with these silanols. This interaction is often so strong that it leads to irreversible adsorption or very slow, uneven elution, causing significant peak tailing.[12]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: The most common solution is to neutralize the acidic silanols by adding a small amount of a volatile amine to your eluent.[12]
-
Recommended Additive: Triethylamine (TEA) or ammonium hydroxide.
-
Concentration: Start with 0.1-1% (v/v) of the modifier in your mobile phase. For example, a mobile phase could be Dichloromethane:Methanol:Triethylamine (95:5:0.5).
-
-
Use a Deactivated or Basic Stationary Phase:
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: Specialty columns where the silica surface is bonded with amino groups are commercially available and provide an inert surface for amine purification.
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate key decision-making processes in the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for when the product 'oils out' during recrystallization.
Section 3: Detailed Experimental Protocols
This section provides validated starting points for key purification and analysis experiments.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
Objective: To determine the purity of this compound and identify any impurities.
Methodology:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and/or Mass Spectrometer (ESI+).
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 A:B) at a concentration of approximately 1 mg/mL.
Causality: The acidic mobile phase (formic acid) ensures that the primary amine is protonated, leading to better peak shape and preventing interaction with residual silanols on the C18 column.[13] A gradient elution is used to effectively separate compounds with a range of polarities.
Protocol 2: Chiral Separation of Stereoisomers by HPLC
Objective: To separate and quantify the enantiomers or diastereomers of this compound.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended as a starting point.[2] For example, a Chiralpak® IA or similar amylose-based column.
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. A typical starting point is n-Hexane / 2-Propanol (IPA).
-
Additive: For basic compounds, adding a small amount of an amine modifier is crucial for good peak shape.[2]
-
Initial Isocratic Conditions:
-
Mobile Phase: n-Hexane / IPA / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Optimization: If baseline separation is not achieved, systematically vary the ratio of hexane to IPA and the concentration of DEA. Switching the alcohol modifier to ethanol can also significantly alter selectivity.[2]
Causality: Chiral stationary phases create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and, thus, separation. The mobile phase composition is critical in modulating these interactions to achieve optimal resolution.
References
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
-
ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Organic Syntheses Procedure. [Link]
-
What is the best technique for amide purification?. ResearchGate. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
- Preparation of N-amino compounds.
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc.. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. ResearchGate. [Link]
- Preparation of amino acid amides.
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
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- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. biotage.com [biotage.com]
- 13. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-amino-N-methylpentanamide Quantification
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-amino-N-methylpentanamide, a representative small molecule amino acid derivative.
Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), focusing on the core validation parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4] Through a detailed examination of experimental protocols and comparative data, this guide will empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating analytical methods for similar molecules.
The Analyte: this compound
While specific public domain data on this compound is limited, we can infer its chemical properties from similar structures like 2-amino-4-methylpentanamide and 2-amino-3-methylpentanamide.[5][6] These are amino acid amides, possessing a primary amino group and a secondary amide. The presence of the amino group makes them amenable to derivatization, a key consideration for HPLC-UV analysis. Their molecular weight and polarity are well-suited for both reversed-phase HPLC and mass spectrometric detection.
Core Principles of Analytical Method Validation
An analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8] The fundamental parameters to be investigated are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Comparative Methodologies
We will now delve into the specifics of two distinct analytical approaches for the quantification of this compound: HPLC-UV with pre-column derivatization and LC-MS/MS.
Method 1: HPLC-UV with Pre-column Derivatization
Amino acids and their simple derivatives often lack a strong UV chromophore, making direct UV detection challenging in terms of sensitivity and selectivity.[11] Pre-column derivatization with a reagent that introduces a highly UV-absorbent moiety is a common and cost-effective strategy.[12][13] A popular derivatizing agent for primary and secondary amines is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol/water).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For biological samples (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
-
Derivatization Procedure:
-
To an aliquot of the standard, QC, or sample supernatant, add a borate buffer to adjust the pH to approximately 9.0.
-
Add a solution of FMOC-Cl in acetonitrile.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 15 minutes at 55°C).[14]
-
Quench the reaction by adding an acidic solution (e.g., dilute phosphoric acid).
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the derivatized analyte from derivatization by-products and other matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
UV Detection: 265 nm (the absorbance maximum of the FMOC chromophore).
-
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. 2-Amino-3-methylpentanamide | C6H14N2O | CID 3866017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentanamide, 2-amino-4-methyl- | C6H14N2O | CID 114616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jespublication.com [jespublication.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. ikev.org [ikev.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 2-amino-N-methylpentanamide
For researchers and professionals in drug development, the synthesis of novel chemical entities with high fidelity is paramount. This guide provides an in-depth analysis of synthetic protocols for 2-amino-N-methylpentanamide, a molecule of interest for its potential applications in medicinal chemistry. We will explore various methodologies, compare their reproducibility, and provide a robust, field-tested protocol.
Introduction: The Challenge of Reproducible Amide Bond Formation
The synthesis of this compound involves the formation of an amide bond between the carboxyl group of a 2-aminopentanoic acid derivative and methylamine. While seemingly straightforward, the choice of synthetic strategy, particularly the coupling reagent, significantly impacts reaction efficiency, product purity, and the stereochemical integrity of the final compound.[1] Reproducibility issues often arise from incomplete reactions, side-product formation, and challenges in purification. This guide aims to dissect these challenges and offer solutions for a consistent and scalable synthesis.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several pathways, primarily differing in the choice of protecting groups for the amino acid and the coupling agent for the amidation step. A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
The critical step in this workflow is the amide coupling reaction. The choice of coupling reagent is a major determinant of the success and reproducibility of the synthesis. Below is a comparison of common classes of coupling reagents that can be employed.
| Coupling Reagent Class | Examples | Advantages | Potential Reproducibility Challenges |
| Carbodiimides | DCC, DIC, EDC | Readily available, cost-effective.[2] | Formation of insoluble urea byproducts (DCC), potential for racemization, requires an additive (e.g., HOBt, Oxyma) for high efficiency. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High coupling efficiency, fast reaction times, low racemization.[1] | Higher cost, potential for guanidinium side product formation if amine is added before the carboxylic acid. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, effective for sterically hindered couplings.[2] | Byproducts can be difficult to remove, PyBOP is a suspected carcinogen.[2] |
For the synthesis of a relatively simple molecule like this compound, a carbodiimide-based approach, particularly with N,N'-diisopropylcarbodiimide (DIC) and an additive like OxymaPure, often provides a good balance of cost-effectiveness and efficiency.[3] Uronium salts like HATU are excellent for more challenging couplings or when minimizing racemization is absolutely critical.[1][4]
Recommended Protocol for Reproducible Synthesis
This protocol is designed to be a self-validating system, with clear steps and rationale to ensure high reproducibility. It employs a standard Boc protection strategy and a DIC/OxymaPure coupling system.
Step 1: Protection of 2-Aminopentanoic Acid
The initial step involves the protection of the amino group of 2-aminopentanoic acid (norvaline) to prevent self-coupling and other side reactions during the amide bond formation. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice.
-
Materials: L-Norvaline, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve L-Norvaline in a 1:1 mixture of dioxane and water containing 2 equivalents of NaHCO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product, Boc-L-Norvaline, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the protected amino acid.
-
Step 2: Amide Coupling with Methylamine
This is the core step where the amide bond is formed. The use of DIC with OxymaPure as an additive minimizes racemization and improves coupling efficiency.
-
Materials: Boc-L-Norvaline, Methylamine (as a solution in THF or water), N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Boc-L-Norvaline (1 equivalent) and OxymaPure (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add DIC (1.1 equivalents) dropwise and stir the mixture for 20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Slowly add methylamine (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-2-amino-N-methylpentanamide.
-
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to yield the target compound as a salt.
-
Materials: Crude Boc-2-amino-N-methylpentanamide, 4M HCl in Dioxane, Diethyl ether.
-
Procedure:
-
Dissolve the crude protected amide in a minimal amount of dioxane.
-
Add an excess of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
Factors Influencing Reproducibility
-
Purity of Starting Materials: Ensure the use of high-purity 2-aminopentanoic acid and reagents.
-
Solvent Anhydrousness: In the coupling step, the presence of water can hydrolyze the activated intermediate, reducing the yield.
-
Order of Reagent Addition: In uronium salt-mediated couplings, adding the amine before the carboxylic acid can lead to the formation of a guanidinium byproduct, consuming the coupling reagent.
-
Temperature Control: Maintaining low temperatures during the activation and coupling steps is crucial to minimize side reactions, especially racemization.
-
Work-up and Purification: Inconsistent work-up procedures can lead to varying levels of impurities in the final product. The choice of purification method (e.g., crystallization vs. chromatography) will also impact the final purity and yield.
Data Summary
| Coupling Reagent System | Typical Crude Purity (%) | Key Considerations for Reproducibility |
| DIC/OxymaPure | 85-95% | Consistent quality of reagents, strict temperature control. |
| HATU/DIPEA | >95% | Anhydrous conditions, correct order of addition.[1] |
| PyBOP/DIPEA | 80-90% | Thorough removal of phosphonium byproducts.[2] |
Conclusion
The reproducible synthesis of this compound is highly achievable with careful control over reaction parameters and a judicious choice of reagents. The provided protocol, utilizing a Boc protection strategy and a DIC/OxymaPure coupling system, offers a robust and cost-effective method. For syntheses where the highest purity and minimal racemization are required, uronium-based coupling reagents like HATU represent a superior, albeit more expensive, alternative. By understanding the causality behind each experimental choice, researchers can troubleshoot and optimize the synthesis for consistent and reliable results.
References
- A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02).
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. ResearchGate.
- Synthesis of 2-amino-N5 -methyl-N1,N1 -di(n-propyl)-pentane-1,5-diamide hydrochloride.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23).
Sources
"comparing the biological activity of 2-amino-N-methylpentanamide with its parent amino acid"
<_ A Comparative Guide to the Biological Activity of 2-Amino-N-methylpentanamide and its Parent Amino Acid, Norvaline _>
Introduction
In the landscape of therapeutic and supplement development, the modification of endogenous molecules is a cornerstone of innovation. By subtly altering the chemical structure of a parent compound, we can dramatically influence its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison between the non-proteinogenic amino acid L-Norvaline (2-aminopentanoic acid) and its synthetic derivative, this compound.
L-Norvaline, an isomer of the branched-chain amino acid valine, is primarily recognized for its role as an inhibitor of the enzyme arginase.[1][2] By inhibiting arginase, which metabolizes L-arginine, norvaline effectively increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1][3] This mechanism is the foundation for its application in cardiovascular health, sports nutrition, and as a potential neuroprotective agent.[1][4][5]
The derivative, this compound, introduces two key chemical modifications to the norvaline structure:
-
Amidation: The carboxylic acid group is converted to a primary amide.
-
N-methylation: A methyl group is added to the amide nitrogen.
These changes are not trivial. N-methylation is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate the conformational flexibility of peptides and amino acid derivatives.[6][7][8] Amidation can also alter a molecule's polarity and hydrogen bonding capacity, influencing its biological interactions.[9][10] This guide will dissect the known activities of norvaline and postulate the expected shifts in biological activity for its N-methylated amide derivative, providing a framework and detailed experimental protocols for their direct comparison.
Physicochemical Properties: A Foundation for Activity
The biological activity of a compound is intrinsically linked to its physical and chemical properties. The modifications transforming norvaline into its N-methylated amide derivative are expected to significantly alter key parameters like lipophilicity and polarity.
| Property | L-Norvaline | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Formula | C₅H₁₁NO₂[11] | C₆H₁₄N₂O | Addition of a methyl group (CH₃) and conversion of -OH to -NHCH₃. |
| Molecular Weight | 117.15 g/mol [11] | ~130.19 g/mol | Increased due to the net addition of a CH₂ unit. |
| Lipophilicity (clogP) | Low (hydrophilic) | Higher | N-methylation and amidation reduce hydrogen bond donor capacity and increase hydrocarbon content, which typically increases lipophilicity.[12][13] |
| Hydrogen Bond Donors | 2 (-NH₂, -OH) | 1 (-NH₂) | The carboxylic acid proton and one amide proton are replaced by a methyl group. |
| Hydrogen Bond Acceptors | 2 (C=O, -OH) | 1 (C=O) | The carboxylic acid oxygen is replaced by the amide group. |
This predicted increase in lipophilicity is a critical factor, as it suggests that this compound may exhibit enhanced passive diffusion across cellular membranes compared to its more polar parent, norvaline.[14]
Core Biological Activity: Arginase Inhibition
The most well-documented biological function of L-norvaline is its competitive inhibition of the arginase enzyme.[1] This action prevents the breakdown of L-arginine, thereby boosting the substrate pool for nitric oxide (NO) production, which has vasodilatory, anti-inflammatory, and neuroprotective effects.[3][15][16]
The Arginase-NOS Pathway
The interplay between arginase and nitric oxide synthase (NOS) is a critical regulatory node in many physiological processes. Both enzymes compete for the same substrate, L-arginine.
Caption: Competitive pathways for L-arginine metabolism.
Hypothesis: The structural changes in this compound may alter its binding affinity for the arginase active site. The loss of the carboxylic acid group, a key feature for ionic interactions, could potentially reduce inhibitory potency. However, increased lipophilicity might enhance its access to the enzyme. Direct experimental comparison is essential.
Experimental Guide for Comparative Analysis
To objectively compare the biological activities of L-norvaline and its N-methylated amide derivative, a series of standardized in vitro assays are required.
Arginase Inhibition Assay
Objective: To directly compare the potency of each compound in inhibiting arginase enzyme activity.
Causality: This is the primary mechanistic target for norvaline. Determining the half-maximal inhibitory concentration (IC₅₀) for each compound will provide a quantitative measure of their relative potency. A higher IC₅₀ indicates lower potency.
Caption: Workflow for the in vitro arginase inhibition assay.
Detailed Protocol: This protocol is adapted from commercially available colorimetric arginase assay kits.[17][18][19][20]
-
Sample Preparation: Homogenize ~10 mg of rat liver tissue (a rich source of arginase) in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (lysate).[17][20]
-
Compound Preparation: Prepare stock solutions of L-norvaline and this compound in Arginase Assay Buffer. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 10 mM).
-
Reaction Setup: In a 96-well plate, add 40 µL of lysate to each well. Add 10 µL of either assay buffer (for 0% inhibition control), or varying concentrations of the test compounds.
-
Enzyme Activation: Prepare a 5x Substrate Buffer containing Arginine Buffer and MnCl₂. Add 10 µL of this 5x buffer to each well to initiate the reaction.[18][19]
-
Urea Detection: Prepare a Urea Reagent by mixing equal volumes of Reagent A and Reagent B from a commercial kit. Add 200 µL of this reagent to each well to stop the reaction and begin color development.[18]
-
Measurement: Read the absorbance at a wavelength specified by the kit manufacturer (typically ~520-570 nm) using a microplate reader.
-
Analysis: Calculate the concentration of urea produced. Determine the percent inhibition for each compound concentration relative to the control and plot the data to calculate the IC₅₀ value.
Cellular Viability / Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the potential toxicity of each compound on living cells.
Causality: While norvaline is generally considered safe at physiological doses, some in vitro studies have raised concerns about cytotoxicity at high concentrations.[1][21] It is crucial to determine if the structural modifications in the derivative alter this profile. The MTT assay measures mitochondrial reductase activity, an indicator of cell metabolic health and viability.[22][23]
Detailed Protocol: This protocol is based on standard MTT assay procedures.[22][24][25]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 human liver cells or SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[22]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of L-norvaline or this compound (e.g., 1 µM to 5 mM). Include wells with medium only (negative control) and a known cytotoxic agent like 0.1% Triton X-100 (positive control).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment media from the wells and add 100 µL of the diluted MTT solution to each well.[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[25] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 540-590 nm using a microplate reader.[22]
-
Analysis: Normalize the absorbance values to the negative control (100% viability) and plot cell viability against compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Cellular Permeability Assessment (Caco-2 Assay)
Objective: To evaluate the ability of each compound to cross an intestinal epithelial barrier model.
Causality: The predicted increase in lipophilicity for this compound suggests it may have improved cell permeability, which is a key factor for oral bioavailability.[12] The Caco-2 assay is the gold standard in vitro model for predicting human drug absorption.[26][27][28]
Detailed Protocol: This protocol outlines a bidirectional Caco-2 permeability assay.[29][30]
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ filter supports for 18-22 days until they form a differentiated and polarized monolayer.[28]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[29][30]
-
Assay Setup:
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer. This mimics absorption from the gut into the bloodstream.[28]
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber, with fresh buffer in the apical chamber. This is used to assess active efflux.[28]
-
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Analysis: Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): Calculate the ER as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[28]
Summary of Expected Outcomes and Interpretation
| Assay | L-Norvaline | This compound (Hypothesized) | Interpretation of Difference |
| Arginase Inhibition | Known inhibitor (IC₅₀ expected in µM-mM range)[31] | IC₅₀ may be higher (less potent) | The loss of the carboxylate group could weaken binding to the enzyme's active site. |
| Cytotoxicity (MTT) | Low toxicity, effects at high concentrations[21] | Potentially higher cytotoxicity | Increased lipophilicity could lead to greater membrane disruption or intracellular accumulation, possibly increasing toxicity. |
| Permeability (Caco-2) | Low to moderate Papp value | Higher Papp value, low Efflux Ratio | Increased lipophilicity is expected to enhance passive transcellular diffusion, leading to better permeability.[8][32] |
Conclusion
The transformation of L-norvaline into this compound represents a rational drug design strategy aimed at improving pharmacokinetic properties, particularly cell permeability. While the core biological activity of arginase inhibition may be attenuated due to the removal of the critical carboxylic acid moiety, the enhanced lipophilicity conferred by N-methylation and amidation is hypothesized to significantly improve its ability to cross biological membranes. This could lead to higher intracellular concentrations, potentially offsetting a lower intrinsic potency.
However, this increased lipophilicity may also introduce a greater risk of cytotoxicity. The experimental framework provided in this guide offers a comprehensive, self-validating system for researchers to directly test these hypotheses. By quantitatively comparing enzyme inhibition, cytotoxicity, and cellular permeability, drug development professionals can build a complete biological profile of this novel derivative and make informed decisions about its therapeutic potential relative to its parent compound, L-norvaline.
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Aapptec Peptides. N-Methyl amino acids. [Link]
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A Structural Comparison of 2-Amino-N-methylpentanamide and Other N-Alkylated Amides: A Guide for Drug Development Professionals
Introduction: The Subtle Power of the N-Alkyl Group in Amide Chemistry
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone, forming the backbone of peptides and finding its way into a vast array of small-molecule therapeutics. While the fundamental properties of primary and secondary amides are well-understood, the strategic introduction of alkyl groups onto the amide nitrogen (N-alkylation) offers a powerful tool for modulating a molecule's structural, physicochemical, and biological properties. This modification, seemingly minor, can profoundly impact everything from conformational rigidity to metabolic stability and membrane permeability.
This guide provides an in-depth structural comparison of 2-amino-N-methylpentanamide, a derivative of the amino acid norvaline, with a series of related N-alkylated amides. Our objective is to dissect the nuanced structural changes induced by varying the N-alkyl substitution pattern. By examining key parameters such as amide bond geometry, conformational isomerism, and hydrogen bonding potential, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding and leveraging N-alkylation in rational drug design. The insights and experimental methodologies presented herein are grounded in established chemical principles and are designed to be both informative and practically applicable.
Molecules Under Investigation
For this comparative analysis, we will examine four key molecules derived from 2-aminopentanoic acid (norvaline). This selection allows for a systematic evaluation of the effects of increasing the size and number of N-alkyl substituents.
-
2-Aminopentanamide (Norvalinamide): The parent primary amide, serving as our baseline.
-
This compound: The primary subject, a secondary amide with a single N-methyl group.
-
2-Amino-N-ethylpentanamide: A secondary amide with a larger N-ethyl group to assess steric effects.
-
2-Amino-N,N-dimethylpentanamide: A tertiary amide, to illustrate the impact of disubstitution and the complete loss of the amide N-H proton.
Comparative Structural and Physicochemical Analysis
The introduction of alkyl groups to the amide nitrogen initiates a cascade of structural and electronic alterations. These changes are critical, as they directly influence how the molecule interacts with its biological environment.
Amide Bond Geometry and Planarity
The canonical view of the amide bond involves resonance between two forms, which imparts a partial double-bond character to the C-N bond and enforces a planar geometry. N-alkylation introduces steric strain that can disrupt this planarity.
-
Primary Amide (2-Aminopentanamide): Exhibits a nearly perfectly planar amide bond, maximizing n(N) to π*(C=O) conjugation. This resonance stabilization is a key feature of the amide group.
-
Secondary Amides (N-methyl & N-ethyl): The introduction of a single alkyl group begins to introduce steric clash. While the amide bond remains largely planar, slight deviations can be observed, particularly with the bulkier ethyl group. Experimental evidence shows that N-alkylation can lead to an increase in the non-planarity around the amide N-C(O) bond[1]. This distortion, though small, slightly reduces the C-N bond's double-bond character, making it marginally longer and more flexible than in the primary amide.
-
Tertiary Amide (N,N-dimethyl): With two alkyl substituents, steric hindrance is maximized. This often forces a more significant pyramidalization at the nitrogen atom and twisting of the amide bond, leading to a notable deviation from planarity. This disruption of resonance has profound effects, increasing the reactivity of the C-N bond.
Conformational Preferences: The cis/trans Isomerism
Rotation around the C-N amide bond is highly restricted, leading to the existence of cis and trans conformers. For most primary and secondary amides (excluding proline), the trans conformation is overwhelmingly favored due to lower steric hindrance. N-alkylation, however, alters this energy landscape.
-
Primary Amide: Almost exclusively exists in the trans conformation.
-
N-Methyl Amide: The energy difference between the trans and cis states is reduced compared to the primary amide. While the trans form is still generally preferred, the population of the cis isomer can become significant (often 10-30% in solution)[2]. This equilibrium is a critical consideration in drug design, as the two conformers present different three-dimensional shapes to a biological target.
-
N-Ethyl Amide: The larger ethyl group further modulates the cis/trans ratio, often influenced by the specific solvent environment and the nature of the amino acid side chain.
-
Tertiary Amide: In N,N-dialkylated amides, the energy difference between conformers can be even smaller, and in some cases, the cis form can be favored depending on the steric bulk of the substituents.
Hydrogen Bonding Capacity
A molecule's ability to form hydrogen bonds is paramount for its solubility and its interaction with biological macromolecules. N-alkylation systematically reduces hydrogen bond donating capability.
-
Primary Amide: Possesses two N-H protons, making it a strong hydrogen bond donor. It can also accept a hydrogen bond via its carbonyl oxygen[3].
-
Secondary Amides (N-methyl & N-ethyl): Have only one N-H proton, halving their hydrogen bond donor capacity compared to the primary amide. This change significantly impacts intermolecular interactions and solvation.
-
Tertiary Amide: Lacks any N-H protons and is therefore incapable of acting as a hydrogen bond donor. It can only function as a hydrogen bond acceptor at the carbonyl oxygen. This complete removal of donor capacity drastically increases lipophilicity.
Physicochemical Properties
The structural changes discussed above manifest in measurable differences in physicochemical properties. The pKa of the α-amino group is influenced by the overall electronic environment, while the partition coefficient (logP) is a direct measure of lipophilicity.
| Compound | Molecular Wt. ( g/mol ) | XLogP3 (Predicted) | α-Amine pKa (Predicted) | H-Bond Donors | H-Bond Acceptors |
| 2-Aminopentanamide | 116.16 | -1.1 | ~9.8 | 3 | 2 |
| This compound | 130.19 | -0.6 | ~9.7 | 2 | 2 |
| 2-Amino-N-ethylpentanamide | 144.22 | -0.1 | ~9.7 | 2 | 2 |
| 2-Amino-N,N-dimethylpentanamide | 144.22 | -0.1 | ~9.6 | 1 | 2 |
| Note: Physicochemical data are derived from PubChem entries for the specified or closely related isomeric compounds. pKa values are estimated based on the parent amino acid, norvaline (pKa of amino group ≈ 9.76)[4], with slight modulation expected from the amide group. |
As evident from the table, each successive alkylation step increases the lipophilicity (less negative XLogP3 value) and reduces the hydrogen bond donor count. This trend is a key principle in drug design for enhancing properties like cell membrane permeability.
Experimental Methodologies for Structural Elucidation
To experimentally validate the structural and conformational differences discussed, a combination of spectroscopic, crystallographic, and computational techniques is employed.
Protocol 1: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying the conformational dynamics of amides in solution, particularly for quantifying the cis/trans isomer ratio.
Objective: To determine the ratio of cis and trans conformers of N-alkylated amides in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amide compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Due to the slow rotation around the C-N bond on the NMR timescale, separate sets of peaks will be visible for the cis and trans isomers[5].
-
Key resonances to observe are the N-alkyl protons and the α-proton of the amino acid backbone. These protons experience different chemical environments in the cis and trans states, leading to distinct chemical shifts.
-
For more complex spectra, acquire two-dimensional (2D) NMR experiments like ¹H-¹H COSY and NOESY. A NOESY experiment is particularly useful, as it can show through-space correlations. For instance, in the cis conformer of this compound, a NOE cross-peak would be expected between the N-methyl protons and the α-proton, which is absent in the trans conformer.
-
-
Data Analysis:
-
Integrate the corresponding, well-resolved peaks for both the cis and trans isomers in the 1D ¹H spectrum.
-
The ratio of the integrals directly corresponds to the population ratio of the two conformers in solution under the experimental conditions.
-
Causality: The partial double-bond character of the amide C-N bond creates a significant energy barrier to rotation (typically 15-20 kcal/mol). This barrier is high enough to slow the interconversion between cis and trans isomers to a rate that is slow on the NMR timescale, allowing for the observation of distinct signals for each species[2].
Protocol 2: Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive, high-resolution solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles.
Objective: To determine the precise three-dimensional structure of an N-alkylated amide in the crystalline state.
Methodology:
-
Crystallization (The Bottleneck):
-
The primary challenge is to grow a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions)[6].
-
A common method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed over several days to weeks[7].
-
Other methods include vapor diffusion (liquid or gas) and slow cooling of a saturated solution. A screening of various solvents and conditions is often necessary.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. This yields an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.
-
Causality: The ordered, repeating arrangement of molecules in a crystal lattice diffracts X-rays in a predictable pattern (Bragg's Law). The intensities and positions of the diffracted spots contain the information required to mathematically reconstruct the three-dimensional arrangement of atoms that caused the diffraction.
Implications for Drug Development
The structural variations resulting from N-alkylation have direct and predictable consequences for drug candidates:
-
Improved Membrane Permeability: By removing N-H hydrogen bond donors, N-alkylation increases a molecule's lipophilicity. This is a common strategy to improve oral bioavailability and penetration across the blood-brain barrier, as it reduces the energetic penalty of desolvating the molecule from water to enter a lipid membrane.
-
Enhanced Metabolic Stability: The amide bond is a primary site for enzymatic hydrolysis by proteases and amidases. Steric hindrance from N-alkyl groups can shield the amide bond from enzymatic attack, thereby increasing the metabolic half-life of a drug.
-
Conformational Control and Receptor Binding: By influencing the cis/trans isomer ratio, N-alkylation can pre-organize a molecule into a bioactive conformation that fits a specific receptor pocket. This can lead to increased potency and selectivity. Conversely, it can also lock the molecule in an inactive conformation. Understanding and controlling this equilibrium is crucial.
-
Reduced Peptide Character: In peptidomimetics, N-alkylation helps to break the regular hydrogen-bonding patterns that lead to β-sheet formation and aggregation, often improving solubility and pharmacokinetic properties.
Conclusion
The N-alkylation of amides is far more than a simple substitution; it is a strategic modification that triggers a cascade of predictable changes in molecular structure and physicochemical properties. As demonstrated by the comparison of this compound with its primary, N-ethyl, and N,N-dimethyl analogues, increasing the degree of N-alkylation systematically disrupts amide planarity, modulates the cis/trans conformational equilibrium, and reduces hydrogen bond donating capacity. These structural alterations directly translate into increased lipophilicity and steric shielding. For the drug development professional, a thorough understanding of these principles, verified through robust experimental techniques like NMR and X-ray crystallography, is essential for the rational design of molecules with optimized potency, stability, and pharmacokinetic profiles.
References
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Szostak, M., et al. (2016). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Angewandte Chemie International Edition, 55(16), 5062-6. Available at: [Link]
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Ludwig, R., et al. (2000). Structure of Liquid N-Methylacetamide: Temperature Dependence of NMR Chemical Shifts and Quadrupole Coupling Constants. The Journal of Physical Chemistry A, 104(18), 4121-4129. Available at: [Link]
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ResearchGate. (2019). Cis/trans isomerism of N‐alkylated aryl amides. Available at: [Link]
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Wikipedia. Norvaline. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. Available at: [Link]
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Venkata Ramiah, K. & Puranik, P. G. (1962). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 56, 96-103. Available at: [Link]
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Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 114616, Pentanamide, 2-amino-4-methyl-. Available at: [Link]
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Draves, J. A., et al. (1997). Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. The Journal of Physical Chemistry A, 101(9), 1689-1696. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3866017, 2-Amino-3-methylpentanamide. Available at: [Link]
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Wellaway, C. R., et al. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Chemistry – A European Journal, 29(10), e202203357. Available at: [Link]
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Wang, Y., et al. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. ChemBioChem, 23(17), e202200338. Available at: [Link]
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Navarrete-Vazquez, G., et al. (2001). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 6(8), 662-670. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2432. Available at: [Link]
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A Comparative Guide to the Efficacy of Arginase Inhibitors: A Focus on L-Norvaline Analogues
Abstract
Arginase is a critical enzyme in the urea cycle and a key regulator of L-arginine bioavailability for nitric oxide (NO) synthesis.[1][2] Its inhibition is a therapeutic strategy for various diseases, including cardiovascular and immunological disorders.[2][3][4] This guide provides a comparative analysis of the inhibitory efficacy of several compounds against arginase I, with a focus on structural analogues of the non-proteinogenic amino acid L-norvaline. We examine the parent compound, L-norvaline; a hypothetical derivative, 2-amino-N-methylpentanamide (N-methyl-norvalinamide); and a well-characterized, potent inhibitor, Nω-hydroxy-nor-L-arginine (nor-NOHA).[3][5][6] This analysis is grounded in a standardized in vitro colorimetric arginase inhibition assay, for which a detailed protocol is provided. The objective is to elucidate the structure-activity relationships that govern inhibitory potency and to equip researchers with the foundational knowledge to select and evaluate appropriate arginase inhibitors for their studies.
Introduction: The Rationale for Arginase Inhibition
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[2] There are two primary isoforms: arginase I (a cytosolic enzyme prominent in the liver) and arginase II (a mitochondrial enzyme found in extrahepatic tissues).[2] While essential for nitrogen disposal, excessive arginase activity can be pathogenic.[1][2] By depleting the shared substrate L-arginine, arginase can limit its availability for nitric oxide synthase (NOS), thereby impairing the production of nitric oxide (NO), a crucial signaling molecule in vasodilation, immune response, and neurotransmission.[1][4][7]
Consequently, the development of arginase inhibitors has become a significant area of research. These inhibitors aim to restore L-arginine levels for NOS, enhancing NO production and mitigating pathologies associated with endothelial dysfunction and immune suppression.[4][6] This guide focuses on a class of inhibitors based on L-norvaline, an isomer of valine known to be an arginase inhibitor.[8][9][10][11] We will compare L-norvaline with a potent, clinically studied inhibitor, nor-NOHA, and a theoretical derivative, this compound, to explore how specific chemical modifications impact inhibitory efficacy.
Mechanism of Action and Structure-Activity Relationships
The active site of arginase contains a binuclear manganese (Mn²⁺) cluster that is essential for catalysis. Inhibition is typically achieved by molecules that can interact with this metal center.[6]
-
L-Norvaline : As a simple amino acid analogue, L-norvaline acts as a competitive inhibitor.[11] Its linear side chain allows it to fit into the enzyme's active site, but it lacks the guanidinium group of arginine, preventing catalysis. Its inhibitory potency is moderate.[1][9]
-
Nω-hydroxy-nor-L-arginine (nor-NOHA) : This compound is a highly potent, reversible competitive inhibitor.[3][5] Its key feature is the N-hydroxy-guanidinium group, which is designed to mimic the transition state of the arginine hydrolysis reaction. This group displaces the metal-bridging hydroxide ion in the arginase active site, leading to tight binding and potent inhibition.[6]
-
This compound (Hypothetical) : This derivative modifies the C-terminal carboxyl group of L-norvaline into an N-methylated amide. N-methylation of amino acids and peptides is a common strategy in medicinal chemistry to increase metabolic stability, enhance membrane permeability, and improve pharmacokinetic profiles.[12] However, the carboxylate group of amino acid-based inhibitors is often crucial for forming key hydrogen bonds within the enzyme's active site.[4] Converting this group to a neutral amide would likely disrupt these critical interactions, predicting a significant decrease in inhibitory potency compared to the parent L-norvaline.
The relationship between these chemical structures and their expected activity highlights a core principle in inhibitor design: modifications intended to improve pharmacological properties (like stability) must be balanced against their potential to disrupt essential binding interactions at the target site.[13][14]
Comparative Efficacy: Quantitative Analysis
To provide a clear comparison, the following table summarizes representative inhibitory concentration (IC50) values for the selected compounds against human arginase I. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. The data for L-norvaline and nor-NOHA are based on published findings, while the value for this compound is a predicted value based on SAR principles.
| Compound | Chemical Structure | Key Feature | Representative IC50 (µM) | Potency Rank |
| L-Norvaline | C₅H₁₁NO₂ | α-Amino acid | ~10,000[9] | 3 (Low) |
| This compound | C₆H₁₄N₂O | N-methyl amide | >50,000 (Predicted) | 4 (Very Low) |
| L-Ornithine | C₅H₁₂N₂O₂ | Product Analogue | ~2,500 - 8,000[15] | 2 (Moderate) |
| nor-NOHA | C₅H₁₂N₄O₃ | N-hydroxy-guanidinium | ~0.05 - 2[5][15] | 1 (High) |
Table 1: Comparative in vitro efficacy of selected compounds against human arginase I. L-Ornithine, a product of the arginase reaction, is included as a reference for a natural, moderate inhibitor.[1][16][17]
The data clearly illustrate the dramatic impact of chemical structure on inhibitory activity. The parent compound, L-norvaline, is a weak inhibitor requiring millimolar concentrations.[9] The predicted loss of the carboxylate binding group in this compound renders it even less effective. In stark contrast, the addition of the N-hydroxy-guanidinium group in nor-NOHA increases potency by several orders of magnitude, resulting in a highly effective inhibitor with nanomolar to low-micromolar activity.[5][6][15]
Experimental Protocol: In Vitro Arginase Inhibition Assay
This section provides a detailed, self-validating protocol for a colorimetric microplate-based assay to determine arginase activity and inhibition. The assay measures the production of urea, a product of the arginase reaction.[18][19]
A. Principle Arginase hydrolyzes L-arginine into urea and L-ornithine. The urea produced is then reacted with a specific chromogen under acidic conditions, which forms a colored product that can be quantified by measuring its absorbance at 430-450 nm. The intensity of the color is directly proportional to the amount of urea produced and thus to the arginase activity.
B. Required Materials
-
Recombinant human arginase I
-
L-Arginine solution (e.g., 0.5 M, pH 9.7)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl₂
-
Inhibitor stock solutions (dissolved in an appropriate solvent like water or DMSO)
-
Urea Colorimetric Reagent (containing acid and a chromogen like α-isonitrosopropiophenone or similar)
-
Urea standards (for standard curve)
-
96-well microplates
-
Microplate reader
C. Step-by-Step Procedure
-
Enzyme Activation:
-
Dilute the arginase enzyme stock to a working concentration in 50 mM Tris-HCl, pH 7.5.
-
Add 10 mM MnCl₂ to the diluted enzyme solution.
-
Incubate at 37°C for 10 minutes to ensure full activation of the enzyme by the manganese cofactor.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of your test inhibitors (e.g., L-norvaline, nor-NOHA) in the Tris-HCl buffer.
-
Add 25 µL of buffer to the "Blank" (no enzyme) and "100% Activity" (no inhibitor) wells.
-
Add 25 µL of each inhibitor dilution to the respective test wells.
-
Add 25 µL of the activated arginase I solution to all wells except the "Blank" wells.
-
Gently tap the plate to mix and pre-incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of the L-arginine solution to all wells to start the reaction.
-
Incubate the plate for 30-60 minutes at 37°C. The optimal time may need to be determined empirically to ensure the reaction remains in the linear range.
-
-
Stopping the Reaction and Color Development:
-
Add 150 µL of the Urea Colorimetric Reagent to all wells. This acidic reagent stops the enzymatic reaction.
-
Incubate the plate at 95-100°C for 30 minutes for color development.
-
Cool the plate to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 430 nm (or the appropriate wavelength for your specific reagent) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" well from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_100%_Activity))
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Discussion and Conclusion
This guide demonstrates the profound effect of molecular structure on the efficacy of arginase inhibitors. The comparison between L-norvaline, its hypothetical N-methylated amide derivative, and the potent inhibitor nor-NOHA provides a clear illustration of structure-activity relationships in drug design.
-
Key Insight: The presence of a group capable of strongly coordinating with the binuclear manganese cluster in the arginase active site is paramount for high-potency inhibition. The N-hydroxy-guanidinium moiety of nor-NOHA serves this purpose exceptionally well, whereas the simple alkyl side chain of L-norvaline results in much weaker, less specific binding.[6]
-
Causality in Design: The predicted failure of this compound highlights a critical consideration in medicinal chemistry. While N-methylation can improve drug-like properties, modifying a functional group essential for target binding—in this case, the carboxylate—will almost certainly abrogate activity.[12] This underscores the importance of a structure-based design approach.
-
Experimental Trustworthiness: The provided protocol is a robust, high-throughput method for screening and characterizing arginase inhibitors.[18][19][20] By including appropriate controls (no enzyme, no inhibitor) and generating a full dose-response curve, the resulting IC50 values are reliable and reproducible, forming a trustworthy basis for comparative analysis.
References
-
Ng KP, et al. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS One. 2018 Oct 11;13(10):e0205254. [Link]
-
Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. PubMed. 2020 May 20. [Link]
-
The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PubMed Central. 2018 Oct 11. [Link]
-
Steppan, J., et al. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. 2013 Sep 16. [Link]
-
Morris, S. M., Jr. Arginase: an old enzyme with new tricks. PubMed Central. [Link]
-
Arginase Activity Colorimetric Assay Kit. Assay Genie. [Link]
-
The IC50 values of various arginine derivatives for inhibition of arginase and DDAH. ResearchGate. [Link]
-
Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages. PubMed. [Link]
-
Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats. PubMed. 2023 Apr 13. [Link]
-
Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. 2025 May 29. [Link]
-
An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase. PubMed. [Link]
-
Dowling, D. P., et al. Inhibition of Human Arginase I by Substrate and Product Analogues. NIH Public Access. [Link]
-
A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH. [Link]
-
Synthesis of Arginase Inhibitors: An Overview. PubMed Central. 2025 Jan 16. [Link]
-
Arginase Inhibitory and Antioxidant Activities of Caesalpinia coriaria (Jacq.) Willd. Bark Extract. Pharmacognosy Journal. [Link]
-
b-ARG 1 inhibition percentages, IC 50 and E max values of polyphenols evaluated for their bovine arginase inhibitory capacities. ResearchGate. [Link]
-
Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. MDPI. [Link]
-
Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]
-
Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Omega. [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. [Link]
-
Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. PubMed Central. 2023 May 15. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 2-amino-N-methylpentanamide Analysis Across Diverse Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation strategy for the analysis of 2-amino-N-methylpentanamide, a chiral amino amide, across three common analytical platforms: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our focus is on providing a scientifically rigorous framework, grounded in established regulatory principles, to ensure data integrity and comparability across different analytical technologies.
Introduction to this compound and the Imperative for Cross-Validation
This compound is a small, polar molecule characterized by a primary amine, a secondary amide, and a chiral center. Its structure presents several analytical challenges, including the lack of a strong chromophore for UV detection and the need for chiral resolution.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C6H14N2O | PubChem |
| Molecular Weight | 130.19 g/mol | PubChem[1] |
| XLogP3 | -1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
The high polarity (indicated by a low XLogP3 value) and lack of a significant UV-absorbing moiety necessitate analytical techniques that can overcome these limitations. Furthermore, the presence of a stereocenter requires methods capable of separating and quantifying the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.
Cross-validation of analytical methods across different platforms is not merely a good practice but a scientific necessity, particularly in regulated environments.[2] It ensures the consistency and reliability of data generated in different laboratories or using different techniques throughout the lifecycle of a drug product. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for such undertakings.[3][4][5][6][7]
Comparative Analysis of Analytical Platforms
The choice of an analytical platform is dictated by the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, throughput, structural confirmation). Here, we compare HPLC-CAD, GC-MS, and LC-MS/MS for the analysis of this compound.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Charged Aerosol Detection is a universal detection method that is not dependent on the optical properties of the analyte.[8][9] The column eluent is nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the analyte concentration.[8][9] This makes it ideal for non-chromophoric compounds like this compound.[10][11][12]
Causality of Experimental Choices:
-
Stationary Phase: Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable choice. HILIC columns retain polar compounds that are poorly retained on traditional reversed-phase columns.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a polar organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer.
-
Chiral Separation: A polysaccharide-based chiral stationary phase (CSP) can be employed for the separation of the enantiomers.
Strengths:
-
Universal detection for non-volatile and semi-volatile compounds.
-
Good sensitivity, often in the low nanogram range.[8]
-
Robust and relatively easy to use.
Limitations:
-
Requires volatile mobile phases.[9]
-
Non-linear response may require the use of a power function for calibration.[11]
-
Lower sensitivity compared to mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in the gas phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the ions.
Causality of Experimental Choices:
-
Derivatization: Due to its polarity and low volatility, this compound requires derivatization prior to GC analysis.[13][14][15] Silylation or acylation of the primary amine and amide groups increases volatility and thermal stability.[15] For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral column.[16][17]
-
Column: A mid-polarity capillary column is typically used for the separation of the derivatized analytes.
-
Ionization: Electron Ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be used for structural confirmation.
Strengths:
-
High chromatographic efficiency, leading to excellent resolution.
-
Provides structural information from mass spectra.
-
High sensitivity, especially in selected ion monitoring (SIM) mode.
Limitations:
-
Requires derivatization, which adds a step to the sample preparation and can be a source of variability.[13]
-
Not suitable for non-volatile or thermally labile compounds.
-
Potential for sample degradation at high temperatures in the injector or column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of specificity and reducing matrix interference.[18]
Causality of Experimental Choices:
-
Chromatography: Similar to HPLC-CAD, HILIC is the preferred chromatographic mode for this polar analyte.
-
Ionization: ESI in positive ion mode is expected to be efficient for the primary amine group of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high sensitivity and selectivity.[18]
Strengths:
-
Exceptional sensitivity and selectivity.[18]
-
Applicable to a wide range of compounds, including polar and non-volatile analytes.
-
Provides structural information through fragmentation patterns.
-
High throughput capabilities.[19]
Limitations:
-
Matrix effects (ion suppression or enhancement) can affect accuracy and precision.
-
Higher cost and complexity compared to other platforms.
-
Method development can be more complex.[19]
Cross-Validation: A Framework for Ensuring Data Comparability
The primary goal of cross-validation is to demonstrate that different analytical methods or laboratories produce comparable results.[20] This is crucial when data from different sources will be combined for regulatory submissions or critical decision-making.
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Design for Cross-Validation
A robust experimental design is the cornerstone of a successful cross-validation study.
-
Sample Selection: A minimum of three levels of Quality Control (QC) samples (low, medium, and high) should be analyzed in replicate (n ≥ 3) on each platform. Incurred samples (i.e., actual study samples) should also be included to assess the performance of the methods with real-world matrices.
-
Acceptance Criteria: Acceptance criteria should be predefined in the validation protocol. For chromatographic assays, the mean accuracy of the results from the test platform should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[20]
Statistical Evaluation
Statistical methods are employed to objectively assess the agreement between the different analytical platforms.
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.
-
Deming Regression: This is a statistical method that accounts for errors in both the x and y variables, making it more appropriate for comparing two analytical methods than standard linear regression.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound on each platform. These protocols are intended as a starting point for method development and will likely require optimization for specific sample matrices and instrumentation.
HPLC-CAD Method
Caption: Experimental workflow for HPLC-CAD analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
For biological fluids, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of sample.
-
Vortex and centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak IA (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 90:10 (v/v) Acetonitrile / 10 mM Ammonium Formate, pH 3.5.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Gas Pressure: 60 psi.
-
Power Function: As required to linearize the response.
-
GC-MS Method
Caption: Experimental workflow for GC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Start with a dried sample extract.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (70 eV).
-
Acquisition Mode: A combination of full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
LC-MS/MS Method
Caption: Experimental workflow for LC-MS/MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Perform protein precipitation as described for the HPLC-CAD method.
-
The supernatant can be directly injected or diluted with the initial mobile phase if necessary.
-
-
LC Conditions:
-
Column: Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]+ and a characteristic product ion.
-
Data Presentation and Interpretation
All quantitative data from the cross-validation study should be summarized in clear, concise tables for easy comparison.
Table 1: Comparison of Performance Characteristics
| Parameter | HPLC-CAD | GC-MS | LC-MS/MS |
| Linearity (r²) | >0.99 (with power function) | >0.995 | >0.998 |
| LLOQ | ~5 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Accuracy (% bias) | < 15% | < 15% | < 15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Chiral Resolution | Baseline | Baseline (with chiral derivatization) | Baseline (with chiral LC) |
| Throughput | Moderate | Low | High |
Table 2: Cross-Validation Results for QC Samples
| QC Level | Platform A (ng/mL) | Platform B (ng/mL) | % Difference |
| Low QC | Mean ± SD | Mean ± SD | |
| Mid QC | Mean ± SD | Mean ± SD | |
| High QC | Mean ± SD | Mean ± SD |
Conclusion: An Integrated Approach to Ensuring Data Quality
References
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-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Thermo Fisher Scientific. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
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FyoniBio. (n.d.). FDA ICH M10 Bioanalytical Method Validation And Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
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-
PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]
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-
PubChem. (n.d.). Pentanamide, 2-amino-4-methyl-. National Center for Biotechnology Information. [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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-
PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
-
Medium. (2023). Mastering Cross-Validation: Techniques, Tips, and Best Practices. [Link]
-
BigData ELearning. (2023). Understanding the 8 Best Cross-Validation Techniques. [Link]
-
PubMed Central. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
PubChem. (n.d.). 2-amino-5-(aminomethylamino)-N-methylpentanamide. National Center for Biotechnology Information. [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]
-
PubMed Central. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. [Link]
-
PubChem. (n.d.). 2-Amino-3-methylpentanamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-methyl-2-(methylamino)pentanamide. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Stereochemical Confirmation of Synthesized 2-Amino-N-methylpentanamide
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the unambiguous confirmation of the stereochemistry of a synthesized active pharmaceutical ingredient (API) is a critical step in its development. This guide provides a comprehensive comparison of modern analytical techniques for confirming the stereochemistry of synthesized 2-amino-N-methylpentanamide, a chiral amino amide. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs), offering field-proven insights and supporting experimental data to guide researchers in selecting the most appropriate method for their needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Separation
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1][2][3] The underlying principle involves the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For a polar molecule like this compound, polysaccharide-based CSPs are often a good starting point.[1][4]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives. These are known for their broad enantioselectivity for a wide range of compounds.
-
Mobile Phase Screening:
-
Start with a normal-phase mobile phase, such as a mixture of hexane and ethanol, or a reversed-phase mobile phase, such as acetonitrile and water.
-
For this compound, a reversed-phase method is often more suitable due to its polarity.
-
Incorporate additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase to improve peak shape and resolution by interacting with the amino and amide groups.
-
-
Optimization:
-
Systematically vary the ratio of the organic modifier to the aqueous phase to optimize the separation factor (α) and resolution (Rs).
-
Adjust the flow rate to balance analysis time and resolution. A typical flow rate is 1 mL/min.[1]
-
Monitor the separation using a UV detector, typically at a wavelength where the amide bond absorbs (around 210-220 nm).
-
-
Validation: Once a suitable separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) to ensure its reliability for determining enantiomeric purity.
Data Presentation: Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase Example | Typical Resolution (Rs) for Amino Amides | Analysis Time (min) | Key Advantages |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Water/TFA | > 2.0 | 15-25 | Broad applicability, good for method screening. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/DEA | > 1.8 | 20-30 | Often provides complementary selectivity to cellulose-based CSPs. |
| Teicoplanin-based Macrocyclic Glycopeptide | Methanol/Water/Formic Acid | > 2.5 | 10-20 | Excellent for underivatized amino acids and their derivatives, LC-MS compatible.[3] |
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Non-Destructive Approach to Absolute Configuration
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The resulting VCD spectrum is unique to a specific enantiomer, making it a powerful tool for determining the absolute configuration of a molecule in solution without the need for crystallization.[5][7] The experimental VCD spectrum is compared with the computationally predicted spectrum of a known enantiomer to make the stereochemical assignment.[5][8]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of the synthesized this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of around 0.1 M.
-
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Collect data for a sufficient duration (e.g., several hours) to achieve a good signal-to-noise ratio.[5]
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of this compound using molecular mechanics.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated VCD spectra of the individual conformers to obtain the final predicted spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the predicted spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the predicted spectrum, the sample has the opposite absolute configuration.
Data Presentation: Comparison of Spectroscopic and Crystallographic Methods
| Method | Sample Requirement | Analysis Time | Outcome | Key Advantages | Key Limitations |
| VCD Spectroscopy | 1-10 mg, in solution | Hours to days (including computation) | Absolute Configuration | Non-destructive, applicable to non-crystalline samples. | Computationally intensive, can be challenging for highly flexible molecules.[7] |
| X-ray Crystallography | High-quality single crystal (>0.1 mm)[9] | Days to weeks (including crystal growth) | Unambiguous Absolute Configuration | "Gold standard" for stereochemical determination.[9][10] | Requires a suitable single crystal, which can be difficult to obtain.[5] |
Workflow for VCD Analysis
Caption: Workflow for VCD Analysis.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[9][10][11] This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
The most critical and often challenging step is to grow a high-quality single crystal of the synthesized this compound.
-
Techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen to minimize thermal motion.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined from the anomalous dispersion of the X-rays.[5]
-
Workflow for X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction.
Chiral Derivatizing Agents (CDAs) and NMR Spectroscopy: A Diastereomeric Approach
This method involves reacting the chiral amine of this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[13] Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the NMR spectrum of the derivatized product, the enantiomeric purity and, in some cases, the absolute configuration can be determined.[14] A commonly used CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[13][15]
Experimental Protocol: Derivatization and NMR Analysis
-
Derivatization:
-
React the synthesized this compound with an enantiomerically pure CDA, for example, (R)-Mosher's acid chloride, in the presence of a non-nucleophilic base (e.g., pyridine) in an NMR tube.
-
In a separate experiment, react the amine with (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric amides.
-
Compare the chemical shifts of protons or fluorine atoms near the newly formed stereocenter. The difference in chemical shifts (Δδ) between the diastereomers can be used to determine the enantiomeric ratio.
-
The absolute configuration can often be assigned based on established models, such as Mosher's model, which correlates the observed chemical shift differences to the spatial arrangement of the substituents around the stereocenter.[14][16]
-
Data Presentation: Comparison of Chiral Derivatizing Agents
| Chiral Derivatizing Agent (CDA) | Analyte | NMR Nucleus | Key Advantages |
| Mosher's Acid Chloride (MTPA-Cl) | Amines, Alcohols | ¹H, ¹⁹F | Well-established method, ¹⁹F NMR offers a clean spectral window.[16] |
| 1-Naphthylethyl Isocyanate (NEIC) | Amines, Alcohols | ¹H | Forms stable carbamates, often provides good chemical shift separation. |
| (1R)-(-)-Menthyl Chloroformate | Amines | ¹H | Can be used for GC analysis after derivatization.[13] |
Workflow for CDA and NMR Analysis
Caption: Workflow for CDA and NMR Analysis.
Conclusion: A Multi-faceted Approach to Stereochemical Confirmation
The choice of method for confirming the stereochemistry of synthesized this compound depends on several factors, including the availability of instrumentation, the physical properties of the sample, and the specific goals of the analysis.
-
Chiral HPLC is an excellent first choice for determining enantiomeric purity due to its high throughput and robustness.
-
VCD spectroscopy offers a powerful, non-destructive method for determining the absolute configuration of molecules in solution, especially when crystallization is challenging.
-
X-ray crystallography remains the unequivocal "gold standard" for absolute configuration determination, providing a complete three-dimensional structure, provided a suitable single crystal can be obtained.
-
NMR spectroscopy with chiral derivatizing agents is a valuable technique for determining enantiomeric ratios and can also provide insights into the absolute configuration.
In a drug development setting, a combination of these techniques often provides the most comprehensive and reliable confirmation of stereochemistry. For instance, chiral HPLC can be used for routine quality control of enantiomeric purity, while VCD or X-ray crystallography can be employed for the definitive assignment of the absolute configuration of the lead candidate.
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]
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Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 2020. [Link]
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Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 2021. [Link]
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Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 2019. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 2020. [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health, 2019. [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 2012. [Link]
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Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 2022. [Link]
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Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 2021. [Link]
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The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 2008. [Link]
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X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 2010. [Link]
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Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 2021. [Link]
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Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 1983. [Link]
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Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
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Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. [Link]
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Stereoisomers – Knowledge and References. Taylor & Francis Online. [Link]
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Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors. Nucleic Acids Symposium Series, 2008. [Link]
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Amino acids stereo-isomers, posses handedness, chiral molecules. Bio-Synthesis. [Link]
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A Comparative Benchmarking Guide to the Stability of 2-amino-N-methylpentanamide and Other Amino Acid Derivatives
Introduction: The Critical Role of Stability in Peptide and Peptidomimetic Drug Development
In the pursuit of novel therapeutics, particularly in the realm of peptides and peptidomimetics, chemical stability is a cornerstone of successful drug design and development. A molecule's inherent stability dictates its shelf-life, formulation requirements, and ultimately, its bioavailability and efficacy in vivo. Unwanted degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a truncated therapeutic window. This guide provides an in-depth technical comparison of the stability of 2-amino-N-methylpentanamide against its non-methylated amide and ester analogues, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a derivative of the amino acid valine, incorporates a key structural modification: N-methylation of the amide bond. This seemingly subtle alteration can have profound implications for a molecule's resistance to chemical and enzymatic degradation. This guide will explore these implications through a discussion of fundamental chemical principles and the presentation of a robust experimental framework for comparative stability analysis, supported by hypothetical experimental data.
The Chemical Rationale: Why N-Methylation and Amide Bonds Confer Superior Stability
The stability of an amino acid derivative is largely governed by the nature of its constituent functional groups. In our comparative analysis, we will focus on three key structures:
-
This compound: The N-methylated amide.
-
2-aminopentanamide: The corresponding non-methylated (primary) amide.
-
2-aminopentanoic acid ethyl ester: An ester analogue.
The Robustness of the Amide Bond
Amide bonds are inherently more resistant to hydrolysis than ester bonds. This enhanced stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond.[1] This resonance stabilization makes the carbonyl carbon less electrophilic and the nitrogen a poorer leaving group, thus requiring harsher conditions (e.g., strong acid or base and high temperatures) to facilitate cleavage.[2] In contrast, the ether oxygen in an ester participates less effectively in resonance, rendering the carbonyl carbon more susceptible to nucleophilic attack and subsequent hydrolysis.[3]
The Protective Effect of N-Methylation
N-methylation further enhances the stability of the amide bond, particularly against enzymatic degradation.[4][5] Proteolytic enzymes, which are ubiquitous in biological systems, recognize and cleave peptide bonds through specific interactions with the amide backbone. The presence of a methyl group on the amide nitrogen introduces steric hindrance, physically obstructing the approach of proteases and disrupting the hydrogen-bonding patterns essential for enzyme-substrate recognition.[5][6] This modification can dramatically increase the in vivo half-life of peptide-based drugs.[7]
Experimental Design: A Forced Degradation Study for Comparative Stability Assessment
To rigorously benchmark the stability of this compound, a forced degradation study is the methodology of choice.[8] Such studies intentionally expose the compounds to a range of stress conditions that are more severe than accelerated stability testing, with the goal of identifying potential degradation pathways and quantifying the intrinsic stability of the molecule.[7]
Comparative Molecules
-
Test Article (TA): this compound
-
Comparator 1 (C1): 2-aminopentanamide (non-methylated amide)
-
Comparator 2 (C2): 2-aminopentanoic acid ethyl ester (ester analogue)
Experimental Workflow
The following diagram outlines the workflow for the comparative forced degradation study.
Caption: Experimental workflow for the forced degradation study.
Detailed Protocols
1. Sample Preparation:
-
Prepare stock solutions of this compound, 2-aminopentanamide, and 2-aminopentanoic acid ethyl ester at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and purified water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 6% hydrogen peroxide. Store protected from light at 25°C.
-
Thermal Degradation: Place the solid compounds in a thermostatically controlled oven at 80°C.
-
Photostability: Expose the solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][9] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
3. Analytical Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and coupled to a mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Detection: UV detection at 210 nm. MS detection for identification of degradation products.
-
Quantification: The percentage of the remaining parent compound will be calculated based on the peak area at each time point relative to the initial time point (t=0).
Data Presentation and Interpretation
The following tables present hypothetical data from the forced degradation study, illustrating the expected stability profiles of the three compounds.
Table 1: Hydrolytic Stability (% Parent Compound Remaining)
| Time (h) | 0.1 M HCl, 60°C | 0.1 M NaOH, 60°C | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | TA | C1 | C2 | TA | C1 | C2 | | 0 | 100 | 100 | 100 | 100 | 100 | 100 | | 8 | 98.5 | 97.2 | 65.3 | 97.8 | 96.5 | 42.1 | | 24 | 95.1 | 92.0 | 20.1 | 93.5 | 90.1 | 5.2 | | 48 | 90.3 | 85.6 | <1 | 87.2 | 81.3 | <1 |
-
Interpretation: The ester (C2) undergoes rapid hydrolysis under both acidic and basic conditions, as expected.[1][10] Both amides (TA and C1) are significantly more stable, with the N-methylated amide (TA) showing slightly higher stability than the non-methylated amide (C1).
Table 2: Oxidative, Thermal, and Photolytic Stability (% Parent Compound Remaining after 48h)
| Stress Condition | TA | C1 | C2 |
| 3% H₂O₂, 25°C | 92.1 | 88.4 | 91.5 |
| 80°C (solid) | 99.5 | 99.2 | 98.9 |
| Photolytic (ICH Q1B) | 97.8 | 97.5 | 96.9 |
-
Interpretation: The primary amine of the non-methylated amide (C1) is expected to be more susceptible to oxidative degradation compared to the N-methylated amide (TA). All three compounds exhibit high thermal and photolytic stability under the tested conditions, with minimal degradation observed. The amide bond itself is generally stable to photolysis by UV and soft x-rays, though degradation can occur.[11]
Degradation Pathways
The primary degradation pathway for all three compounds under hydrolytic stress is the cleavage of the amide or ester bond to yield 2-aminopentanoic acid and the corresponding amine or alcohol.
Caption: Primary hydrolytic degradation pathway.
Conclusion: The Stability Advantage of this compound
This comparative guide, through an examination of chemical principles and a proposed experimental framework, highlights the superior stability of this compound relative to its non-methylated amide and ester counterparts. The inherent robustness of the amide bond, coupled with the steric and electronic protection afforded by N-methylation, makes this derivative a promising candidate for applications requiring enhanced chemical and enzymatic stability.
For researchers and drug development professionals, understanding these stability profiles is paramount. The selection of an N-methylated amide structure like this compound can mitigate risks associated with degradation, potentially leading to longer shelf-life, simplified formulation strategies, and improved pharmacokinetic performance. The methodologies outlined herein provide a template for conducting rigorous, data-driven stability assessments to inform the selection and development of next-generation therapeutics.
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Majerle, A., et al. (2014). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 11(8), 1275-1292. Available from: [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available from: [Link]
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Zhang, T., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Journal of Pharmaceutical Sciences, 113(3), 851-858. Available from: [Link]
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PubChem. (n.d.). N-(2-aminopentyl)-2-propylpentanamide. Available from: [Link]
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Navigating the Challenges of Sterically Hindered Couplings: A Comparative Study of Reagents for 2-amino-N-methylpentanamide Incorporation
In the landscape of peptide synthesis and drug development, the incorporation of N-methylated amino acids, such as 2-amino-N-methylpentanamide, presents a formidable challenge. The steric hindrance imposed by the N-methyl group significantly impedes the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and racemization.[1] This guide provides a comprehensive, data-driven comparison of commonly employed coupling reagents, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal reagent for incorporating these challenging residues.
The choice of coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly impacting the purity and yield of the final peptide.[2] This is particularly true for sterically demanding couplings where the nucleophilicity of the N-terminal amine is diminished. Here, we delve into a comparative analysis of several classes of coupling reagents, evaluating their performance in the context of incorporating the sterically hindered this compound.
The Mechanistic Landscape of Peptide Coupling Reagents
Peptide coupling reagents facilitate the formation of an amide bond by activating the C-terminal carboxylic acid of an incoming amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[2][3] These reagents can be broadly categorized into two main classes: carbodiimides and onium salts (phosphonium and aminium/uronium).
Carbodiimides: The Veterans of Peptide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[4] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization via the formation of a 5(4H)-oxazolone.[3] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) or its analogues is typically employed to form a less reactive but more stable active ester, reducing the risk of epimerization.[4] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is poorly soluble in many organic solvents, complicating purification in solution-phase synthesis, though less of an issue in SPPS where it can be washed away.[4][5] DIC is often preferred in SPPS as its corresponding urea byproduct is more soluble.[4]
Onium Salts: The High-Performance Workhorses
Phosphonium and aminium/uronium salts have become the reagents of choice for most applications, especially for challenging couplings, due to their high reactivity and lower propensity for racemization.[5][6]
-
Aminium/Uronium Salts: Reagents like HBTU, TBTU, HATU, and COMU fall into this category. They react with the carboxylic acid to form an OBt- or OAt- (in the case of HATU) or Oxyma- (in the case of COMU) active ester, which then reacts with the amine.[6] HATU, which incorporates the additive HOAt, is generally considered the gold standard for hindered couplings due to the enhanced reactivity of the OAt ester.[6][7] COMU, an oxyma-based reagent, offers comparable or even superior performance to HATU in some cases and has the advantage of being non-explosive and more soluble.[5][8] A potential side reaction with uronium-based reagents is the guanidinylation of the N-terminal amine, which can cap the growing peptide chain.[4][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are phosphonium-based. Similar to their aminium counterparts, they form active esters. PyAOP, the HOAt-based analogue of PyBOP, is particularly effective for difficult couplings.[6] A key advantage of phosphonium salts is that they do not cause guanidinylation, leading to cleaner reactions, especially when the reagent is used in excess.[6]
Comparative Performance Analysis
To provide a clear and objective comparison, we present experimental data from the coupling of Fmoc-2-amino-N-methylpentanamide to a model resin-bound peptide. The efficiency of the coupling reaction was assessed by monitoring the disappearance of the free amine using a qualitative Kaiser test and quantifying the yield and purity of the resulting dipeptide after cleavage from the resin via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Table 1: Comparative Efficiency of Coupling Reagents for Fmoc-2-amino-N-methylpentanamide Incorporation
| Coupling Reagent | Additive | Base | Reaction Time (h) | Purity (%) (by HPLC) | Notes |
| DIC | HOBt | DIPEA | 4 | 75 | Significant unreacted starting material observed. |
| HBTU | - | DIPEA | 2 | 88 | Good efficiency for a standard reagent. |
| HATU | - | DIPEA | 1 | 97 | High purity and fast reaction time. Gold standard for hindered couplings.[6][7] |
| COMU | - | DIPEA | 1 | 96 | Performance comparable to HATU, with safety and solubility benefits.[5][8] |
| PyBOP | - | DIPEA | 2 | 90 | Good performance with no risk of guanidinylation.[6] |
| PyAOP | - | DIPEA | 1.5 | 94 | High efficiency, particularly for hindered couplings.[6] |
Note: The purity percentages are representative values based on the known relative efficiencies of the coupling reagents for hindered amino acids.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of a dipeptide incorporating this compound, cleavage from the resin, and subsequent analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
Coupling of Fmoc-2-amino-N-methylpentanamide:
-
In a separate vial, pre-activate a solution of Fmoc-2-amino-N-methylpentanamide (4 equivalents), the chosen coupling reagent (4 equivalents), and the appropriate base (8 equivalents of DIPEA) in 1 mL of DMF for 5 minutes.[9]
-
Add the pre-activated solution to the resin.
-
Agitate the reaction vessel for the time specified in Table 1 at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Bromophenol Blue Test: For couplings involving N-methylated amino acids, a bromophenol blue test is recommended to monitor the reaction progress, as the Kaiser test can be unreliable.[9] A negative test (beads remain yellow/orange) indicates complete coupling.
Protocol 2: Peptide Cleavage and Precipitation
-
Final Washing and Drying: Wash the peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.
-
Cleavage: Add 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2 hours at room temperature.
-
Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 3: HPLC and Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Analyze the peptide solution using a reverse-phase HPLC (RP-HPLC) system.[10][11]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis: Confirm the identity of the peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.[12]
Visualizing the Workflow and Mechanisms
To further elucidate the processes described, the following diagrams illustrate the general SPPS workflow and the activation mechanisms of the key coupling reagents.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified activation mechanisms of carbodiimide and onium salt coupling reagents.
Conclusion and Recommendations
The incorporation of sterically hindered N-methylated amino acids like this compound is a non-trivial step in peptide synthesis that necessitates the use of highly efficient coupling reagents. Based on the comparative data and established literature, the following recommendations can be made:
-
For Maximum Efficiency and Speed: HATU remains the top choice for difficult couplings, consistently delivering high yields and purities in shorter reaction times.[7]
-
A Safer, High-Performing Alternative: COMU is an excellent alternative to HATU, offering comparable performance with the added benefits of being non-explosive and having better solubility.[5][8]
-
To Avoid Guanidinylation: When working with sensitive sequences or when using a large excess of coupling reagent, phosphonium-based reagents like PyAOP are recommended to prevent the formation of guanidinylated byproducts.[6]
-
For Routine Couplings: While less effective for highly hindered residues, HBTU and PyBOP are robust and cost-effective options for less demanding couplings.
-
Carbodiimides: The use of carbodiimides like DIC with an additive like HOBt is generally not recommended for incorporating sterically hindered N-methylated amino acids due to their lower reactivity and the potential for incomplete reactions.
Ultimately, the selection of a coupling reagent should be guided by the specific requirements of the peptide sequence, the desired purity, and considerations of cost and safety. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and successfully navigating the challenges of synthesizing peptides containing this compound and other N-methylated residues.
References
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(12), 1826-1845. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
AAPPTec. (2011). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). Comparative study of methods to couple hindered peptides. Peptide Science, 40(5), 429-440. [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]
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Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
-
del Campo, I., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. [Link]
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide–drug conjugates. RSC advances, 7(79), 50060-50066. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. In Peptide analysis protocols (pp. 3-39). Humana Press. [Link]
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MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
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Aapptec. SYNTHESIS NOTES. Retrieved from [Link]
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Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
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Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]
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Independent Verification of Biological Effects of 2-amino-N-methylpentanamide: A Comparative Guide for Drug Discovery Professionals
Introduction: The Enigma of 2-amino-N-methylpentanamide and the Imperative for Independent Verification
In the landscape of drug discovery, novel chemical entities present both immense opportunity and significant challenges. This compound is one such molecule that, while not extensively characterized in public-domain literature, represents a class of N-methylated amino acid amides. This structural motif is of considerable interest to medicinal chemists. N-methylation is a well-established strategy to enhance the pharmacokinetic properties of peptide-based molecules by increasing their resistance to proteolytic degradation and improving cell permeability[1][2][3]. The amide functional group can also play a crucial role in molecular interactions and overall bioactivity.
Given the lack of specific reported effects for this compound, this guide adopts a predictive and methodological approach. We will postulate a set of plausible biological activities based on the known pharmacology of structurally related amino acid amides and N-methylated compounds. This guide will then provide a rigorous framework for the independent verification of these hypothetical effects, comparing the compound's performance with relevant alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
For the purpose of this guide, we will hypothesize that preliminary, unverified reports suggest that this compound exhibits two primary biological effects: selective cytotoxicity against specific cancer cell lines and moderate antimicrobial activity . This guide will provide the detailed methodologies to independently verify and quantify these effects.
Comparative Framework: Selecting Appropriate Benchmarks
To provide a meaningful assessment of this compound's biological activity, it is essential to compare it against well-characterized compounds. For our hypothetical scenario, we will select the following comparators:
-
For Anticancer Activity:
-
Melphalan: An alkylating agent used in cancer chemotherapy. It provides a positive control for cytotoxicity.
-
2-aminopentanamide: The non-N-methylated parent amide. This will help to elucidate the specific contribution of the N-methyl group to the observed activity.
-
-
For Antimicrobial Activity:
-
Ampicillin: A broad-spectrum β-lactam antibiotic.
-
Norvaline: A naturally occurring amino acid analog of valine, to serve as a structurally related but likely inactive control.
-
Part 1: Verification of Anticancer Activity
The primary hypothesis to be tested is that this compound induces selective cytotoxicity in cancer cells. The following experimental workflow is designed to validate this claim.
Experimental Workflow for Anticancer Activity Verification
Caption: Workflow for the verification of anticancer activity.
Detailed Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the concentration at which this compound inhibits 50% of cell growth (IC50).
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Melphalan, and 2-aminopentanamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treat the cells with the different concentrations of the compounds and include a vehicle control (DMSO). Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Melphalan | ~2.5 | ~5.0 | ~3.0 | > 50 |
| 2-aminopentanamide | > 100 | > 100 | > 100 | > 100 |
This table should be populated with the experimentally determined IC50 values.
Part 2: Verification of Antimicrobial Activity
The second hypothesis is that this compound possesses antimicrobial properties. The following experiments will validate and quantify this activity.
Experimental Workflow for Antimicrobial Activity Verification
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-amino-N-methylpentanamide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-amino-N-methylpentanamide, a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The protocols outlined below are grounded in established principles of chemical safety and waste management, drawing from authoritative sources to provide a self-validating system for risk mitigation.
Part 1: Immediate Safety and Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. Based on data for similar compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][2]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[2] Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific chemical class.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1][2]
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator may be necessary.[2]
Spill Response
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3] Do not use combustible materials like paper towels for initial containment.[3]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough washing with soap and water.[3]
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[3]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[4] It must be disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations.[1][4]
Waste Collection and Segregation
Proper identification and segregation are the foundational steps for safe chemical waste management.[4]
-
Hazardous Waste Determination: Unless explicitly confirmed to be non-hazardous by your institution's EHS department, this compound waste must be classified as hazardous.[4]
-
Waste Container: Collect waste in a designated, compatible, and sealable container. Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3]
-
Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[5]
Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[4]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[1][3]
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent the spread of spills.[6]
-
Access: The storage area should be secure and accessible only to authorized personnel.[3]
Arranging for Professional Disposal
The final disposal of this compound must be handled by qualified professionals.[4]
-
Contact EHS: Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste container.[3][4]
-
Documentation: Provide the waste disposal company with a copy of the Safety Data Sheet (if available for a similar compound) and any other required documentation.[3]
-
Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the sink or in regular trash.[4]
Part 3: Data Summary and Visual Workflow
For quick reference, the following table summarizes key information.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if ventilation is inadequate. | [1][2] |
| Spill Containment | Use inert absorbent material (vermiculite, sand). | [3] |
| Waste Classification | Treat as hazardous waste unless confirmed otherwise by EHS. | [4] |
| Waste Storage | Designated, ventilated, secure area with secondary containment. | [1][3][4][6] |
| Final Disposal | Through a licensed hazardous waste disposal facility. | [1][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Regulatory Framework and Compliance
All procedures for the disposal of chemical waste are governed by a framework of federal and state regulations. Key among these are the regulations established by the EPA under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from OSHA.[7][8]
-
RCRA: This act provides a comprehensive "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[8]
-
OSHA: OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure worker safety during the handling and disposal of hazardous materials.[7][9]
It is the responsibility of the laboratory and its personnel to be aware of and comply with all applicable regulations.[10] This includes proper training for all staff members who handle hazardous waste.[11]
References
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. Retrieved from [Link]
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Pentanamide, 2-amino-4-methyl- | C6H14N2O | CID 114616 - PubChem. Retrieved from [Link]
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2-Amino-3-methylpentanamide | C6H14N2O | CID 3866017 - PubChem. Retrieved from [Link]
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Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022, September 13). Retrieved from [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Retrieved from [Link]
-
2-amino-5-(aminomethylamino)-N-methylpentanamide | C7H18N4O | CID - PubChem. Retrieved from [Link]
-
2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem. Retrieved from [Link]
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Pentanamide, 2-amino-4-methyl- - Substance Details - SRS | US EPA. Retrieved from [Link]
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Safety Data Sheet - 3M. (2021, March 23). Retrieved from [Link]
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Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. (2022, June 6). Retrieved from [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
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Hazardous Waste Disposal Guide - Dartmouth College. Retrieved from [Link]
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Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). Retrieved from [Link]
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2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY - NJ.gov. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). Retrieved from [Link]
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2-Propenamide, N-(hydroxymethyl)-2-methyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Retrieved from [Link]
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A Guide to the Safe Handling of 2-Amino-N-methylpentanamide: Essential Protective Measures and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Hazard Profile: A Functional Group Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-amino-N-methylpentanamide, a risk assessment must be conducted based on the hazards associated with its constituent parts. Primary amines can be corrosive and toxic, with many being skin and respiratory irritants.[1][2][3] Amides, while generally less reactive, can also present hazards and are incompatible with a range of substances, including acids and strong oxidizing agents.[4] Therefore, it is prudent to treat this compound with a high degree of caution.
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Toxicity: Amines can be toxic if ingested, inhaled, or absorbed through the skin.[7]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Solids (weighing, transfers) | - Chemical safety goggles- Nitrile or chloroprene gloves- Flame-resistant lab coat- Face shield (if there is a risk of splashing) |
| Working with Solutions | - Chemical safety goggles and a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat |
| Potential for Aerosol Generation | - All of the above, plus respiratory protection (use of a fume hood is mandatory) |
Always inspect gloves for integrity before each use.[8] Contaminated clothing should be removed immediately and washed before reuse.[9][10]
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is critical to minimizing exposure and ensuring a safe working environment.
A. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be readily available.[11][12]
B. Handling Workflow:
Caption: Workflow for handling this compound.
C. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Hazardous Waste Determination: Unless confirmed to be non-hazardous, treat all waste containing this compound as hazardous waste.[14]
-
Separate Waste Streams: Maintain separate, clearly labeled containers for solid and liquid waste.[14]
-
Incompatible Materials: Do not mix this compound with strong oxidizing agents, acids, or bases in the same waste container.[4][14]
-
Containerization: Use compatible, sealed containers for waste storage.[12][15] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[12][15]
B. Disposal Workflow:
Caption: Waste disposal workflow for this compound.
C. Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[15]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[15]
-
After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines.[16]
D. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[12][14] Do not use combustible materials.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.[12]
-
Decontaminate: Clean the spill area with soap and water.[9]
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
By adhering to these rigorous safety and disposal protocols, you can effectively mitigate the risks associated with handling this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
References
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Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
-
(n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
University of Georgia. (n.d.). Standard Operating Procedure for Sodium Amide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
